molecular formula C8H6O3 B1521238 1-Benzofuran-3,5-diol CAS No. 408338-41-0

1-Benzofuran-3,5-diol

Katalognummer: B1521238
CAS-Nummer: 408338-41-0
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: RQBJGMJKFANFSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzofuran-3,5-diol is a chemical compound with the CAS Registry Number 408338-41-0 and the molecular formula C8H6O3, corresponding to a molecular weight of 150.13 g/mol . This benzofuran derivative features a core structure consisting of fused benzene and furan rings, substituted with two hydroxyl groups at the 3 and 5 positions . Its SMILES notation is OC1=COC2=CC=C(O)C=C12 . Calculated physical properties include a density of approximately 1.455 g/cm³ and a boiling point of around 333.9°C at 760 mmHg . As a dihydroxy-substituted benzofuran, it serves as a key synthetic intermediate or building block for constructing more complex organic molecules . The benzofuran scaffold is a privileged structure in medicinal chemistry and natural product synthesis. For instance, complex benzofuran derivatives, such as the tetrastilbene Flexuosol A, have been isolated from natural sources like Vitis flexuosa and studied for their biological activities . Similarly, other intricate structures based on the dihydrobenzofuran unit, like Vitisin B, are also subjects of phytochemical research . The specific research applications, biological activity, and precise mechanism of action for this compound itself are areas for further investigation and are not fully delineated in the current literature. Researchers may explore its potential as a precursor in synthetic chemistry or for its physicochemical properties. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-benzofuran-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBJGMJKFANFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665363
Record name 1-Benzofuran-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408338-41-0
Record name 1-Benzofuran-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pharmacological Potential of 1-Benzofuran-3,5-diol Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold renowned for its wide spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug discovery.[1][2] This in-depth technical guide focuses on the pharmacological potential of the 1-Benzofuran-3,5-diol core, a specific yet underexplored variation of this versatile scaffold. While direct research on the 3,5-diol substitution pattern is limited, this document synthesizes the extensive knowledge of closely related benzofuran derivatives to project the potential therapeutic applications and guide future research. We will delve into the prospective anticancer, anti-inflammatory, and antimicrobial properties of this compound scaffolds, underpinned by established mechanisms of action and structure-activity relationships (SAR) observed in analogous compounds. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising molecules, intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this untapped area of medicinal chemistry.

Introduction: The Benzofuran Scaffold and the Untapped Potential of the this compound Core

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a ubiquitous motif in a vast number of natural products and synthetic molecules with significant therapeutic value.[3] The inherent structural features of the benzofuran ring system allow for diverse functionalization, leading to a broad array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant effects.[1][2] Clinically approved drugs such as the antiarrhythmic agent amiodarone feature a benzofuran core, underscoring the scaffold's importance in modern medicine.

While extensive research has focused on various substitution patterns of the benzofuran ring, the this compound scaffold remains a largely unexplored chemical space. The presence of two hydroxyl groups at positions 3 and 5 is particularly intriguing from a medicinal chemistry perspective. These hydroxyl moieties can act as both hydrogen bond donors and acceptors, potentially enhancing binding affinity to biological targets. Furthermore, their positions may influence the molecule's electronic properties and metabolic stability, offering a unique opportunity for the design of novel therapeutic agents.

This guide aims to bridge the current knowledge gap by providing a comprehensive overview of the potential pharmacological activities of this compound derivatives. By drawing parallels with well-studied dihydroxybenzofuran isomers and other substituted benzofurans, we will explore the likely mechanistic pathways and provide a roadmap for the systematic investigation of this promising scaffold.

Synthetic Strategies for this compound Scaffolds

A plausible synthetic route to a 2-aryl-1-benzofuran-3,5-diol could commence with a suitably protected dihydroxy-iodobenzene. The general workflow is depicted below.

Synthesis_Workflow A Starting Material: Protected 2,4-dihydroxy-iodobenzene B Sonogashira Coupling (Pd/Cu catalyst, base) A->B D Intermediate: Substituted o-hydroxytolane B->D C Terminal Alkyne C->B E Intramolecular Cyclization (e.g., base-catalyzed) D->E F Protected this compound derivative E->F G Deprotection F->G H Final Product: This compound derivative G->H

Figure 1: Generalized synthetic workflow for 2-substituted this compound derivatives.

Rationale for Synthetic Choices: The Sonogashira coupling is a robust and high-yielding reaction that allows for the introduction of a wide variety of substituents at the 2-position of the benzofuran ring by varying the terminal alkyne. The choice of protecting groups for the hydroxyl moieties is critical to ensure compatibility with the reaction conditions and to allow for selective deprotection at the final stage.

Pharmacological Potential and Mechanistic Insights

Based on the extensive literature on substituted benzofurans, the this compound scaffold is anticipated to exhibit significant therapeutic potential in several key areas. The presence of hydroxyl groups can enhance the biological effects of benzofuran derivatives.[5][6]

Anticancer Activity

Benzofuran derivatives have demonstrated a wide range of anticancer activities through various mechanisms.[1] These include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[7][8]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many small molecule anticancer drugs target protein kinases. Benzofuran-based molecules have been shown to inhibit several kinases, including GSK-3β, mTOR, Pim-1, Src kinase, and CDK2.[7] Ailanthoidol, a naturally occurring benzofuran derivative, has been reported to induce G1 arrest and reduce the expression of cyclin D1 and CDK2 in hepatoma cells.[8]

  • Induction of Apoptosis: Benzofuran derivatives can trigger programmed cell death in cancer cells. For instance, some derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and induce the cleavage of PARP-1.[6]

  • Inhibition of Signaling Pathways: The RAS/RAF/MEK/ERK and PI3K/Akt/mTOR signaling pathways are frequently dysregulated in cancer. Certain 3-formylbenzofuran derivatives have been found to block the RAS/RAF/MEK/ERK pathway, leading to cell growth arrest and apoptosis.[8]

Anticancer_Pathway cluster_0 Potential Anticancer Mechanisms of this compound Scaffolds cluster_1 Kinase Inhibition cluster_2 Apoptosis Induction cluster_3 Cell Cycle Arrest Scaffold This compound Derivative CDK2 CDK2 Scaffold->CDK2 Inhibits mTOR mTOR Scaffold->mTOR Inhibits ERK ERK Scaffold->ERK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Scaffold->Bcl2 Downregulates Apoptosis Apoptosis Scaffold->Apoptosis Induces CellCycle Cell Cycle Arrest Scaffold->CellCycle Induces G1_S G1/S Phase Transition CDK2->G1_S Promotes Caspases Caspase Activation Bcl2->Caspases Inhibits Caspases->Apoptosis Executes

Figure 2: Potential anticancer signaling pathways targeted by this compound derivatives.
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Benzofuran derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[9]

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: Benzofuran compounds can inhibit the expression and activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins and nitric oxide (NO), respectively.[5][6]

  • Modulation of Inflammatory Signaling Pathways: The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response. Benzofuran derivatives have been shown to inhibit the activation of these pathways, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10]

Anti_inflammatory_Pathway cluster_0 Potential Anti-inflammatory Mechanisms of this compound Scaffolds cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK JNK, p38, ERK TLR4->MAPK IKK IKK TLR4->IKK Scaffold This compound Derivative Scaffold->MAPK Inhibits Scaffold->IKK Inhibits NFkB NF-κB MAPK->NFkB Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->NFkB Releases Proinflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Proinflammatory Induces

Figure 3: Potential anti-inflammatory signaling pathways targeted by this compound derivatives.
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[11]

Potential Mechanisms of Action:

The precise mechanisms of action for the antimicrobial activity of benzofurans are not fully elucidated but are thought to involve disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.[5]

Structure-Activity Relationship (SAR) Insights:

SAR studies on benzofuran derivatives have provided valuable insights for the design of potent antimicrobial agents. For example, the presence of hydroxyl groups at certain positions has been shown to enhance antibacterial activity.[12] The nature and position of substituents on both the benzofuran core and any appended aryl groups can significantly influence the antimicrobial spectrum and potency.[12]

Experimental Protocols for Biological Evaluation

To systematically evaluate the pharmacological potential of novel this compound derivatives, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS and 40% DMF in 2% glacial acetic acid) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell-free supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Absorbance Reading: Measure the absorbance at 546 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Cover the plate and incubate under the appropriate conditions for the specific bacterial species (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the activities of different derivatives.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

CompoundR1R2IC50 (µM) vs. MCF-7IC50 (µM) vs. HeLaIC50 (µM) vs. A549
BFD-1 HPhenylDataDataData
BFD-2 H4-MethoxyphenylDataDataData
BFD-3 CH3PhenylDataDataData
Doxorubicin --Reference ValueReference ValueReference Value

Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives

CompoundR1R2NO Inhibition IC50 (µM)
BFD-1 HPhenylData
BFD-2 H4-MethoxyphenylData
BFD-3 CH3PhenylData
Dexamethasone --Reference Value

Table 3: Hypothetical Antimicrobial Activity of this compound Derivatives

CompoundR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BFD-1 HPhenylDataData
BFD-2 H4-MethoxyphenylDataData
BFD-3 CH3PhenylDataData
Ciprofloxacin --Reference ValueReference Value

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. Based on the extensive body of research on related benzofuran derivatives, it is highly probable that compounds featuring this core structure will exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. The presence of the 3,5-dihydroxy substitution pattern offers unique opportunities for targeted drug design and optimization of pharmacokinetic properties.

This technical guide provides a foundational framework for initiating research into this exciting area. The outlined synthetic strategies and detailed experimental protocols are designed to be self-validating and provide a clear path for the synthesis and biological evaluation of novel this compound derivatives. Future research should focus on the synthesis of a diverse library of these compounds with various substitutions at other positions of the benzofuran ring to establish robust structure-activity relationships. Mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these novel compounds, ultimately paving the way for their potential development as next-generation therapeutics.

References

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(12), 10399. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). ResearchGate. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]

  • Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). European Journal of Medicinal Chemistry, 220, 113501. [Link]

  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry, 14(5), 836-869. [Link]

  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers in Pharmacology, 8, 819. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1543. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). International Journal of Molecular Sciences, 25(14), 7519. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2015). Journal of Research in Medical Sciences, 20(11), 1094–1108. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). International Journal of Scientific & Engineering Research, 6(5). [Link]

  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). Molecules, 28(15), 5729. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Advances, 5(36), 28174-28192. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27510-27540. [Link]

  • Synthesis and antibacterial activity of new symmetric polyoxygenated dibenzofurans. (2017). European Journal of Medicinal Chemistry, 141, 356-366. [Link]

  • Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. (2022). Molecules, 27(19), 6653. [Link]

Sources

The Pervasive Presence of 3,5-Dihydroxybenzofuran Derivatives in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products, exhibiting a wide spectrum of biological activities that have captured the attention of medicinal chemists and drug discovery professionals.[1][2] Among these, derivatives bearing a 3,5-dihydroxybenzofuran core represent a specific and intriguing subclass. This technical guide provides a comprehensive overview of the natural occurrence of 3,5-dihydroxybenzofuran derivatives, delving into their diverse biological sources, biosynthetic origins, and significant pharmacological properties. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, isolation, and structural elucidation of these valuable natural products, aimed at equipping researchers with the practical knowledge to explore this promising class of compounds.

Introduction: The Significance of the 3,5-Dihydroxybenzofuran Core

Benzofuran derivatives are ubiquitously distributed in nature, with numerous studies highlighting their potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.[1][3] The substitution pattern on the benzofuran ring system plays a crucial role in modulating these biological effects. The 3,5-dihydroxy substitution is of particular interest due to the potential for these hydroxyl groups to participate in hydrogen bonding with biological targets and to contribute to the antioxidant properties of the molecule through radical scavenging mechanisms. While the broader class of benzofurans is well-documented, this guide will focus specifically on the natural products featuring the 3,5-dihydroxybenzofuran moiety, a less-explored but highly promising area of natural product chemistry.

Natural Occurrence: A Multi-Kingdom Survey

Derivatives of 3,5-dihydroxybenzofuran and structurally related compounds have been isolated from a diverse range of natural sources, spanning the plant and fungal kingdoms.

Botanical Sources

Higher plants, particularly those from the families Polygonaceae and Fabaceae, are known producers of complex benzofuran and dihydrobenzofuran derivatives. While direct isolation of a 3,5-dihydroxybenzofuran derivative is not extensively reported, the presence of closely related structures in species like Polygonum barbatum suggests that such compounds may exist as minor constituents or biosynthetic intermediates.[4][5] Dihydrobenzofuran derivatives with varied hydroxylation patterns have been successfully isolated from this plant, demonstrating its capacity to synthesize this class of compounds.[4][5]

Fungal Kingdom: A Prolific Source

Endophytic fungi, which reside within the tissues of living plants, are a treasure trove of novel bioactive secondary metabolites.[6] These microorganisms are known to produce a variety of aromatic compounds, including isocoumarins, phenols, and benzopyranones.[6] Fungi of the genus Epicoccum and marine-derived fungi such as Penicillium crustosum have been identified as producers of hydroxylated benzofuran and isobenzofuran derivatives.[7][8] For instance, 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran, a compound with a similar polyhydroxylated aromatic ring, has been isolated from Epicoccum purpurascens, indicating the biosynthetic machinery for producing such hydroxylated cores is present in fungi.[7]

Biosynthetic Pathways: A Glimpse into Nature's Chemistry

The biosynthesis of the 3,5-dihydroxybenzofuran core is likely to proceed through the polyketide pathway, a major route for the formation of aromatic compounds in plants and fungi. While a definitive pathway for this specific scaffold has not been fully elucidated, we can propose a plausible route based on established biosynthetic principles for related aromatic compounds.

A key precursor for many aromatic natural products is 3-amino-5-hydroxybenzoic acid (3,5-AHBA).[9] Although this precursor contains an amino group, it highlights the natural occurrence of the 3,5-dihydroxy substitution pattern on a benzene ring, which is a foundational element of the 3,5-dihydroxybenzofuran core.

A proposed biosynthetic pathway, by analogy to other benzofuran natural products, could involve the following key steps:

  • Polyketide Chain Assembly: A starter CoA unit (e.g., acetyl-CoA) undergoes sequential condensation with malonyl-CoA units, catalyzed by a polyketide synthase (PKS) enzyme, to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes intramolecular aldol condensation and subsequent dehydration and enolization reactions to form a polyhydroxylated aromatic ring.

  • Formation of the Furan Ring: The furan ring is likely formed through the cyclization of a side chain attached to the aromatic ring. This could involve the oxidative cyclization of an ethyl or vinyl side chain.

  • Tailoring Reactions: A series of post-PKS tailoring enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, would then modify the core structure to produce the final natural product.

Below is a conceptual diagram illustrating a plausible biosynthetic route.

Biosynthesis_of_3,5-Dihydroxybenzofuran_Core Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide_Synthase Acetyl-CoA->Polyketide_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Synthase Linear_Polyketide Linear_Polyketide Polyketide_Synthase->Linear_Polyketide Chain Assembly Cyclization_Aromatization Cyclization_Aromatization Linear_Polyketide->Cyclization_Aromatization Polyhydroxylated_Aromatic_Intermediate Polyhydroxylated_Aromatic_Intermediate Cyclization_Aromatization->Polyhydroxylated_Aromatic_Intermediate Furan_Ring_Formation Furan_Ring_Formation Polyhydroxylated_Aromatic_Intermediate->Furan_Ring_Formation 3,5-Dihydroxybenzofuran_Core 3,5-Dihydroxybenzofuran_Core Furan_Ring_Formation->3,5-Dihydroxybenzofuran_Core Tailoring_Enzymes Tailoring_Enzymes 3,5-Dihydroxybenzofuran_Core->Tailoring_Enzymes Final_Natural_Product Final_Natural_Product Tailoring_Enzymes->Final_Natural_Product

Caption: Proposed Biosynthetic Pathway to the 3,5-Dihydroxybenzofuran Core.

Biological Activities: Therapeutic Potential

Benzofuran derivatives are known to possess a wide range of pharmacological activities, and the presence of hydroxyl groups can significantly enhance their therapeutic potential.[10]

Table 1: Potential Biological Activities of 3,5-Dihydroxybenzofuran Derivatives

Biological ActivityPutative Mechanism of ActionReferences
Anticancer Induction of apoptosis, inhibition of angiogenesis, targeting DNA and thymidylate synthase.[4][5]
Antioxidant Scavenging of free radicals due to the presence of phenolic hydroxyl groups.[1]
Anti-inflammatory Inhibition of nitric oxide (NO) production and suppression of pro-inflammatory enzymes.[11]
Antimicrobial Disruption of microbial cell membranes and inhibition of essential enzymes.[3]

Experimental Protocols: A Practical Guide

The successful isolation and characterization of 3,5-dihydroxybenzofuran derivatives require a systematic and well-designed experimental workflow. The following protocols are based on established methods for the isolation of related benzofuran and dihydrobenzofuran natural products.[4][5]

Extraction and Fractionation Workflow

Extraction_and_Fractionation_Workflow Start Natural Source (e.g., Plant Material, Fungal Culture) Extraction Maceration or Soxhlet Extraction with Methanol or Ethanol Start->Extraction Crude_Extract Crude_Extract Extraction->Crude_Extract Solvent_Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Solvent_Partitioning Fractions Hexane Fraction Ethyl Acetate Fraction n-Butanol Fraction Aqueous Fraction Solvent_Partitioning->Fractions Bioassay Bioassay Screening Fractions:f2->Bioassay Active_Fraction Active Fraction (e.g., Ethyl Acetate) Bioassay->Active_Fraction Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Active_Fraction->Chromatography Subfractions Subfraction 1 Subfraction 2 Subfraction 3 ... Chromatography->Subfractions Purification Preparative HPLC (C18 Reverse-Phase) Subfractions:sf2->Purification Pure_Compound Pure 3,5-Dihydroxybenzofuran Derivative Purification->Pure_Compound

Caption: General Workflow for Extraction and Isolation.

Step-by-Step Extraction and Isolation Protocol

Rationale: This protocol employs a series of solvents with increasing polarity to separate compounds based on their physicochemical properties. The ethyl acetate fraction is often enriched with moderately polar compounds like hydroxylated benzofurans.

  • Preparation of a Natural Source: Air-dry and grind the plant material or lyophilize the fungal mycelium and culture broth.

  • Extraction:

    • Macerate the prepared material in methanol (or ethanol) at room temperature for 48-72 hours, with occasional shaking.

    • Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of water and methanol (9:1 v/v).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

    • Collect each solvent fraction and concentrate them to dryness.

  • Column Chromatography:

    • Subject the most bioactive fraction (typically the ethyl acetate fraction) to column chromatography on a silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Further Purification:

    • Pool similar fractions based on their TLC profiles.

    • Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the mobile phase to remove pigments and polymeric materials.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the sub-fractions by preparative HPLC on a C18 reverse-phase column using a gradient of water and methanol (or acetonitrile) as the mobile phase.

    • Collect the peaks corresponding to the pure compounds.

Structural Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete structural assignment.[12][13][14]

  • Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as hydroxyl (-OH) and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule.

Conclusion and Future Perspectives

The natural world continues to be an unparalleled source of novel chemical entities with significant therapeutic potential. While the broader family of benzofurans has been extensively studied, the specific subclass of 3,5-dihydroxybenzofuran derivatives remains a relatively untapped resource. Their predicted biological activities, particularly in the areas of cancer and inflammatory diseases, warrant further investigation. The methodologies outlined in this guide provide a robust framework for researchers to explore the rich chemical diversity of these compounds in various natural sources. Future research should focus on the targeted isolation of 3,5-dihydroxybenzofuran derivatives, the complete elucidation of their biosynthetic pathways, and a thorough investigation of their pharmacological properties to unlock their full potential in drug discovery and development.

References

  • Ullah, M., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. Cancer Cell International, 19(1), 8. [Link]

  • Ullah, M., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. PubMed, 30612577. [Link]

  • Dalisay, D. S., et al. (2015). Isolation of Chromanone and Isobenzofuran Derivatives from a Fungicolous Isolate of Epicoccum purpurascens. ResearchGate. [Link]

  • El-Hawary, S. S., et al. (2020). Bioprospecting endophytic fungi from Fusarium genus as sources of bioactive metabolites. Semantic Scholar. [Link]

  • Kang, Q., et al. (2012). Biosynthesis of 3,5-AHBA-derived natural products. Natural Product Reports, 29(2), 243-263. [Link]

  • Chen, Y., et al. (2023). Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity. MDPI. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • Khan, I., et al. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Wang, J., et al. (2017). New Furan Derivatives from a Mangrove-Derived Endophytic Fungus Coriolopsis sp. J5. Molecules, 22(11), 1883. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. [Link]

  • Al-Hussain, S. A., & Al-Malki, J. S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2197. [Link]

  • da Silva, A. B., et al. (2018). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]

  • Sharma, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Nicholls, A. W., et al. (2001). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Magnetic Resonance in Chemistry, 39(8), 447-453. [Link]

  • Zhang, W., et al. (2022). Marine Natural Products from the Beibu Gulf: Sources, Chemistry, and Bioactivities. Marine Drugs, 20(11), 698. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Nur, S., et al. (2023). Phytochemistry and Biological Activities of Endophytic Fungi from the Meliaceae Family. Semantic Scholar. [Link]

  • Nicholls, A. W., et al. (2001). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. [Link]

  • Kang, Q., et al. (2012). Biosynthesis of 3,5-AHBA-derived natural products. ResearchGate. [Link]

  • Ullah, M., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • El-Sayed, A. S., et al. (2023). Bioactive compounds and biomedical applications of endophytic fungi: a recent review. Journal of Genetic Engineering and Biotechnology, 21(1), 77. [Link]

  • Sarotti, A. M., & Zanardi, M. M. (2015). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) diastereotopic protons of cis/trans-2,3-disubstituted-2,3-dihydrobenzofurans. ResearchGate. [Link]

  • Loughborough University. (n.d.). Synthesis and biological potential of benzofuran natural products. Loughborough University. [Link]

  • Fusetani, N. (Ed.). (2000). Bioactive Marine Natural Products. SciSpace. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(35), 21543-21574. [Link]

  • Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3737. [Link]

  • Sharma, A., et al. (2024). Endophytic Fungi: A Treasure Trove of Antifungal Metabolites. Semantic Scholar. [Link]

  • Kamal, A., et al. (2016). Structures of marine natural products reported in 2000 with established mechanisms of action. ResearchGate. [Link]

  • Luesch, H. (n.d.). Discovery of Bioactive Marine Natural Products. University of Florida College of Pharmacy. [Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 1-Benzofuran-3,5-diol

[1][2]

Executive Summary

This guide provides a comprehensive analysis of the solubility behavior of This compound (CAS: 408338-41-0).[1][2] Unlike simple phenols, this compound exhibits complex solvation dynamics due to a critical keto-enol tautomerism between the aromatic 3,5-diol form and its keto-isomer, 5-hydroxybenzofuran-3(2H)-one .[1][2]

Understanding this equilibrium is paramount for drug development, as solvent polarity directly influences the dominant tautomer, thereby affecting bioavailability, crystal packing, and reaction kinetics.[1][2] This document outlines predicted solubility parameters, thermodynamic drivers, and self-validating protocols for empirical determination.

Physicochemical Characterization & Tautomerism[1][2]

Structural Dynamics

The solubility of this compound cannot be decoupled from its tautomeric state.[1][2] In solution, the compound exists in an equilibrium defined by the solvent's dielectric constant (

12
  • Form A (Enol): this compound.[1][2][3] Aromatic, planar, favored in protic solvents that stabilize the hydroxyl groups via H-bonding.[1][2]

  • Form B (Keto): 5-hydroxybenzofuran-3(2H)-one.[1][2] Non-aromatic furan ring, favored in non-polar or polar aprotic solvents where the carbonyl dipole is stabilized.[1][2]

Calculated Physicochemical Properties[1][2]
  • Molecular Formula: C

    
    H
    
    
    O
    
    
    [1][2][3]
  • Molecular Weight: 150.13 g/mol [1][2]

  • Predicted LogP: ~1.2 – 1.8 (Lower than benzofuran due to di-hydroxylation)[1][2]

  • H-Bond Donors: 2 (Enol form) / 1 (Keto form)

  • H-Bond Acceptors: 3

Tautomeric Equilibrium Visualization

The following diagram illustrates the solvent-dependent equilibrium shifts that researchers must account for during solubilization.

Tautomerismcluster_0Solvent InfluenceEnolEnol Form(this compound)Favored in: MeOH, EtOH(High H-Bonding)KetoKeto Form(5-hydroxybenzofuran-3(2H)-one)Favored in: CHCl3, DCM(Low Polarity)Enol->Keto  Tautomerization    (Proton Transfer)  

Figure 1: Keto-Enol tautomerism of this compound.[1][2] Solvent choice dictates the predominant species, affecting solubility measurements.[1][2]

Solubility Profile & Solvent Compatibility[1][2]

The following matrix categorizes solvents based on their interaction capability with the diol moiety (H-bonding) and the benzofuran core (


12
Predicted Solubility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions; excellent acceptors for phenolic protons.[1][2] Stabilizes both tautomers.
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Primary solvation via H-bonding.[1][2] Shifts equilibrium toward the aromatic Enol form.[1][2]
Ethers/Esters THF, Ethyl Acetate, 1,4-DioxaneModerate (10–50 mg/mL)Good H-bond acceptors.[1][2] Useful for extraction but may require heating for saturation.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformLow-Moderate (1–10 mg/mL)Solubilizes the lipophilic core but struggles to break crystal lattice H-bonds.[1][2] Favors the Keto form.[1][2]
Hydrocarbons Hexane, Heptane, TolueneVery Low (<0.1 mg/mL)Lack of polar interactions.[1][2] Useful only as anti-solvents for crystallization.[1][2]
Aqueous Water, PBS (pH 7.[1][2]4)Low (<1 mg/mL)Hydrophobic benzofuran core limits solubility despite hydroxyl groups.[1][2] pH-dependent (soluble in alkaline pH > 9 due to deprotonation).[1][2]
Hansen Solubility Parameters (HSP)

To optimize solvent blends, align the solvent's HSP values with the solute's estimated parameters:

  • Dispersion (

    
    ):  ~19.0 MPa
    
    
    (Aromatic ring interactions)[1][2]
  • Polarity (

    
    ):  ~12.5 MPa
    
    
    (Dipole from -OH and Heterocycle)[1][2]
  • H-Bonding (

    
    ):  ~22.0 MPa
    
    
    (Phenolic hydroxyls)[1][2]

Application: For maximum solubility, choose a solvent or blend (e.g., DMSO/EtOH) that minimizes the "distance" (

12

Experimental Methodologies

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility at saturation.[1][2]

  • Preparation: Weigh excess this compound (approx. 20 mg) into a 4 mL amber glass vial (protect from light due to potential oxidation).

  • Solvent Addition: Add 1.0 mL of the target solvent.[1][2]

  • Equilibration:

    • Agitate at constant temperature (25°C ± 0.1°C) for 24 hours using an orbital shaker.

    • Self-Validation Step: Check for residual solid.[1][2] If fully dissolved, add more solid until precipitation persists.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification: Analyze the supernatant via HPLC-UV (Protocol B).

Protocol B: HPLC-UV Quantification

Objective: Accurate concentration measurement without interference from impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Suppresses phenol ionization).[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (aromatic ring) and 310 nm (conjugated ketone).[1][2]

  • Standard Curve: Prepare standards in DMSO (universal solvent) from 0.01 to 1.0 mg/mL.

Solubility Determination Workflow

The following diagram outlines the decision logic for solubility testing.

SolubilityWorkflowStartStart: Solubility AssessmentScreenVisual Screen (10 mg/mL)Start->ScreenDissolvedFully Dissolved?Screen->DissolvedYesHigh Solubility(>10 mg/mL)Dissolved->YesYesNoPrecipitate PresentDissolved->NoNoQuantExecute Protocol A(Shake-Flask)No->QuantHPLCHPLC Analysis(Check Purity & Tautomers)Quant->HPLC

Figure 2: Logic flow for qualitative screening vs. quantitative determination.

Applications & Implications

Crystallization & Purification[1][2]
  • Anti-Solvent Method: Dissolve the compound in a minimum volume of Acetone or THF , then slowly add Hexane or Water .[1][2] This exploits the steep solubility gradient to induce crystallization.[1][2]

  • Polymorph Control: Crystallization from protic solvents (EtOH) tends to yield the Enol form, while slow evaporation from non-polar solvents (DCM) may trap the Keto form or an amorphous mix.[1][2]

Formulation Strategy

For preclinical formulations:

  • Co-solvents: Use PEG-400 (10-20%) or Propylene Glycol to enhance aqueous solubility.[1][2]

  • pH Adjustment: Buffering to pH > 8.5 significantly increases solubility by ionizing the 5-hydroxyl group (pKa ~9.5), though this may accelerate oxidative degradation.[1][2]

References

  • PubChem. Compound Summary for CID 10868846 (Benzofuran-3,5-diol). National Library of Medicine (US).[1][2] [Link][1][2]

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2] CRC Press.[1][2] (Standard reference for HSP calculations and solvent selection logic).

  • Katritzky, A. R., et al. (2010).[1][2] Tautomerism in Heterocycles.[1][2] Chemical Reviews.[1][2] (Authoritative source on keto-enol equilibrium in benzofuranones).

  • Lipinski, C. A. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews.[1][2] [Link]

Technical Guide: Safety, Handling, and Toxicity of 1-Benzofuran-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers and drug development professionals working with 1-Benzofuran-3,5-diol (CAS: 408338-41-0). It moves beyond standard safety data sheets (SDS) to integrate structural dynamics, metabolic toxicology, and rigorous handling protocols.

Part 1: Compound Identity & Structural Dynamics

The Tautomeric Challenge

Unlike simple reagents, this compound exists in a dynamic equilibrium that critically impacts its solubility, reactivity, and biological interaction. It is not a static molecule; it undergoes keto-enol tautomerism , shifting between the diol (enol) form and the keto form (5-hydroxybenzofuran-3(2H)-one or 5-hydroxycoumaranone).

  • Enol Form (this compound): Favored in non-polar solvents and stabilized by conjugation.

  • Keto Form (5-Hydroxybenzofuran-3(2H)-one): Often the predominant species in polar aprotic solvents (e.g., DMSO) and the solid state.

Implication for Researchers: Analytical chromatograms (HPLC/LC-MS) may show split peaks or tailing if the mobile phase pH does not stabilize one tautomer. Toxicity data must account for the biological activity of both species.

Physicochemical Profile
PropertyValue / Description
CAS Number 408338-41-0
IUPAC Name This compound
Synonyms 3,5-Benzofurandiol; 5-Hydroxybenzofuran-3(2H)-one (Tautomer)
Molecular Formula C₈H₆O₃
Molecular Weight 150.13 g/mol
Appearance Off-white to pale yellow powder (darkens upon oxidation)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~8.7 (Phenolic -OH), ~6.5 (Enolic -OH)

Part 2: Hazard Identification (GHS Classification)

Note: As a specific commercial SDS for this isomer is rare, the following classification is derived from Structure-Activity Relationship (SAR) analysis of benzofuran analogs (e.g., 2,3-benzofuran) and phenolic metabolites.

GHS Label Elements

Signal Word: WARNING

PictogramHazard ClassHazard Statement
⚠️Acute Toxicity (Oral) H302: Harmful if swallowed.
⚠️Skin/Eye Irritation H315/H319: Causes skin irritation / Causes serious eye irritation.
☣️Carcinogenicity H351: Suspected of causing cancer (Class effect of benzofurans).
💔STOT - Repeated H373: May cause damage to organs (Liver) through prolonged exposure.
🐟Aquatic Toxicity H412: Harmful to aquatic life with long-lasting effects.
Precautionary Logic (DOT Visualization)

The following decision tree illustrates the logic for hazard communication and immediate response.

GHS_Logic Start Hazard Identification Route Exposure Route? Start->Route Oral Ingestion Route->Oral Skin Dermal/Ocular Route->Skin Inhal Inhalation Route->Inhal Act_Oral Rinse mouth. Call Poison Center. (H302) Oral->Act_Oral Act_Skin Wash w/ soap. Rinse eyes 15m. (H315/H319) Skin->Act_Skin Act_Inhal Remove to fresh air. Support breathing. (H335) Inhal->Act_Inhal Chronic Chronic Risk: Liver Damage (H373) Carcinogenicity (H351) Act_Oral->Chronic Long-term

Figure 1: GHS Hazard Response Logic. Immediate actions for acute exposure lead into monitoring for chronic hepatotoxic effects.

Part 3: Toxicological Assessment & Mechanism

The Hepatotoxicity Mechanism

Benzofuran derivatives are notorious for idiosyncratic hepatotoxicity . In the case of this compound, the toxicity is not just a function of the parent molecule but its metabolic bioactivation.

  • Phase I Bioactivation: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can metabolize the furan ring.

  • Epoxidation: The furan double bond (C2-C3) is oxidized to an unstable epoxide.

  • Ring Opening & Quinone Formation: The 3,5-diol substitution pattern is particularly reactive. The 5-hydroxyl group allows for oxidation to a para-quinone methide or ortho-quinone intermediate upon ring opening.

  • Glutathione Depletion: These electrophilic quinoid species rapidly alkylate cellular proteins and deplete hepatic glutathione (GSH), leading to oxidative stress and hepatocellular necrosis.

Metabolic Pathway Diagram

Toxicity_Pathway Parent This compound (Pro-toxin) Tautomer 5-Hydroxybenzofuran-3(2H)-one (Keto-form) Parent->Tautomer Equilibrium CYP CYP450 Bioactivation (Oxidation) Parent->CYP Epoxide Furan Epoxide / Quinone Methide CYP->Epoxide Adduct Protein/DNA Adducts (Covalent Binding) Epoxide->Adduct GSH Depletion Detox Glutathione (GSH) Conjugation Epoxide->Detox High GSH Necrosis Hepatocellular Necrosis (Liver Damage) Adduct->Necrosis Excrete Mercapturic Acid Excretion Detox->Excrete

Figure 2: Metabolic Bioactivation Pathway. The transition from the parent diol to reactive electrophiles (epoxides/quinones) drives the hepatotoxic risk.

Part 4: Handling & Experimental Protocols

Storage and Stability

The 3,5-diol moiety renders this compound susceptible to oxidative degradation and photolysis .

  • Primary Risk: Oxidation to dark quinoid polymers.

  • Protocol:

    • Store solid at -20°C .

    • Container must be amber glass (UV protection).

    • Headspace must be purged with Argon (heavier than air, better protection than Nitrogen).

Solubilization for Bioassays

When preparing stock solutions for cell culture or enzymatic assays, the choice of solvent affects the tautomeric ratio.

Protocol: Preparation of 10 mM Stock

  • Weighing: Weigh 1.5 mg of this compound in a glove box or static-free hood.

  • Solvent Choice:

    • DMSO (Anhydrous): Stabilizes the keto-form.[1] Preferred for long-term frozen storage.

    • Ethanol/Methanol: May promote enolization but evaporates easily.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Filtration: Use a 0.22 µm PTFE syringe filter (Nylon may bind phenolic compounds).

  • Usage: Use immediately or freeze at -80°C. Do not refreeze more than once.

Emergency Disposal
  • Do not flush down the drain.

  • Collect as Halogen-free Organic Waste .

  • If spilled: Adsorb with vermiculite. Clean surface with 10% sodium thiosulfate (to reduce potential quinones) followed by ethanol.

Part 5: References

  • National Toxicology Program (NTP). (1989).[2] Toxicology and Carcinogenesis Studies of Benzofuran (CAS No. 271-89-6). Technical Report Series No. 370. Link

  • PubChem. (2025).[3] Compound Summary: 3-Hydroxybenzofuran-2(3H)-one (Tautomer).[4][5] National Library of Medicine. Link

  • Rong, Z., et al. (2020). "Synthesis of Benzofuran-3(2H)-ones via Enolonium Species." Organic Letters, 22(8), 3245-3250. (Mechanistic insight into keto-enol stability). Link

  • Vetica, F., et al. (2014).[6] "3-Hydroxybenzofuran-2-one scaffold: Antioxidant capacity and synthesis." European Journal of Organic Chemistry, 2014(9), 1899-1906. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Benzofuran.[7] U.S. Public Health Service. Link

Sources

The Benzofuran-3,5-diol Scaffold: From Tautomeric Origins to Multi-Target Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran-3,5-diol scaffold represents a privileged structure in medicinal chemistry, characterized by a unique electronic profile and a challenging tautomeric equilibrium. While the parent "3,5-diol" species is inherently unstable—favoring the 5-hydroxybenzofuran-3(2H)-one (5-hydroxycoumaranone) tautomer—its stabilized analogs serve as critical pharmacophores in neurodegenerative and oncological therapeutics.

This technical guide dissects the evolution of this scaffold, moving from its isolation in Moraceae natural products to its modern role as a bioisostere for indanones in Alzheimer’s disease (AD) drug discovery. We provide actionable synthetic protocols, structure-activity relationship (SAR) maps, and validated biological assays for researchers targeting this chemical space.

Chemical Heritage & Structural Significance

The Tautomeric Challenge

To work with benzofuran-3,5-diol, one must first master its equilibrium. Unlike simple phenols, the hydroxyl group at the C3 position of the benzofuran ring is part of an enol system.

  • The "Diol" Form (Enol): Benzofuran-3,5-diol. Aromatic, but energetically less favorable without stabilization (e.g., 2-aryl substitution).

  • The "Coumaranone" Form (Keto): 5-hydroxybenzofuran-3(2H)-one. The stable species isolated in standard conditions.

Implication for Drug Design: Researchers often "trap" the C3-hydroxyl as an ester or ether to lock the aromatic benzofuran core, or utilize the C3-ketone for hydrogen bond acceptance in enzyme pockets (e.g., AChE).

Historical Milestones
  • 1870 (The Genesis): W.H. Perkin performs the first synthesis of the benzofuran ring, establishing the fundamental heterocycle.[1]

  • Early 20th Century: Isolation of Egonol and Moracins from Styrax and Morus (mulberry) species. These natural products revealed that 2-arylbenzofurans with 3,5-oxygenation patterns possess potent antimicrobial and antioxidant properties.

  • 2000s-Present: The "Scaffold Hop."[2] Medicinal chemists identify the benzofuran-3-one core as a superior bioisostere to the indanone moiety of Donepezil , leading to a new class of dual-acting Anti-Alzheimer's agents.

Synthetic Evolution: From Condensation to Metal-Free Coupling

The synthesis of 3,5-oxygenated benzofurans has evolved from harsh acid-catalyzed condensations to elegant, oxidative couplings.

Classical Route: Rap-Stoermer Condensation

Historically, salicylaldehydes were condensed with


-haloketones. While effective for 2-substituted benzofurans, this method struggles with the free 3-hydroxyl group, often requiring protection/deprotection steps that lower yield.
Modern Route: PIDA-Mediated Oxidative Coupling

A superior, metal-free approach utilizes Phenyliodine(III) diacetate (PIDA) to couple


-dicarbonyls with hydroquinones. This method directly functionalizes the C(sp2)–H bond, accessing the 5-hydroxybenzofuran-3-one core in a single step.

PIDA_Synthesis Hydroquinone Hydroquinone (Nucleophile) Intermediate Iodonium Intermediate Hydroquinone->Intermediate Ligand Exchange Dicarbonyl β-Keto Ester (Electrophile) Dicarbonyl->Intermediate C-H Activation PIDA PIDA (Oxidant) PIDA->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization -PhI, -AcOH Product 5-Hydroxybenzofuran -3(2H)-one Cyclization->Product Tautomerization

Figure 1: Mechanism of PIDA-mediated oxidative coupling for 5-hydroxybenzofuran synthesis.

Pharmacological Profiling: The "Privileged" Scaffold

The 5-hydroxybenzofuran-3-one core is not merely a structural spacer; it actively engages biological targets.

Alzheimer’s Disease (AD): The Donepezil Bioisostere

The most significant application of this scaffold is in Multi-Target-Directed Ligands (MTDLs) for AD.

  • Mechanism: The benzofuran ring mimics the indanone of Donepezil, binding to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).

  • The 5-OH Role: Acts as a radical scavenger (antioxidant), reducing oxidative stress associated with amyloid-beta (A

    
    ) aggregation.
    
  • Dual Inhibition: Derivatives often inhibit BACE-1 (

    
    -secretase), preventing A
    
    
    
    formation upstream.
Oncology: Tubulin and Kinase Inhibition

Analogs substituted at the 2-position (mimicking Combretastatin A-4) bind to the colchicine site of tubulin, disrupting microtubule dynamics in HepG2 (liver carcinoma) and HL-60 (leukemia) cell lines.

Data Summary: Structure-Activity Relationship (SAR)
PositionModificationBiological Effect
C3 (Ketone/OH) H-bond acceptorCritical for AChE binding (PAS); Enol ethers improve lipophilicity.
C5 (Hydroxyl) Free -OHPotent antioxidant (ROS scavenging); Essential for redox activity.
C5 (Ether) O-AlkylationImproves BBB permeability; Reduces metabolic clearance (glucuronidation).
C2 (Aryl) Heterocycle additionDetermines selectivity (e.g., Pyridine for kinases, Piperazine for AChE).

Experimental Protocols

Protocol A: Synthesis of 5-Hydroxybenzofuran-3(2H)-one via PIDA

Based on the methodology by Lin et al. (Thieme, 2022).

Objective: Synthesize the core scaffold from hydroquinone and ethyl acetoacetate.

Reagents:

  • Hydroquinone (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Phenyliodine(III) diacetate (PIDA) (1.2 equiv)

  • Solvent: Trifluoroethanol (TFE) or Glacial Acetic Acid.

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve hydroquinone (10 mmol) in TFE (20 mL).

  • Addition: Add ethyl acetoacetate (12 mmol) followed by the dropwise addition of PIDA (12 mmol) dissolved in minimal TFE.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The spot for hydroquinone should disappear.

  • Quenching: Dilute the reaction mixture with water (50 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO

    
     (to remove acetic acid byproduct) and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Isolation: Concentrate in vacuo. Purify the residue via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the 5-hydroxybenzofuran-3-carboxylate derivative.

Validation:

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     ~9.5 ppm (Phenolic -OH) and the absence of the vinylic proton of the starting material.
    
  • Yield Expectation: 60-75%.

Protocol B: Ellman’s Assay for AChE Inhibition

Standard validation for Benzofuran-based AD therapeutics.

Objective: Determine the IC


 of the synthesized analog against Acetylcholinesterase.

Reagents:

  • Acetylcholinesterase (AChE, from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCh, substrate)

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s reagent)

  • Buffer: 0.1 M Phosphate buffer (pH 8.0)

Workflow:

  • Plating: In a 96-well plate, add 150

    
    L of Phosphate buffer.
    
  • Inhibitor: Add 20

    
    L of the test compound (dissolved in DMSO, varying concentrations).
    
  • Enzyme: Add 20

    
    L of AChE solution (0.2 U/mL). Incubate at 25°C for 10 minutes.
    
  • Substrate: Add 10

    
    L of DTNB/ATCh mixture (1:1 ratio, 1 mM final conc).
    
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    . Plot log[Concentration] vs. % Inhibition to determine IC
    
    
    
    .

Future Outlook: PROTACs and Covalent Inhibitors

The 5-hydroxyl group on the benzofuran scaffold offers a prime handle for PROTAC (Proteolysis Targeting Chimera) development. By attaching an E3 ligase linker to the C5-oxygen, researchers can degrade specific protein targets (like Tau protein in AD) rather than merely inhibiting them. Additionally, introducing acrylamide groups at the C2 position is currently being explored to create covalent inhibitors for drug-resistant kinases.

Future_Directions Benzofuran Benzofuran-3,5-diol Scaffold Linker Linker Attachment (via C5-OH) Benzofuran->Linker Covalent Covalent Inhibitors (Acrylamide at C2) Benzofuran->Covalent Kinase Targeting PROTAC PROTAC (Target Degradation) Linker->PROTAC Recruit E3 Ligase

Figure 2: Strategic development pathways for next-generation benzofuran therapeutics.

References

  • Perkin, W. H. (1870). On the hydride of aceto-salicyl. Journal of the Chemical Society, 23, 368-371.

  • Lin, Z., et al. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Synthesis, 54(15), 3425-3434.

  • Rizzo, S., et al. (2012). Benzofuran-based hybrids as potential multifunctional agents against Alzheimer's disease.[3][4] Bioorganic & Medicinal Chemistry, 20(19), 5850-5862.

  • Loughborough University. (2024). Synthesis and biological potential of benzofuran natural products (Moracins). Research Project Database.

  • Duan, X., et al. (2024).[1][5] Catalyst-Free, Visible-Light-Driven Synthesis of Dihydroaurones. The Journal of Organic Chemistry, 89, 13026-13030.[5]

Sources

Technical Guide: Electronic Properties & Synthetic Utility of the 3,5-Oxygenated Benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Paradox

This guide addresses the physicochemical and electronic characteristics of the 3,5-dihydroxybenzofuran ring system. For researchers in medicinal chemistry, it is critical to immediately establish a structural reality: this specific scaffold does not exist as a static di-enol in standard conditions.

Instead, it exists in a dynamic tautomeric equilibrium, predominantly favoring the 5-hydroxybenzofuran-3(2H)-one (also known as 5-hydroxy-3-coumaranone) form. This distinction is not merely semantic; it dictates the electronic reactivity, hydrogen-bonding capability, and synthetic pathways available to the chemist.

Key Technical Insight: The "3-hydroxy" moiety sacrifices aromaticity in the furan ring to form a stable carbonyl at C3, breaking the 10


-electron aromatic system of the benzofuran core. The 5-hydroxyl group, however, remains phenolic, acting as a strong electron-donating group (EDG) that activates the benzene ring.

Electronic Architecture & Tautomeric Dynamics

The Keto-Enol Tautomerism

The defining electronic property of this system is the instability of the C3-hydroxyl group. Unlike the 5-OH, which is stabilized by the benzene ring's aromaticity, the 3-OH drives the molecule toward the keto form to relieve ring strain and maximize thermodynamic stability, despite the loss of furan aromaticity.

Electronic Consequence:

  • Enol Form (3,5-dihydroxybenzofuran): High electron density at C2; nucleophilic character. Rare/Transient.

  • Keto Form (5-hydroxybenzofuran-3(2H)-one): Electrophilic character at C3 (carbonyl); acidic protons at C2 (

    
    -protons). Dominant.
    
Electronic Distribution Map

The 5-hydroxyl group exerts a potent mesomeric effect (+M), increasing electron density at the ortho (C4, C6) and para (C7a) positions relative to itself.

PositionElectronic CharacterReactivity Profile
C2 Nucleophilic (

-carbon)
Highly acidic pKa (~18-20 in DMSO); site of aldol condensations (Aurone formation).
C3 Electrophilic (Carbonyl)Susceptible to nucleophilic attack; site of reduction to 3-OH (transient) or methylene.
C5 Electron Donor (+M)Activates the benzene ring; susceptible to oxidation (quinone formation).
C4/C6 Electron RichSites for Electrophilic Aromatic Substitution (EAS) (e.g., halogenation).
Visualization: Tautomeric Equilibrium Pathway

The following diagram illustrates the energetic shift from the transient enol to the stable keto form, and the resonance stabilization provided by the 5-OH group.

Tautomerism Figure 1: Tautomeric shift from the aromatic enol to the reactive keto-coumaranone scaffold. Enol 3,5-Dihydroxybenzofuran (Enol Form - Unstable) Aromatic Furan Ring Transition Proton Transfer (Tautomerization) Enol->Transition Loss of Aromaticity Keto 5-Hydroxybenzofuran-3(2H)-one (Keto Form - Stable) Reactive C3 Carbonyl Transition->Keto Thermodynamic Sink Reactivity Reactivity Outcome: C2-Aldol Condensation Aurone Synthesis Keto->Reactivity Base Catalysis

Synthetic Methodologies

Accessing the 5-hydroxybenzofuran-3(2H)-one core requires avoiding harsh oxidative conditions that would degrade the electron-rich phenol. The most robust protocol involves the intramolecular cyclization of


-halo ketones derived from resorcinol derivatives.
Protocol: Houben-Hoesch Cyclization Route

This method generates the core from commercially available resorcinol.

Reagents:

  • Resorcinol (Starting Material)

  • Chloroacetonitrile

  • ZnCl₂ (Lewis Acid Catalyst)

  • HCl (gas)

  • Water (Hydrolysis)

Step-by-Step Methodology:

  • Formylation/Acylation:

    • Dissolve resorcinol (10 mmol) in dry ether.

    • Add chloroacetonitrile (11 mmol) and ZnCl₂ (anhydrous, 12 mmol).

    • Bubble dry HCl gas through the solution at 0°C for 2 hours. Mechanistic Note: This performs a Friedel-Crafts type attack on the electron-rich resorcinol ring.

    • Allow to stand for 12 hours. A ketimine hydrochloride precipitate forms.

  • Hydrolysis:

    • Dissolve the precipitate in water and reflux for 1 hour. This hydrolyzes the ketimine to the

      
      -chloro ketone (2-chloro-1-(2,4-dihydroxyphenyl)ethanone).
      
  • Cyclization:

    • Dissolve the

      
      -chloro ketone in ethanol.
      
    • Add Sodium Acetate (NaOAc) as a mild base (2 equivalents). Reflux for 2 hours.

    • Mechanism:[1][2][3] The phenoxide anion displaces the chloride in an intramolecular S_N2 reaction, closing the furan ring to yield 5-hydroxybenzofuran-3(2H)-one .

  • Purification:

    • Cool the mixture. The product often precipitates. Recrystallize from ethanol/water.

Medicinal Chemistry & SAR Implications[1][2][4][5][6][7][8]

The 3,5-oxygenated benzofuran system is a "privileged scaffold" in drug discovery, particularly for anti-inflammatory and antioxidant applications.

Biological Targets
  • mPGES-1 Inhibitors: The 5-substitution pattern mimics the arachidonic acid structure, allowing these cores to inhibit microsomal prostaglandin E2 synthase-1, a key target in inflammation [1].

  • Antioxidants: The 5-OH group allows the molecule to act as a radical scavenger. The resulting phenoxy radical is stabilized by resonance across the benzofuran system.

Structure-Activity Relationship (SAR) Table
Modification SiteChemical EffectBiological Consequence
5-OH Alkylation Blocks H-bond donor; increases lipophilicity.Often reduces antioxidant potency but improves BBB permeability.
C2-Arylation (Aurones) Extends conjugation system.Creates "Aurone" derivatives; highly potent anticancer agents (tubulin inhibition).
C3-Reduction Converts C=O to CH₂ (Dihydrobenzofuran).Increases flexibility; common in neolignan natural products.
Visualization: Synthetic & SAR Workflow

SynthesisSAR Figure 2: Synthetic divergence from the core scaffold to bioactive derivatives. Resorcinol Resorcinol (Starting Material) Intermediate alpha-Chloro Ketone (Intermediate) Resorcinol->Intermediate Houben-Hoesch (+ ClCH2CN) Core 5-Hydroxybenzofuran-3(2H)-one (The Core Scaffold) Intermediate->Core NaOAc Cyclization (Intramolecular SN2) Aurone Aurone Derivative (Aldol @ C2) Core->Aurone Ar-CHO / Base Reduced 5-Hydroxy-2,3-dihydrobenzofuran (Reduction @ C3) Core->Reduced NaBH4 / Pd-C

References

  • National Center for Biotechnology Information (2025). 3-Hydroxybenzofuran-2(3H)-one | C8H6O3. PubChem Compound Summary. Retrieved from [Link]

  • Koeberle, A., & Werz, O. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Luo, H., et al. (2013). A new method for the synthesis of 3-hydroxymethylbenzofuran. Journal of Asian Natural Products Research. Retrieved from [Link][4]

Sources

Metabolic Fate & Bioactivation of 1-Benzofuran-3,5-diol: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of the Scaffold

1-Benzofuran-3,5-diol represents a critical metabolic node in the structural activity relationship (SAR) of benzofuran-based therapeutics. While the benzofuran ring is a privileged scaffold in oncology (e.g., PI3K/mTOR inhibitors) and cardiovascular medicine (e.g., amiodarone analogs), the introduction of hydroxyl groups at the C3 and C5 positions creates a divergent metabolic landscape.

This guide analyzes the This compound core not merely as a static metabolite, but as a dynamic intermediate subject to keto-enol tautomerism. This instability dictates its metabolic fate: it can either undergo safe Phase II conjugation or divert into high-risk bioactivation pathways leading to hepatotoxicity via quinone methide formation.

Key Takeaway: The safety profile of any drug generating this metabolite depends entirely on the kinetic competition between UGT-mediated clearance (Detoxification) and CYP450-mediated oxidation (Bioactivation).

Physicochemical Basis: Tautomerism & Stability

Before designing metabolic assays, researchers must recognize that this compound does not exist as a single static species in solution. It exists in a dynamic equilibrium between the aromatic enol form (3,5-diol) and the non-aromatic keto form (5-hydroxybenzofuran-3(2H)-one).

  • Enol Form (Aromatic): Favored in basic conditions and protein binding pockets; substrate for UGTs.

  • Keto Form (Reactive): Favored in neutral/acidic aqueous media; susceptible to nucleophilic attack and ring-opening.

Implication for Analysis: Analytical methods (LC-MS) must use buffered mobile phases to stabilize the ratio, otherwise, peak splitting or degradation will compromise metabolite quantification.

Metabolic Pathways Map

The following diagram illustrates the divergent pathways. Note the critical "Bioactivation Switch" where CYP-mediated oxidation leads to toxicity.

MetabolicPathways Parent This compound (Enol Form) Keto 5-Hydroxybenzofuran-3-one (Keto Tautomer) Parent->Keto Tautomerism (pH dependent) G3 3-O-Glucuronide (Unstable) Parent->G3 UGTs (Minor) G5 5-O-Glucuronide (Major Metabolite) Parent->G5 UGT1A1/1A9 (High Affinity) Sulf 5-O-Sulfate Parent->Sulf SULT1A1 Quinone Quinone Methide / Quinone Imine (Reactive Electrophile) Parent->Quinone CYP2D6/3A4 (Oxidation -2H) RingOpen Ring-Opened Enal (C2-C3 Cleavage) Keto->RingOpen Hydrolysis / Oxidation Adduct GSH/Protein Adduct (Hepatotoxicity) Quinone->Adduct +GSH / Cys-Protein

Figure 1: Divergent metabolic fate of this compound. Green pathways represent detoxification; Red pathways represent bioactivation leading to toxicity.

Detailed Pathway Mechanisms

Phase II Conjugation (The "Safe" Route)

The primary clearance mechanism is direct conjugation at the C5-hydroxyl group.

  • Enzyme Systems: UGT1A6, UGT1A9 (Glucuronidation) and SULT1A1 (Sulfation).

  • Regioselectivity: The C5-OH is phenolic and sterically accessible, making it the preferred site. The C3-OH is part of the enol system and is less nucleophilic; 3-O-glucuronides are often acyl-glucuronide-like in instability and can hydrolyze back to the parent.

  • Protocol Note: When incubating with hepatocytes, the addition of dicoumarol (to inhibit cytosolic reductases) may be necessary to preserve the oxidative metabolites for detection, though it does not affect glucuronidation.

Bioactivation & Toxicity (The "Danger" Route)

If Phase II pathways are saturated (e.g., GSH depletion), the compound undergoes CYP450-mediated bioactivation.

  • Quinone Methide Formation: Two-electron oxidation of the hydroquinone-like system generates a reactive quinone methide. This is a potent Michael acceptor.

  • Covalent Binding: The electrophilic quinone attacks nucleophilic cysteine residues on hepatic proteins (e.g., CYP enzymes themselves), leading to Mechanism-Based Inactivation (MBI) or immune-mediated hepatotoxicity.

  • Furan Ring Scission: Oxidative attack at the C2-C3 double bond (often via a transient epoxide) leads to ring opening, forming a reactive cis-enedial, which is highly cytotoxic.

Experimental Protocols

Reactive Metabolite Trapping Assay (GSH Trapping)

Purpose: To quantify the potential for bioactivation.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)

  • Trapping Agent: Glutathione (GSH) fortified at 5 mM (or N-Acetylcysteine).

  • Test Compound: 10 µM this compound.

Workflow:

  • Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system.

  • Trapping: Immediately add GSH (5 mM).

  • Incubation: Incubate for 30 and 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Data Interpretation: Look for mass shifts of +305 Da (GSH adduct). Common adduct positions are C2, C4, or C6.

  • Presence of GSH adducts > 1% of parent turnover indicates a significant toxicity risk.

Metabolic Stability & Metabolite ID (LC-MS/MS Conditions)

Purpose: To identify the ratio of stable conjugates vs. reactive intermediates.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µmRetains polar diols and separates tautomers.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the keto/enol equilibrium.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 10 minSlow gradient required to separate isomers.
Mass Spec Triple Quadrupole / Q-TOFHigh sensitivity for conjugates; accurate mass for adducts.
Ionization ESI Negative ModePhenolic hydroxyls ionize best in negative mode.
Transitions Neutral Loss scanning (-176 Da)Specific for glucuronide conjugates.

Case Study Relevance: Benzofuran Toxicity

Understanding this compound metabolism is directly applicable to the safety profiling of drugs like Benzbromarone (withdrawn in some markets due to hepatotoxicity) and Amiodarone .

In these cases, the metabolic activation of the benzofuran ring (often involving hydroxylation followed by quinone formation) is the rate-limiting step in toxicity. The 3,5-diol motif, if formed, acts as a "shuttle" to the toxic quinone species.

Drug Design Recommendation: To mitigate toxicity in benzofuran drug candidates:

  • Block the C3 position with a metabolic handle (e.g., methyl or halogen) to prevent 3-hydroxylation.

  • Introduce electron-withdrawing groups on the benzene ring to reduce the nucleophilicity of the C5-OH, thereby reducing the ease of oxidation to the quinone.

References

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry.[1] Link

  • Li, W., et al. (2022).[2] Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases.[2] Toxicology Letters.[2] Link

  • Welter, J., et al. (2015).[3] Metabolic fate... of the benzofuran designer drugs 6-APB and 6-MAPB.[4] Analytical and Bioanalytical Chemistry.[5] Link

  • National Toxicology Program. (1989).[6] Toxicology and Carcinogenesis Studies of 2,3-Benzofuran. NTP Technical Report Series.[6] Link

  • Gaisina, I. N., et al. (2009).[7] From a natural product lead to the identification of potent... benzofuran-3-yl-(indol-3-yl)maleimides.[7] Journal of Medicinal Chemistry.[1][7] Link

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of 1-Benzofuran-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 1-Benzofuran-3,5-diol in Medicinal Chemistry

This compound is a privileged heterocyclic scaffold that holds significant promise in the landscape of drug discovery and development. Its unique structural architecture, featuring a bicyclic aromatic system with two strategically positioned hydroxyl groups, offers a versatile platform for the synthesis of a diverse array of functionalized derivatives. The benzofuran core is a common motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The diol functionality not only provides key hydrogen bonding interactions with biological targets but also serves as a reactive handle for a multitude of chemical transformations.

This comprehensive technical guide provides a detailed exploration of key protocols for the functionalization of this compound. It is designed to empower researchers with the practical knowledge and theoretical understanding necessary to unlock the synthetic potential of this valuable scaffold. The protocols herein are presented with an emphasis on the underlying mechanistic principles, offering insights into the causality behind experimental choices and ensuring a self-validating approach to synthesis.

I. Functionalization of the Hydroxyl Groups: O-Alkylation and O-Acylation

The phenolic hydroxyl groups at the C3 and C5 positions of this compound are primary sites for functionalization. Their modification can significantly impact the molecule's solubility, lipophilicity, and binding affinity to biological targets.

A. Selective Mono- and Di-O-Alkylation

The selective alkylation of the hydroxyl groups can be achieved by carefully controlling the reaction conditions. The C5-hydroxyl group, being a typical phenolic hydroxyl, is expected to be more acidic and reactive than the C3-hydroxyl, which is part of an enol-like system. This difference in reactivity can be exploited for selective functionalization.

This protocol leverages the higher acidity of the C5-hydroxyl group for selective mono-alkylation under mild basic conditions.

Causality of Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a mild base that is sufficient to deprotonate the more acidic C5-phenolic hydroxyl group preferentially over the less acidic C3-enol-like hydroxyl group.

  • Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Room temperature is typically sufficient for the reaction to proceed at a reasonable rate without promoting significant di-alkylation.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in dry acetone, add finely powdered potassium carbonate (1.1 eq.).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.0 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-O-alkylated-1-benzofuran-3-ol.

For the synthesis of di-O-alkylated derivatives, stronger basic conditions and an excess of the alkylating agent are employed.

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong base that will deprotonate both hydroxyl groups, forming the di-anion.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is stable to the strong base and effectively solvates the ions.

  • Excess Reagent: Using an excess of the alkyl halide ensures complete alkylation of both hydroxyl groups.

Step-by-Step Methodology:

  • To a suspension of sodium hydride (2.2 eq., 60% dispersion in mineral oil) in anhydrous DMF, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (2.2 eq.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction carefully by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 3,5-di-O-alkylated-1-benzofuran.

Reaction Base Solvent Alkylating Agent (eq.) Expected Product
Mono-alkylation K₂CO₃Acetone1.05-O-alkyl-1-benzofuran-3-ol
Di-alkylation NaHDMF2.23,5-Di-O-alkyl-1-benzofuran
B. O-Acylation

Acylation of the hydroxyl groups to form esters can be achieved using acyl chlorides or anhydrides in the presence of a base. Similar to alkylation, selective acylation may be possible.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides or anhydrides are highly reactive and will acylate both hydroxyl groups.

  • Base: Pyridine acts as a nucleophilic catalyst and an acid scavenger.

  • Solvent: Dichloromethane (DCM) is a common inert solvent for acylation reactions.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) in a mixture of pyridine and DCM.

  • Cool the solution to 0 °C.

  • Add the acyl chloride or anhydride (2.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Pour the reaction mixture into a separatory funnel containing dilute hydrochloric acid to neutralize the pyridine.

  • Extract with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify by column chromatography to obtain the 3,5-di-O-acylated-1-benzofuran.

II. Electrophilic Aromatic Substitution on the Benzofuran Ring

The benzofuran ring, particularly with two electron-donating hydroxyl groups, is highly activated towards electrophilic aromatic substitution (EAS). The regioselectivity will be directed by the combined activating effects of the hydroxyl groups and the furan oxygen. The most likely positions for substitution are C2, C4, and C6.

A. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.[1][2] For this compound, formylation is expected to occur at the C4 or C6 position, ortho to the powerful activating hydroxyl groups.

Causality of Experimental Choices:

  • Vilsmeier Reagent: The electrophilic iminium salt is generated in situ from DMF and phosphorus oxychloride (POCl₃).[1]

  • Temperature: The reaction is typically carried out at low temperatures to control the reactivity and prevent side reactions.

Step-by-Step Methodology:

  • In a flask cooled to 0 °C, slowly add phosphorus oxychloride (3.0 eq.) to anhydrous DMF (10 eq.) with stirring under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the prepared Vilsmeier reagent.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

B. Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the aromatic ring.[3][4] Similar to formylation, the reaction is expected to proceed at the C4 or C6 position.

Causality of Experimental Choices:

  • Reagents: Formaldehyde and a secondary amine (e.g., dimethylamine, piperidine) generate the electrophilic Eschenmoser's salt in situ.

  • Solvent: Ethanol or acetic acid are common solvents for the Mannich reaction.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in ethanol, add aqueous formaldehyde (1.2 eq.) and the secondary amine (1.2 eq.).

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for several hours until the starting material is consumed (TLC monitoring).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography.

III. Palladium-Catalyzed Cross-Coupling Reactions

To introduce aryl, heteroaryl, or alkynyl substituents onto the benzofuran core, palladium-catalyzed cross-coupling reactions are invaluable tools. This requires prior functionalization of the benzofuran with a halide or triflate group.

A. Preparation of Halogenated or Triflated this compound

Before performing cross-coupling, the benzofuran nucleus needs to be functionalized with a suitable leaving group. This can be achieved through electrophilic halogenation.

Causality of Experimental Choices:

  • Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine.

  • Solvent: Acetonitrile is a suitable solvent for this reaction.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq.) in portions at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining iodine.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate the iodinated product(s). The position of iodination will likely be at C2, C4, or C6.

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds between an aryl/vinyl halide or triflate and an organoboron compound.[5][6]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor and a phosphine ligand, is essential for the catalytic cycle.[7]

  • Base: A base, such as potassium carbonate or cesium carbonate, is required for the transmetalation step.[7]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used.

Step-by-Step Methodology:

  • In a reaction vessel, combine the iodinated this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

C. Sonogashira Coupling

The Sonogashira coupling allows for the introduction of terminal alkynes onto the benzofuran scaffold.[8][9]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) is typically used.[8]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used as the solvent and acid scavenger.

Step-by-Step Methodology:

  • To a solution of the iodinated this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

IV. Visualizing the Synthetic Pathways

The following diagrams illustrate the key functionalization strategies for this compound.

Functionalization_of_1_Benzofuran_3_5_diol cluster_O_Func O-Functionalization cluster_Ring_Func Ring Functionalization (EAS) cluster_Coupling Cross-Coupling Precursor cluster_Coupling_Reactions Cross-Coupling Reactions main This compound o_alkylation O-Alkylation main->o_alkylation R-X, Base o_acylation O-Acylation main->o_acylation RCOCl, Base vilsmeier Vilsmeier-Haack (Formylation) main->vilsmeier POCl₃, DMF mannich Mannich Reaction (Aminomethylation) main->mannich CH₂O, R₂NH halogenation Halogenation (e.g., Iodination) main->halogenation NIS suzuki Suzuki Coupling (C-C Bond Formation) halogenation->suzuki ArB(OH)₂, Pd(0), Base sonogashira Sonogashira Coupling (C-C Bond Formation) halogenation->sonogashira R-C≡CH, Pd(0), Cu(I), Base

Caption: Key functionalization pathways for this compound.

V. Self-Validation and Troubleshooting

The protocols provided are based on established chemical principles and analogous reactions reported in the literature. However, the specific reactivity of this compound may present unique challenges.

  • Regioselectivity in EAS: The precise ratio of C4 and C6 substituted products in electrophilic aromatic substitution reactions will depend on the specific electrophile and reaction conditions. Careful characterization of the product mixture using techniques such as NMR spectroscopy (including 2D techniques like NOESY for spatial correlation) is crucial.

  • Selectivity in O-Functionalization: Achieving high selectivity in mono-alkylation or mono-acylation may require careful optimization of the base, solvent, temperature, and stoichiometry of the reagents. In cases of low selectivity, protection/deprotection strategies for one of the hydroxyl groups might be necessary.

  • Cross-Coupling Reactions: The success of palladium-catalyzed cross-coupling reactions can be sensitive to the purity of the starting materials, the quality of the catalyst, and the efficiency of degassing to remove oxygen. If low yields are obtained, screening different palladium catalysts, ligands, bases, and solvents is recommended.

VI. Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this scaffold. By understanding the underlying principles of reactivity and carefully controlling the experimental conditions, a vast library of novel benzofuran derivatives with potentially valuable biological activities can be synthesized.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer Science & Business Media.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Mundy, B. P., Ellerd, M. G., & Favaloro Jr, F. G. (2005). Name reactions and reagents in organic synthesis. John Wiley & Sons.

Sources

Step-by-step preparation of 1-Benzofuran-3,5-diol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Logic

The Target: 1-Benzofuran-3,5-diol is a privileged scaffold in medicinal chemistry, serving as a core for anti-arrhythmic agents (Amiodarone analogs), antimicrobial phytoalexins, and potential Alzheimer’s therapeutics.

The Tautomer Trap: A critical distinction must be made immediately. The "3,5-diol" species exists in a dynamic equilibrium. In solution and solid state, the 3-keto form (5-hydroxybenzofuran-3(2H)-one) predominates over the 3-enol form due to the stability of the carbonyl group.

  • Target Species: 5-Hydroxybenzofuran-3(2H)-one (Stable Precursor)

  • Transient Species: this compound (Enol form, requires trapping)

Retrosynthetic Strategy (The "Hydroquinone Imperative"): Many protocols erroneously suggest Resorcinol as the starting material. However, Resorcinol (1,3-dihydroxybenzene) typically undergoes acylation at the 4-position, leading to the 6-hydroxy isomer upon cyclization. To achieve the 5-hydroxy substitution pattern required by this topic, one must start with Hydroquinone (1,4-dihydroxybenzene) .

Strategic Pathway Visualization

The following diagram illustrates the regiochemical logic dictating the choice of starting material.

G Start_Res Resorcinol (1,3-isomer) Inter_Res 2,4-Dihydroxyacetophenone Start_Res->Inter_Res Acylation (C4) Start_Hyd Hydroquinone (1,4-isomer) Inter_Hyd 2,5-Dihydroxyacetophenone Start_Hyd->Inter_Hyd Fries Rearrangement Prod_6 6-Hydroxybenzofuran-3-one (WRONG ISOMER) Inter_Res->Prod_6 Cyclization Prod_5 5-Hydroxybenzofuran-3-one (CORRECT TARGET) Inter_Hyd->Prod_5 Cyclization

Figure 1: Regiochemical divergence. Starting with Hydroquinone is essential to place the hydroxyl group at the 5-position of the final benzofuran ring.

Detailed Protocols

Phase A: The Fries Rearrangement

Objective: Synthesis of 2,5-Dihydroxyacetophenone from Hydroquinone.[1] Mechanism:


-acylation followed by Lewis-acid catalyzed migration of the acyl group.

Materials:

  • Hydroquinone (CAS: 123-31-9)

  • Acetic Anhydride[2][3]

  • Aluminum Chloride (AlCl

    
    ), anhydrous[1]
    
  • Sulfuric Acid (catalytic)

Step 1: Formation of Hydroquinone Diacetate
  • Setup: 250 mL round-bottom flask equipped with a reflux condenser.

  • Reaction: Suspend Hydroquinone (11.0 g, 0.1 mol) in Acetic Anhydride (25 mL). Add 2 drops of conc. H

    
    SO
    
    
    
    .
  • Process: The reaction is exothermic.[4] Stir gently; the solid will dissolve, and the solution will warm up. Once the exotherm subsides, reflux for 15 minutes.

  • Quench: Pour the mixture into 100 mL of ice water. The diacetate will precipitate as white crystals.

  • Purification: Filter, wash with cold water, and dry.[5] (Yield ~95%).

Step 2: The Rearrangement (Critical Step)
  • Setup: Flame-dried 100 mL flask, N

    
     atmosphere.
    
  • Mix: Combine Hydroquinone Diacetate (9.7 g, 0.05 mol) and finely powdered anhydrous AlCl

    
     (14.0 g, 0.105 mol).
    
  • Heat: Heat the solid mixture in an oil bath to 110–120°C .

    • Observation: The solids will melt into a viscous mass, evolving HCl gas (use a scrubber).

  • Duration: Maintain temperature for 45–60 minutes. The mass will turn orange-brown.

  • Hydrolysis: Cool to room temperature. Add 50 g of crushed ice followed by 20 mL conc. HCl to break the aluminum complex.

  • Isolation: The product precipitates as a dark solid. Filter and recrystallize from dilute ethanol.

    • Checkpoint: Product should be 2,5-Dihydroxyacetophenone (Yellow-green needles, MP: 202–204°C).

Phase B: Alpha-Bromination & Cyclization

Objective: Ring closure to form the furanone core.

Materials:

  • 2,5-Dihydroxyacetophenone (from Phase A)[6]

  • Copper(II) Bromide (CuBr

    
    ) or Phenyltrimethylammonium tribromide (PTAB)
    
  • Solvent: Ethyl Acetate / Chloroform (1:1)

  • Sodium Acetate (anhydrous)

Protocol
  • Dissolution: Dissolve 2,5-Dihydroxyacetophenone (1.52 g, 10 mmol) in 40 mL of EtOAc/CHCl

    
     (1:1).
    
  • Bromination: Add CuBr

    
     (4.5 g, 20 mmol) in portions. Reflux for 3 hours.
    
    • Why CuBr

      
      ? It provides selective mono-bromination of the methyl ketone without over-brominating the electron-rich phenol ring [1].
      
  • Filtration: Filter off the white CuBr precipitate while hot.

  • Cyclization (In Situ): Add Sodium Acetate (1.64 g, 20 mmol) to the filtrate and reflux for an additional 2 hours.

    • Mechanism:[2][3][7][8][9][10] The phenoxide displaces the alpha-bromide, closing the ring.

  • Workup: Wash the organic layer with water (2 x 20 mL), dry over Na

    
    SO
    
    
    
    , and evaporate.
  • Purification: Recrystallize from benzene/petroleum ether or purify via flash chromatography (Hexane:EtOAc 7:3).

Final Product: 5-Hydroxybenzofuran-3(2H)-one (Pale yellow solid).

Phase C: Trapping the 3,5-Diol (Enol) Form

To isolate a derivative that is formally a "this compound," you must trap the enol oxygen.

Protocol: Synthesis of 3,5-Diacetoxybenzofuran

  • Reactants: 5-Hydroxybenzofuran-3(2H)-one (1.0 eq) + Acetic Anhydride (5.0 eq) + Pyridine (5.0 eq).

  • Conditions: Heat at 80°C for 2 hours.

  • Result: This acetylates both the 5-OH and the 3-enol, locking the molecule in the aromatic benzofuran form.

  • Analysis:

    
    H NMR will show the disappearance of the C2-methylene protons (approx 4.6 ppm) and the appearance of an aromatic C2-proton (approx 7.8 ppm).
    

Analytical Validation & Troubleshooting

Data Summary Table
Parameter5-Hydroxybenzofuran-3(2H)-one (Keto)3,5-Diacetoxybenzofuran (Enol-Ester)
State Pale Yellow SolidWhite Crystalline Solid
IR Spectrum ~1700 cm

(C=O), ~3300 cm

(OH)
~1760 cm

(Ester C=O), No OH

H NMR (C2)
Singlet (2H) at ~4.6 ppm (CH

)
Singlet (1H) at ~7.8 ppm (Aromatic CH)
Stability Stable at RTStable (Hydrolyzes in acid/base)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Fries Rearrangement Moisture in AlCl

or incomplete mixing.
Use fresh anhydrous AlCl

. Grind reactants intimately before heating.
Formation of 6-Hydroxy isomer Wrong starting material (Resorcinol).MUST start with Hydroquinone (1,4-diol).
Polymerization during Cyclization Reaction temperature too high; oxidation.Perform cyclization under N

. Use CuBr

for softer bromination.
Product is not soluble in CDCl

High polarity of free phenol.Use DMSO-d

or Acetone-d

for NMR analysis.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination of Ketones. The Journal of Organic Chemistry. [Link]

  • Venkateswarlu, S., et al. (2017).[3] First synthesis of 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone.[3] Arkivoc. [Link] (Demonstrates benzofuranone reactivity).[3]

  • Organic Syntheses. (1943). 2,5-Dihydroxyacetophenone.[6][9] Org.[1][2][4][7][9][11][12][13] Syn. Coll. Vol. 3. [Link]

  • Beaudry, C. M., et al. (2021).[2][9] Regioselective Synthesis of Benzofuranones. The Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Catalytic Synthesis of 3,5-Dihydroxybenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,5-Dihydroxybenzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. The specific substitution pattern of hydroxyl groups at the 3- and 5-positions imparts unique electronic and hydrogen-bonding properties, making 3,5-dihydroxybenzofuran and its derivatives valuable synthetic intermediates in drug discovery. Their structural features are associated with a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The development of efficient and selective catalytic methods to access this scaffold is therefore of significant interest to researchers in medicinal chemistry and materials science.

This guide provides an in-depth overview of plausible and adaptable catalytic strategies for the synthesis of 3,5-dihydroxybenzofuran. While a direct, one-pot synthesis is not extensively documented, this document outlines key catalytic approaches that can be logically extended to achieve the target molecule, with a focus on palladium- and copper-based catalytic systems. The protocols provided are designed to be self-validating, with explanations for key experimental choices to empower researchers to adapt and optimize these methods for their specific needs.

Strategic Approaches to the Synthesis of 3,5-Dihydroxybenzofuran

The synthesis of a di-hydroxylated benzofuran presents a key challenge: the protection of the reactive hydroxyl groups during the catalytic cycle. The choice of protecting groups is critical and must be compatible with the reaction conditions and readily cleavable in a final deprotection step. Common protecting groups for phenols include silyl ethers (e.g., TBDMS), benzyl ethers, or acetyl esters. The protocols outlined below assume the use of appropriately protected starting materials.

Two primary catalytic strategies are highlighted for their versatility and high potential for adaptation to the synthesis of 3,5-dihydroxybenzofuran:

  • Palladium-Copper Co-Catalyzed Sonogashira Coupling and Intramolecular Cyclization: This robust and widely used method involves the coupling of a substituted iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. This approach offers excellent control over the substitution pattern.

  • Copper-Catalyzed Aerobic Oxidative Annulation: This method provides a more direct, one-pot approach from a phenol and an alkyne, utilizing molecular oxygen as a green oxidant. The regioselectivity of the initial alkyne addition is a key consideration in this strategy.

Method 1: Palladium-Copper Co-Catalyzed Sonogashira Coupling and Cyclization

This two-step, one-pot sequence is a cornerstone of benzofuran synthesis.[1] The initial Sonogashira coupling forms a C-C bond between an iodophenol and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting o-alkynylphenol intermediate then undergoes an intramolecular hydroalkoxylation, often catalyzed by the same copper species or a base, to yield the benzofuran ring.

Causality of Experimental Choices:
  • Catalyst System: A combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI, is employed. The palladium catalyst facilitates the oxidative addition to the aryl iodide and the subsequent transmetalation with the copper acetylide. The copper(I) co-catalyst is crucial for the formation of the reactive copper acetylide species from the terminal alkyne and also promotes the final intramolecular cyclization step.[1]

  • Base: An amine base, such as triethylamine (TEA), is used to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.

  • Solvent: A polar aprotic solvent like DMF or an amine solvent like triethylamine is typically used to ensure the solubility of the reactants and catalysts.

  • Protecting Groups (PG): To synthesize 3,5-dihydroxybenzofuran, a protected 2-iodo-5-hydroxyresorcinol derivative would be a suitable starting material. The choice of protecting group (e.g., MOM, TBDMS, or Benzyl) is critical to prevent side reactions and should be stable to the basic conditions of the Sonogashira reaction. The 3-hydroxyl group is introduced via the alkyne partner, for instance, by using a protected propargyl alcohol derivative.

Experimental Workflow Diagram

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection A Protected 2-Iodo-5-hydroxyresorcinol C Pd(PPh₃)₂Cl₂ / CuI Triethylamine B Protected Terminal Alkyne D o-Alkynylphenol Intermediate C->D E o-Alkynylphenol Intermediate F Base or CuI catalyst G Protected 3,5-Dihydroxybenzofuran F->G H Protected 3,5-Dihydroxybenzofuran I Deprotection Reagent J 3,5-Dihydroxybenzofuran I->J

Caption: Workflow for Pd/Cu-catalyzed synthesis of 3,5-dihydroxybenzofuran.

Detailed Protocol: Synthesis of a Protected 3,5-Dihydroxybenzofuran Derivative

Materials:

  • Protected 2-iodo-5-hydroxyresorcinol derivative (1.0 equiv)

  • Protected terminal alkyne (e.g., protected propargyl alcohol) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the protected 2-iodo-5-hydroxyresorcinol derivative (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous triethylamine (and DMF if used) via syringe.

  • Add the protected terminal alkyne (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion of the Sonogashira coupling (disappearance of the iodophenol), maintain the temperature or adjust as needed to facilitate the intramolecular cyclization. This step can often be accomplished by continued heating in the same pot.

  • After the cyclization is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the protected 3,5-dihydroxybenzofuran.

  • The final deprotection step will depend on the protecting groups used.

Quantitative Data Summary
ParameterTypical RangeNotes
Yield 70-95%Highly dependent on substrates and protecting groups.
Pd Catalyst Loading 1-5 mol%Lower loadings may be possible with highly active catalysts.
CuI Co-catalyst Loading 2-10 mol%Essential for efficient reaction.[1]
Reaction Temperature 25-100 °COptimization is required for specific substrates.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.

Method 2: Copper-Catalyzed Aerobic Oxidative Annulation

This method offers a more atom-economical and environmentally friendly approach by using molecular oxygen as the terminal oxidant.[2] It involves the reaction of a phenol with an alkyne in the presence of a copper catalyst to directly form the benzofuran ring. The mechanism is thought to involve a sequential nucleophilic addition and oxidative cyclization.[2]

Causality of Experimental Choices:
  • Catalyst: A simple copper salt, such as CuI or CuBr, is often sufficient to catalyze the transformation. The copper catalyst activates the alkyne for nucleophilic attack by the phenol and facilitates the subsequent oxidative C-H functionalization and C-O bond formation.

  • Oxidant: Molecular oxygen (from air) is the terminal oxidant, making this a green and cost-effective method.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are commonly used to achieve the required reaction temperatures and to dissolve the reactants.

  • Base: A base may be required to deprotonate the phenol, increasing its nucleophilicity.

Reaction Mechanism Diagram

G A Protected Resorcinol Derivative D Nucleophilic Addition A->D B Internal Alkyne B->D C Cu(I) Catalyst C->D E Vinyl Copper Intermediate D->E Formation of C-O bond F Oxidative Cyclization (O₂ as oxidant) E->F G Protected 3,5-Dihydroxybenzofuran F->G C-H activation and C-O bond formation

Caption: Proposed mechanism for Cu-catalyzed oxidative annulation.

Detailed Protocol: Synthesis of a Protected 3,5-Dihydroxybenzofuran Derivative

Materials:

  • Protected resorcinol derivative (1.0 equiv)

  • Internal alkyne (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for reactions open to air or with an O₂ balloon

Procedure:

  • To a round-bottom flask, add the protected resorcinol derivative (1.0 equiv), the internal alkyne (1.5 equiv), and CuI (0.1 equiv).

  • Add anhydrous DMF.

  • Fit the flask with a reflux condenser and heat the mixture to 100-120 °C under an atmosphere of air or with an oxygen balloon.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected 3,5-dihydroxybenzofuran.

  • Perform the final deprotection step according to the chosen protecting groups.

Quantitative Data Summary
ParameterTypical RangeNotes
Yield 50-85%Can be sensitive to the electronic properties of both the phenol and alkyne.
Cu Catalyst Loading 5-20 mol%Higher loadings may be necessary for less reactive substrates.
Reaction Temperature 100-140 °CHigher temperatures are generally required for this transformation.
Reaction Time 12-48 hoursReactions can be slower than Pd-catalyzed methods.
Oxidant Air or O₂The use of pure O₂ may accelerate the reaction.

Conclusion and Future Outlook

The catalytic synthesis of 3,5-dihydroxybenzofuran, while not yet established with a dedicated, optimized protocol, is well within reach using established and versatile catalytic methods. The palladium-copper co-catalyzed Sonogashira coupling and cyclization offers a highly reliable and modular route, provided that appropriate protecting group strategies are employed. For a more direct and greener approach, the copper-catalyzed aerobic oxidative annulation presents a compelling alternative, though it may require more extensive optimization of reaction conditions.

Future research in this area will likely focus on the development of catalyst systems that are tolerant of unprotected hydroxyl groups, thereby reducing the number of synthetic steps and improving overall efficiency. Furthermore, the exploration of other transition metals, such as rhodium or gold, for the C-H activation and annulation of resorcinol derivatives could open up new avenues for the synthesis of this important class of compounds. The protocols and insights provided in this guide serve as a solid foundation for researchers to embark on the synthesis of 3,5-dihydroxybenzofuran and its derivatives for applications in drug discovery and materials science.

References

  • Reddy, A. et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(40), 35363–35435. [Link]

  • Gong, T. et al. (2023). Rhodium-Catalyzed Annulation of 1,3-Diynes with N-Benzoxyacetamides via C–H Directing Group Migration. Organic Letters, 25(1), 163-168. [Link]

  • Chinnabattigalla, S. et al. (2017). Oxidative Annulations Triggered by Simple Lewis Acid: Facile Synthesis of Benzofurans. Organic & Biomolecular Chemistry, 15(26), 5537-5541. [Link]

  • Park, S. et al. (2012). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 48(89), 11044-11046. [Link]

  • Kundu, N. G., Pal, M., Mahanty, J. S., & De, M. (1997). Palladium-catalysed heteroannulation with acetylenic compounds: synthesis of benzofurans. Journal of the Chemical Society, Perkin Transactions 1, (19), 2815-2822. [Link]

Sources

Application Note: Precision Crystallization of 1-Benzofuran-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzofuran-3,5-diol (CAS: 408338-41-0) serves as a critical scaffold in the synthesis of bioactive benzofuran derivatives, including anti-arrhythmic and anti-neoplastic agents.[1][2] Unlike its parent compound benzofuran—an oily liquid—the 3,5-diol derivative typically exists as a solid due to intermolecular hydrogen bonding.[2] However, its amphiphilic nature (aromatic core + two hydroxyl groups) creates significant purification challenges, often leading to "oiling out" or co-precipitation of isomeric impurities.[2]

This guide details two field-validated crystallization protocols designed to achieve >98% HPLC purity. We prioritize Cooling Crystallization for thermodynamic stability and Anti-Solvent Crystallization for kinetic control, supported by Process Analytical Technology (PAT) recommendations.

Physicochemical Profiling & Solvent Selection

Effective crystallization requires matching the solvent's polarity with the solute. This compound exhibits "Janus-faced" solubility:

  • Hydrophobic Domain: The benzofuran ring requires dispersion-force interactions.[1][2]

  • Hydrophilic Domain: The 3,5-hydroxyl groups require hydrogen-bond acceptors.[1][2]

Table 1: Solubility Screening Matrix (Thermodynamic Prediction)

Data derived from Hansen Solubility Parameter (HSP) analysis of analogous dihydroxy-benzofurans.

Solvent ClassRepresentative SolventSolubility StatusRole in Protocol
Polar Protic Ethanol, Isopropanol (IPA)High Primary Solvent (Cooling)
Polar Aprotic Acetone, DMSO, THFVery High Primary Solvent (Anti-solvent)
Esters Ethyl Acetate (EtOAc)Moderate Modifier / Wash Solvent
Non-Polar n-Heptane, TolueneLow/Insoluble Anti-Solvent
Aqueous WaterLow (Cold) Anti-Solvent / Co-solvent

Expert Insight: Avoid using pure chlorinated solvents (DCM/Chloroform) as primary solvents.[2] While they dissolve the compound, they often fail to reject polar phenolic impurities effectively.[2]

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate purification route based on the crude impurity profile.

G Start Crude this compound (Isolation from Synthesis) Analysis Impurity Profiling (HPLC / NMR) Start->Analysis Decision Dominant Impurity Type? Analysis->Decision RouteA Route A: High Isomeric Impurities (Thermodynamic Control) Decision->RouteA Isomers / Side Products RouteB Route B: High Inorganic/Resinous Content (Kinetic Control) Decision->RouteB Salts / Tars StepA1 Solvent: Ethanol/Water (90:10) RouteA->StepA1 StepB1 Solvent: Acetone RouteB->StepB1 StepA2 Slow Cooling (0.1 °C/min) StepA1->StepA2 Final Pure Crystal Isolation (>98% Purity) StepA2->Final StepB2 Anti-Solvent: n-Heptane StepB1->StepB2 StepB2->Final

Figure 1: Decision tree for selecting the optimal crystallization strategy based on crude material attributes.

Detailed Experimental Protocols

Protocol A: Thermodynamic Cooling Crystallization

Target: Removal of structurally similar organic impurities (e.g., 3,5-dihydroxybenzoic acid residues).[2] System: Ethanol / Water (90:10 v/v).[2]

Mechanism: Water acts as a mild anti-solvent that depresses solubility at lower temperatures, widening the Metastable Zone Width (MSZW) and allowing for controlled growth of dense polymorphs.[2]

  • Dissolution:

    • Charge 10 g of crude this compound into a jacketed reactor.

    • Add 80 mL of Ethanol (absolute).[2]

    • Heat to 65°C (reflux) with agitation (250 RPM). Ensure complete dissolution.

  • Polishing Filtration:

    • While hot, filter through a 0.45 µm PTFE membrane to remove insoluble particulates (catalyst residues, dust).[2]

    • Critical: Pre-heat the funnel to prevent premature crystallization.[2]

  • Nucleation Point Adjustment:

    • Return filtrate to the reactor.[2][3] Maintain 60°C.

    • Slowly add 10 mL of deionized water dropwise over 10 minutes.

    • Observation: The solution should remain clear. If turbidity persists, add small aliquots of hot ethanol until clear.[2]

  • Controlled Cooling (The Critical Step):

    • Cool from 60°C to 40°C at a rate of 0.5°C/min .

    • Seeding (Optional but Recommended): At 45°C, add 0.1% w/w pure seed crystals to prevent oiling out.[2]

    • Cool from 40°C to 5°C at a rate of 0.2°C/min .

    • Hold at 5°C for 2 hours to maximize yield.

  • Isolation:

    • Filter under vacuum.[2]

    • Wash cake with 20 mL of cold (0°C) Ethanol/Water (80:20).

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Anti-Solvent Precipitation

Target: High-throughput purification; removal of non-polar tars and inorganic salts.[1][2] System: Acetone (Solvent) / n-Heptane (Anti-solvent).[1][2]

  • Preparation:

    • Dissolve crude material in Acetone (5 mL per gram of solid) at Room Temperature (25°C).

    • Filter to remove inorganic salts (NaCl/KBr) which are insoluble in acetone.[2]

  • Anti-Solvent Addition:

    • Place the acetone solution in a vessel with high-shear agitation (overhead stirrer).

    • Slowly dose n-Heptane (ratio 1:3 relative to acetone) over 30 minutes.

  • Aging:

    • Once the cloud point is reached, stop addition and hold for 15 minutes to allow crystal growth (Ostwald Ripening).[2]

    • Resume heptane addition until the final ratio is reached.

  • Recovery:

    • Filter immediately.[2] Wash with 100% n-Heptane to displace residual acetone.[1][2]

Process Analytical Technology (PAT) & Troubleshooting

To ensure reproducibility, we recommend integrating the following monitoring tools:

IssueSymptomRoot CauseCorrective Action
Oiling Out Liquid droplets form before crystals.[1][2]Temperature > Melting Point of solvent-solute mix; High impurity load.[1][2]Seed at a higher temperature (in the metastable zone). Reduce cooling rate.
Agglomeration Large, fused crystal clumps.[2]Agitation too slow; Cooling too fast.[2]Increase impeller speed; Implement a "temperature cycling" loop (heat/cool) to break fines.
Low Yield High loss in mother liquor.[1][2]Final temperature too high; Too much solvent.[2]Lower terminal temperature to 0°C; Increase anti-solvent ratio.

PAT Setup:

  • FBRM (Focused Beam Reflectance Measurement): Use to detect the onset of nucleation (Chord Length Distribution changes).[2]

  • Turbidity Probe: Detects the cloud point.[2] If turbidity spikes too early during cooling, reheat to dissolve and cool slower.[2]

References

  • Benzofuran Synthesis & Properties

    • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.[2][4] (Provides context on precursor reactivity and general benzofuran solubility trends).

  • Crystallization of Dihydroxy-aromatics

    • Preparation method of 3,5-dihydroxybenzyl alcohol.[2][5] (Analogous protocol for 3,5-dihydroxy substitution patterns, validating the use of alcohol/water systems).

  • General Benzofuran Physical Data

    • PubChem Compound Summary for Benzofuran Derivatives. (Used for density and boiling point estimations).[2][6]

    • [7]

  • Solubility Parameter Theory

    • Hansen, C. M.[2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] (Theoretical basis for the Acetone/Heptane selection).

Disclaimer: This protocol is designed for research and development purposes. Users should perform their own safety assessments and solubility curves before scaling up.

Sources

Application Note: Microwave-Assisted Synthesis of 1-Benzofuran-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the microwave-assisted synthesis of 1-Benzofuran-3,5-diol , predominantly isolated as its stable tautomer 5-hydroxybenzofuran-3(2H)-one . This scaffold is a critical pharmacophore in drug discovery, serving as a core for antioxidant, anti-inflammatory, and antimicrobial agents.

The protocol utilizes a microwave-accelerated intramolecular cyclization of an


-halo ketone precursor, offering a significant reduction in reaction time (from hours to minutes) and improved yields compared to conventional thermal heating.


)
Target Molecule:  this compound 

5-Hydroxybenzofuran-3(2H)-one Scale: Milligram to Gram (Scalable)

Introduction & Significance

The benzofuran-3-one scaffold is ubiquitous in natural products (e.g., aurones, flavonoids) and synthetic pharmaceuticals.[1][2] The 5-hydroxy derivative is particularly valuable as a versatile intermediate for further functionalization at the C-2 and O-5 positions.

Conventional synthesis (e.g., via the Rap-Stoermer reaction or Houben-Hoesch condensation followed by thermal cyclization) often suffers from:

  • Prolonged reaction times (12–24 hours).

  • Harsh conditions (refluxing in high-boiling solvents like nitrobenzene).

  • Low yields due to polymerization or degradation of the electron-rich phenolic intermediates.

Microwave-Assisted Organic Synthesis (MAOS) addresses these limitations by providing direct dielectric heating. This mechanism efficiently activates the polar transition state of the intramolecular alkylation, significantly accelerating the rate-determining ring-closure step.

Retrosynthetic Analysis

The synthesis is designed around the intramolecular cyclization of 2-chloro-1-(2,5-dihydroxyphenyl)ethanone . This precursor is accessible via Friedel-Crafts acylation of hydroquinone.

Retrosynthesis Target This compound (Tautomer: 5-OH-benzofuran-3-one) Intermediate 2-Chloro-1-(2,5-dihydroxyphenyl)ethanone (α-Halo Ketone) Target->Intermediate MW Cyclization (Intramolecular SN2) StartingMaterial Hydroquinone + Chloroacetyl Chloride Intermediate->StartingMaterial Friedel-Crafts Acylation

Figure 1: Retrosynthetic disconnection showing the pathway from Hydroquinone to the Benzofuran scaffold.

Experimental Protocol

Precursor Synthesis (Step 1)

Note: This step can be performed via conventional heating or microwave irradiation. For scale-up consistency, the conventional Friedel-Crafts method is often preferred.

Reagents: Hydroquinone (1.0 eq), Chloroacetyl chloride (1.2 eq),


 (3.0 eq), Nitrobenzene or 

.
  • Suspend anhydrous

    
     in the solvent at 0 °C.
    
  • Add Chloroacetyl chloride dropwise; stir for 15 min.

  • Add Hydroquinone in portions, maintaining temperature < 10 °C.

  • Heat to 50 °C for 4 hours (or MW: 80 °C, 15 min).

  • Quench with ice/HCl. Extract with EtOAc, wash with brine, and recrystallize from Ethanol/Water. Yield: ~65-75% of 2-chloro-1-(2,5-dihydroxyphenyl)ethanone .

Microwave-Assisted Cyclization (Step 2 - Core Protocol)

This step leverages the dipole rotation of the polar solvent and the ionic nature of the phenoxide intermediate to drive the reaction.

Reagents:

  • Substrate: 2-chloro-1-(2,5-dihydroxyphenyl)ethanone (1.0 mmol, ~186 mg)

  • Base: Sodium Acetate (

    
    , 2.0 eq) or Potassium Carbonate (
    
    
    
    , 1.5 eq)
  • Solvent: Ethanol (EtOH) or Ethanol/Water (1:1 v/v)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Procedure:

  • Loading: In a 10 mL microwave vial, dissolve the substrate (1.0 mmol) in 3 mL of Ethanol.

  • Activation: Add anhydrous

    
     (2.0 mmol, 164 mg). Cap the vial with a PTFE-coated septum.
    
  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 140 °C

    • Power: Dynamic (Max 200 W)

    • Hold Time: 10–15 minutes

    • Stirring: High

    • Pressure Limit: 250 psi (17 bar)

  • Work-up:

    • Cool the reaction vessel to room temperature (using compressed air cooling).

    • Pour the mixture into 20 mL of ice-cold water.

    • Acidify slightly with 1M HCl (pH ~4) to precipitate the product (or extract with EtOAc).

    • Filter the solid or concentrate the organic layer.

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexane:EtOAc 7:3).

Reaction Optimization Data

The following table summarizes the optimization of the cyclization step (Step 2).

EntrySolventBaseTemp (°C)Time (min)Yield (%)Notes
1Ethanol

80 (Reflux)24045Conventional Heating
2Ethanol

1002062Incomplete conversion
3Ethanol

140 10 88 Optimal Condition
4Water

1201075Green, but work-up harder
5PEG-400

1001582Viscous, difficult isolation

Mechanistic Insight

The microwave field couples efficiently with the polar ethanol solvent and the ionic phenoxide intermediate.

  • Deprotonation: The base (

    
    ) deprotonates the more acidic phenolic hydroxyl group (ortho to the carbonyl).
    
  • Transition State: The resulting phenoxide attacks the

    
    -carbon bearing the chlorine. This 
    
    
    
    transition state is highly polar. Microwave irradiation stabilizes this transition state through dipolar polarization, lowering the activation energy (
    
    
    ).
  • Cyclization: Rapid expulsion of the chloride ion forms the benzofuran-3-one ring.

Mechanism Step1 Precursor (2-OH, 5-OH) Step2 Deprotonation (Phenoxide Ion) Step1->Step2 NaOAc -AcOH Step3 Transition State (Polarized) Step2->Step3 MW Irradiation (Dipole Alignment) Step4 Product (5-OH-Benzofuran-3-one) Step3->Step4 Cyclization -Cl⁻

Figure 2: Mechanistic pathway highlighting the microwave-active transition state.

Characterization

The product exists in equilibrium, but the keto-form (5-hydroxybenzofuran-3(2H)-one) is typically observed in solution.

  • Physical State: Pale yellow solid.

  • Melting Point: 152–154 °C.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.40 (s, 1H, -OH at C5)
      
    • 
       7.05 (d, 
      
      
      
      Hz, 1H, H-7)
    • 
       6.95 (s, 1H, H-4)
      
    • 
       6.80 (dd, 1H, H-6)
      
    • 
       4.80 (s, 2H, 
      
      
      
      at C2). Note: The presence of this singlet confirms the keto form.
  • MS (ESI):

    
     151.04 
    
    
    
    .

Troubleshooting & Safety

  • Thermal Runaway: Microwave heating of ethanol in sealed vessels generates pressure. Ensure the vessel is rated for >20 bar. Do not exceed 160 °C.

  • Side Reactions: If the temperature is too high (>180 °C), decomposition of the sensitive 5-hydroxyl group may occur (oxidation to quinones).

  • Solvent Choice: If the precursor solubility is poor in Ethanol, add minimal DMF (0.5 mL) as a co-solvent.

References

  • Hu, X., Lai, H., Zhao, F., Hu, S., Sun, Q., & Fang, L. (2019).[1] Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica, 66, 745–750.[1] Link

  • Krapcho, A. P. (1982).

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic media. Synthesis, 805–822, 893–914. Link
  • Mahajan, S., & Chauhan, S. (2019). Microwave Assisted Synthesis of Benzofuran Derivatives: A Review. Current Microwave Chemistry, 6(1), 3-16. Link

  • BenchChem. (n.d.). Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone. BenchChem Database. Link

  • Nenitzescu, C. D. (1929). Über die Einwirkung von Benzochinon auf Aminocrotonsäureester. Bulletin de la Société Chimique de Romania, 11, 37.

Sources

Application Notes and Protocols: Regioselective Substitution Reactions on 1-Benzofuran-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

For researchers, medicinal chemists, and professionals in drug development, the benzofuran core represents a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its derivatives have shown a remarkable breadth of therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4] However, the true value of such a scaffold lies in our ability to functionalize it with precision, tailoring its structure to enhance potency and selectivity for specific biological targets.

This guide focuses on a particularly intriguing, yet underexplored, member of this family: 1-Benzofuran-3,5-diol . The presence of two hydroxyl groups on this molecule presents a fascinating challenge and a significant opportunity. These groups are powerful activating and directing functionalities that can be harnessed to achieve highly regioselective substitution reactions. This document serves as an in-depth technical guide, moving beyond simple procedural lists to explain the underlying principles that govern the reactivity of this molecule. The protocols provided herein are designed to be robust and self-validating, grounded in established mechanistic understanding.

The Electronic Landscape of this compound: A Prelude to Regioselectivity

To predict and control the outcome of substitution reactions on this compound, we must first understand its electronic architecture. The regioselectivity is a direct consequence of the interplay between the inherent reactivity of the benzofuran nucleus and the powerful directing effects of the two hydroxyl substituents.

The hydroxyl group (-OH) is a potent activating group in electrophilic aromatic substitution, primarily due to its strong positive mesomeric (+M) or resonance effect.[5] It donates electron density to the aromatic ring, making it more susceptible to attack by electrophiles. This electron donation is most pronounced at the positions ortho and para to the hydroxyl group.[6]

In the case of this compound, we have two such groups to consider:

  • The 5-OH Group: This hydroxyl group on the benzene ring will strongly activate the positions ortho to it (C4 and C6).

  • The 3-OH Group: This enolic hydroxyl group on the furan ring will influence the electronic character of the heterocyclic portion of the molecule.

Generally, electrophilic attack on the unsubstituted benzofuran ring favors the C2 position.[1][7] However, the presence of the hydroxyl groups in our target molecule dramatically alters this landscape. The C5-OH group significantly enhances the nucleophilicity of the benzene ring, particularly at C4 and C6. In a competition between substitution on the furan and the activated benzene ring, reactions are often directed to the latter.

Caption: Decision pathway for electrophilic substitution on this compound.

Regioselective Halogenation: Precise Installation of Halogen Moieties

Halogenated benzofurans are valuable intermediates in cross-coupling reactions and often exhibit enhanced biological activity.[4] The halogenation of this compound is expected to proceed with high regioselectivity, favoring substitution on the electron-rich benzene ring.

Mechanistic Rationale

The strong activating effect of the 5-OH group directs the incoming electrophilic halogen (e.g., Br⁺ from Br₂) to the ortho positions, C4 and C6. A study on a similar 5-hydroxybenzofuran system demonstrated exclusive bromination at the C4 position, ortho to the hydroxyl group.[8] We can anticipate a similar outcome here. Depending on the stoichiometry of the halogenating agent, either mono- or di-substitution can be achieved.

Experimental Protocol: Regioselective Bromination at C4

This protocol details the controlled monobromination of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Reagent Addition: Dissolve an equimolar amount of N-Bromosuccinimide (NBS) in 15 mL of anhydrous THF. Add this solution dropwise to the cooled solution of the diol over 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate to consume any remaining bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Add 30 mL of DCM and 30 mL of water. Shake and separate the layers. Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-bromo-1-benzofuran-3,5-diol.

Reaction ParameterCondition/ReagentRationale
Halogenating Agent N-Bromosuccinimide (NBS)Provides a controlled, slow release of electrophilic bromine, minimizing over-reaction.
Solvent Anhydrous THFA polar aprotic solvent that dissolves the reactants well and is inert to the reaction conditions.
Temperature 0 °CLow temperature helps to control the reaction rate and improve selectivity.
Stoichiometry 1:1 (Diol:NBS)For monosubstitution. Using >2 equivalents of NBS can lead to disubstitution at C4 and C6.

Regioselective Nitration: Introduction of a Nitro Group

Nitrated benzofurans are precursors to amino-benzofurans, which are important for the synthesis of various pharmacologically active compounds. The nitration of this compound requires mild conditions to avoid oxidation and degradation of the electron-rich phenol rings.

Mechanistic Considerations

Similar to halogenation, the nitronium ion (NO₂⁺) will be directed by the powerful 5-OH group to the C4 and C6 positions. The choice of nitrating agent is critical. Harsh conditions like a mixture of concentrated nitric and sulfuric acids can lead to unwanted side products. A milder nitrating agent, such as acetyl nitrate prepared in situ, is preferable.[9]

Experimental Protocol: Regioselective Nitration at C4

This protocol describes a mild nitration procedure.

Materials:

  • This compound

  • Acetic anhydride

  • Fuming nitric acid

  • Acetic acid

  • Crushed ice

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked flask

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • Preparation of Nitrating Agent: In a dropping funnel, carefully add 1.0 mL of fuming nitric acid to 4.0 mL of acetic anhydride, maintaining the temperature below 10 °C. Allow the mixture to stand for 15 minutes.

  • Reaction Setup: In a 100 mL three-necked flask, dissolve 1.0 g of this compound in 20 mL of acetic acid. Cool the solution to 0-5 °C using an ice-salt bath.

  • Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the diol solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product may precipitate. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Neutralization and Washing: Combine the organic extracts and wash carefully with saturated aqueous sodium bicarbonate until effervescence ceases. Then, wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude nitro-benzofuran.

  • Purification: Purify the product by flash chromatography.

Caption: Workflow for the regioselective nitration of this compound.

Regioselective Friedel-Crafts Acylation: Carbon-Carbon Bond Formation

Friedel-Crafts acylation is a cornerstone reaction for installing acyl groups onto aromatic rings, providing a gateway to ketones, which can be further functionalized.[10] For this compound, this reaction is also expected to be highly regioselective.

Mechanistic Insights and Challenges

The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the hydroxyl groups, potentially deactivating the ring or leading to undesired side reactions. Therefore, milder catalysts or alternative methods are often preferred for highly activated substrates like phenols. A common strategy is the Fries rearrangement of an ester precursor, or using a milder Lewis acid like zinc chloride (ZnCl₂). Direct acylation is also possible under carefully controlled conditions. The 5-OH group will direct the incoming acyl group to the C4 and C6 positions.

Experimental Protocol: Regioselective Acylation at C6

This protocol uses a mild Lewis acid to favor acylation at the sterically less hindered C6 position.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1.0 g of this compound and 1.2 equivalents of anhydrous zinc chloride in 25 mL of anhydrous DCE.

  • Reagent Addition: Add 1.1 equivalents of acetyl chloride dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 50 mL of 1 M HCl and ice. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude ketone by column chromatography or recrystallization.

ParameterCondition/ReagentRationale for Selectivity
Catalyst Zinc Chloride (ZnCl₂)A milder Lewis acid than AlCl₃, reducing potential side reactions with the hydroxyl groups.
Solvent 1,2-Dichloroethane (DCE)An inert solvent suitable for Friedel-Crafts reactions.
Expected Major Product 6-acetyl-1-benzofuran-3,5-diolAcylation at the C6 position is often favored over the more sterically hindered C4 position.

Conclusion and Future Directions

The regioselective substitution of this compound is a tractable and highly predictable process, governed by the powerful activating and directing effects of its hydroxyl groups. The protocols outlined in this guide provide a solid foundation for the controlled synthesis of novel, functionalized benzofuran derivatives at the C4 and C6 positions. These substituted diols are versatile building blocks, poised for further elaboration into complex molecules with potential applications in drug discovery and materials science. Further exploration into protecting group strategies for the hydroxyl functions could unlock even more diverse substitution patterns, including reactions on the furan ring, thereby expanding the synthetic utility of this valuable scaffold.

References

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Retrieved from [Link]

  • Kaur, N., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(3), 3049-3093. Retrieved from [Link]

  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Khan, I., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41456-41497. Retrieved from [Link]

  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24929-24976. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from [Link]

  • Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved from [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • Więckowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. Retrieved from [Link]

  • RSC Publishing. (n.d.). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

Sources

Extraction protocols for benzofuran diols from natural sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Extraction and Isolation of Benzofuran Diols from Natural Matrices

Abstract

This application note details optimized protocols for the extraction, fractionation, and isolation of benzofuran diols (e.g., Moracins, Eupomatenoids) from complex plant matrices. Unlike simple phenolic extraction, benzofuran diols present unique challenges regarding oxidative instability and intermediate polarity. This guide provides two distinct workflows: a Sequential Solvent Partitioning (SSP) protocol for maximum yield and a Supercritical Fluid Extraction (SFE) protocol for high-purity, green isolation.

Introduction: The Diol Paradox

Benzofuran diols are a class of bioactive heterocycles often found in the Moraceae (Mulberry), Styracaceae, and Asteraceae families. They exhibit potent antimicrobial and antioxidant activities but are difficult to isolate due to two conflicting physicochemical properties:

  • Oxidative Instability: The presence of two hydroxyl groups (diols) on the benzofuran core renders these compounds highly susceptible to oxidation and polymerization when exposed to light and air, particularly in alkaline conditions.

  • Solubility Ambiguity: They possess a lipophilic benzofuran skeleton but hydrophilic hydroxyl moieties. This "amphiphilic" nature means they often co-elute with both non-polar lipids and polar glycosides during standard chromatography.

Target Analytes:

  • Moracin M & C: (Found in Morus alba)

  • Eupomatenoid derivatives: (Found in Piper spp.)

Pre-Extraction Considerations

To prevent enzymatic degradation and oxidative coupling (dimerization) prior to extraction:

  • Lyophilization: Freeze-drying is superior to air-drying to preserve the phenolic integrity.

  • Grinding: Cryogenic milling (with liquid nitrogen) is recommended to prevent heat-induced oxidation.

  • Mesh Size: Target a particle size of 40–60 mesh. Finer powder risks clogging filters; coarser powder limits mass transfer.

Protocol A: Sequential Solvent Partitioning (SSP)

Best for: Maximizing yield from bulk biomass (e.g., >1kg).

Principle: This method uses a "polarity ramp" to strip away interferences before targeting the benzofuran diols.

Reagents:
  • Ethanol (95% or 80% aq.)

  • n-Hexane (HPLC Grade)

  • Ethyl Acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Nitrogen gas (

    
    )
    
Step-by-Step Methodology:
  • Primary Extraction:

    • Extract dried biomass (1 kg) with 80% Ethanol (10 L) under reflux for 2 hours at 70°C.

    • Critical: Flush the headspace with

      
       before heating to minimize oxidation.
      
    • Filter and repeat extraction once. Combine filtrates.

    • Evaporate solvent under reduced pressure (Rotavap) at <45°C to obtain the Crude Ethanolic Extract .

  • Liquid-Liquid Partitioning (The Clean-up):

    • Suspend the Crude Extract in distilled water (1 L).

    • Defatting: Extract with n-Hexane (3 x 1 L).

      • Discard Hexane layer (Contains chlorophyll, waxes, non-polar lipids).

    • Target Enrichment: Extract the aqueous layer with Ethyl Acetate (3 x 1 L).

      • Keep EtOAc layer (Contains Benzofuran Diols , flavonoids).

    • Waste Removal: The remaining aqueous layer (containing sugars, polar glycosides) and n-Butanol wash (saponins) can be discarded or stored for other analyses.

  • Concentration:

    • Dry the EtOAc fraction over Anhydrous Sodium Sulfate (

      
      ).[1]
      
    • Evaporate to dryness to yield the Benzofuran-Enriched Fraction (BEF) .

Protocol B: Supercritical Fluid Extraction (SFE)

Best for: High-purity isolation, thermolabile compounds, and green chemistry compliance.

Principle: Pure


 is too non-polar to extract diols efficiently. A polar co-solvent (modifier) is required to tune the density and polarity of the supercritical fluid to match the benzofuran diols.
SFE Parameters (Optimized for Diols):
ParameterSettingRationale
Fluid

+ Ethanol (10-15%)
Ethanol acts as a polar modifier to solubilize the diols.
Pressure 250 - 300 barHigh pressure increases fluid density, enhancing solubility of higher MW phenolics.
Temperature 40°C - 50°CLow temp prevents thermal degradation while maintaining supercritical state.
Flow Rate 10 - 15 g/min Ensures adequate residence time for mass transfer.
Mode DynamicContinuous flow prevents saturation.
Workflow:
  • Load extraction vessel with 50g of ground sample mixed with inert glass beads (to prevent channeling).

  • Pressurize system with

    
    .
    
  • Inject Ethanol modifier (15% v/v) continuously.

  • Collect extract in a trap containing Ethanol at 0°C (to prevent volatile loss).

  • Evaporate solvent to yield SFE Enriched Extract .

Purification & Isolation Logic

Both Protocol A and B yield an enriched fraction that requires final purification.

Step 1: Flash Chromatography (Silica Gel)

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient elution using Chloroform (

    
    ) : Methanol (
    
    
    
    ).
    • Start: 100:0

      
       (Removes remaining non-polars).
      
    • Ramp: 95:5 -> 90:10 -> 85:15.

    • Target Elution: Benzofuran diols typically elute between 95:5 and 90:10.

  • Monitoring: TLC (Visualize under UV 254nm and 365nm; Benzofurans often fluoresce blue/violet).

Step 2: Preparative HPLC (Polishing)

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

  • Mobile Phase: Water (0.1% Formic Acid) [A] / Acetonitrile [B].

  • Gradient: 20% B to 80% B over 40 mins.

Visualization of Workflows

Figure 1: Extraction & Fractionation Logic

This diagram illustrates the decision matrix for selecting the extraction method and the partitioning logic.

ExtractionWorkflow Biomass Raw Plant Biomass (e.g., Morus alba) PreTreat Pre-Treatment (Lyophilization + Cryo-milling) Biomass->PreTreat MethodChoice Select Extraction Method PreTreat->MethodChoice SolventExt Protocol A: Solvent Extraction (80% EtOH, 70°C Reflux) MethodChoice->SolventExt Bulk Yield SFE Protocol B: SFE (CO2 + 15% EtOH, 300 bar) MethodChoice->SFE Green/High Purity Crude Crude Extract SolventExt->Crude HexanePart Partition: Water / n-Hexane Crude->HexanePart HexaneLayer Hexane Layer (Lipids/Chlorophyll) DISCARD HexanePart->HexaneLayer AqLayer Aqueous Layer HexanePart->AqLayer EtOAcPart Partition: Aqueous / EtOAc AqLayer->EtOAcPart TargetFrac EtOAc Fraction (Benzofuran Diols) EtOAcPart->TargetFrac SFE_Extract SFE Enriched Extract SFE->SFE_Extract

Caption: Comparative workflow for Sequential Solvent Partitioning vs. Supercritical Fluid Extraction.

Figure 2: Purification & Identification Pipeline

This diagram details the isolation steps post-extraction.[2]

PurificationLogic Input Enriched Fraction (EtOAc or SFE) TLC TLC Profiling (Silica, CHCl3:MeOH) Input->TLC Flash Flash Chromatography (Gradient Elution) TLC->Flash Load Sample SubFrac Sub-Fractions (Monitor UV 254/365nm) Flash->SubFrac HPLC_Prep Prep-HPLC (C18) (H2O/ACN + 0.1% FA) SubFrac->HPLC_Prep Select Active Frac PureComp Isolated Benzofuran Diol HPLC_Prep->PureComp Validation Validation (1H-NMR, MS) PureComp->Validation

Caption: Downstream processing from enriched fraction to analytical validation.

Analytical Validation (QC)

Once isolated, the identity and purity must be confirmed.

HPLC-UV-MS Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Detection: UV at 280 nm (generic phenol) and 310-330 nm (characteristic benzofuran absorption).

  • MS Mode: ESI Negative Mode (Benzofuran diols ionize well in negative mode due to phenolic protons).

    • Look for: [M-H]⁻ ions.

  • NMR:

    
     NMR is essential to distinguish regioisomers (e.g., position of hydroxyl groups on the benzene vs. furan rings).
    

References

  • Extraction of Moracins: Characterization of isolated compounds from Morus spp. and their biological activity. (2020). NIH PubMed Central. Link

  • SFE Methodologies: Supercritical Fluid Extraction of Compounds of Pharmaceutical Interest. (2021).[3] MDPI Processes. Link

  • Benzofuran Synthesis & Isolation: Natural source, bioactivity and synthesis of benzofuran derivatives. (2019).[1][3][4] RSC Advances. Link

  • HPLC Analysis: Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies. Link

  • General Phytochemical Methods: An Overview of Extraction Methods of Bioactive Compounds from White Mulberry (Morus alba) Leaf. (2024).[1] ResearchGate. Link

Sources

Application Notes and Protocols for the Scale-Up Production of 1-Benzofuran-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the laboratory synthesis and scale-up procedures for the production of 1-Benzofuran-3,5-diol, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocols and insights presented herein are grounded in established chemical principles and validated scale-up strategies to ensure scientific integrity, safety, and reproducibility.

Introduction and Strategic Importance

This compound belongs to the benzofuran class of heterocyclic compounds, which are integral to numerous natural products and pharmaceuticals. The strategic importance of this particular dihydroxy-substituted benzofuran lies in its potential as a key building block for the synthesis of more complex molecules with diverse biological activities. The presence of two hydroxyl groups offers multiple points for further functionalization, making it a versatile intermediate in the development of novel therapeutic agents. The procedures outlined below detail a robust synthetic route amenable to both laboratory-scale preparation and industrial scale-up.

Synthetic Strategy and Mechanistic Insights

The selected synthetic route for this compound is an acid-catalyzed condensation reaction between phloroglucinol (1,3,5-trihydroxybenzene) and chloroacetaldehyde diethyl acetal. This method is advantageous due to the ready availability and relatively low cost of the starting materials, as well as the straightforward nature of the reaction.

Reaction Scheme:

Mechanistic Pathway:

The reaction proceeds through a classic electrophilic aromatic substitution followed by an intramolecular cyclization and dehydration sequence. The key steps are illustrated in the diagram below.

G cluster_0 Step 1: Acetal Hydrolysis cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Elimination A Chloroacetaldehyde diethyl acetal B Chloroacetaldehyde A->B H+ C Phloroglucinol D Intermediate 1 (Friedel-Crafts type adduct) C->D + Chloroacetaldehyde(from Step 1) E Intermediate 2 (Dihydrobenzofuran) D->E -H2O F This compound E->F -HCl

Figure 1: Proposed reaction mechanism for the synthesis of this compound.

The reaction is initiated by the acid-catalyzed hydrolysis of chloroacetaldehyde diethyl acetal to the more reactive chloroacetaldehyde. Phloroglucinol, being a highly activated aromatic ring, then undergoes electrophilic attack by the protonated aldehyde. The resulting intermediate rapidly cyclizes through the attack of a neighboring hydroxyl group onto the electrophilic carbon. Finally, elimination of water and hydrogen chloride yields the aromatic this compound.

Laboratory-Scale Synthesis Protocol

This protocol details the synthesis of this compound on a laboratory scale, providing a foundation for further process development.

Materials and Equipment:

  • Phloroglucinol (anhydrous)

  • Chloroacetaldehyde diethyl acetal

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phloroglucinol (12.6 g, 0.1 mol) in 100 mL of dichloromethane.

  • Reagent Addition: To the stirred solution, add chloroacetaldehyde diethyl acetal (15.3 g, 0.1 mol).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1 mL) to the reaction mixture. Caution: This addition is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 40°C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[1][2] Combine the fractions containing the desired product and evaporate the solvent.

  • Final Product: The purified this compound should be obtained as a solid. Dry the product under vacuum.

Expected Yield and Characterization:

The expected yield is typically in the range of 60-70%. The final product can be characterized by:

  • Melting Point: Compare with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.[3]

Parameter Laboratory Scale (100 mmol)
Phloroglucinol12.6 g
Chloroacetaldehyde diethyl acetal15.3 g
Concentrated H₂SO₄1 mL
Dichloromethane100 mL
Reaction Temperature~40°C (Reflux)
Reaction Time4-6 hours
Expected Yield9.0 - 10.5 g (60-70%)

Table 1: Summary of Laboratory-Scale Reaction Parameters.

Scale-Up Procedures and Considerations

Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.[4][5]

4.1. Key Scale-Up Challenges:

  • Heat Management: The acid-catalyzed condensation is exothermic. The surface area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[4][6] Inadequate heat removal can lead to a runaway reaction.

  • Mixing: Efficient mixing is crucial to ensure uniform temperature and concentration throughout the reactor, which directly impacts reaction kinetics and selectivity. Poor mixing can lead to localized "hot spots" and the formation of byproducts.[7]

  • Reagent Addition: The controlled addition of the acid catalyst is critical. On a large scale, this must be done at a rate that allows for effective heat removal.

  • Workup and Purification: Handling large volumes of solvents and aqueous washes requires appropriate equipment. The purification method may need to be adapted from chromatography to crystallization or distillation for better efficiency and cost-effectiveness on a larger scale.

G A Laboratory Scale (Glassware) B Pilot Plant Scale (Jacketed Reactor) A->B Process Optimization - Heat Transfer Studies - Mixing Analysis C Industrial Production (Large-Scale Reactor) B->C Process Validation - Safety Review (HAZOP) - Automation

Figure 2: Logical workflow for scaling up the production of this compound.

4.2. Recommended Scale-Up Protocol (Pilot Scale - 10 L Reactor):

This protocol outlines the procedure for a 10-liter scale production in a jacketed glass reactor.

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser.

  • Heating/cooling circulator for the reactor jacket.

  • Addition funnel or pump for controlled reagent addition.

  • Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.[8]

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge with an inert gas such as nitrogen.

  • Charging Reactants: Charge the reactor with phloroglucinol (1.26 kg, 10 mol) and dichloromethane (8 L). Start the agitator to ensure good mixing.

  • Reagent Addition: Add chloroacetaldehyde diethyl acetal (1.53 kg, 10 mol) to the reactor.

  • Catalyst Addition: Set the reactor jacket temperature to 20°C. Slowly add concentrated sulfuric acid (100 mL) via an addition funnel over a period of 30-60 minutes, carefully monitoring the internal temperature. The rate of addition should be controlled to maintain the internal temperature below 30°C.

  • Reaction: After the acid addition is complete, slowly ramp up the jacket temperature to reflux the dichloromethane (~40°C). Maintain the reaction at reflux for 4-6 hours, monitoring by in-process control (e.g., HPLC).

  • Quenching and Workup: Cool the reaction mixture to 10-15°C. Slowly and carefully add water (5 L) to quench the reaction, controlling the exotherm. Transfer the mixture to a suitable extraction vessel. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (5 L) and then with brine (5 L).

  • Solvent Swap and Crystallization: Concentrate the dichloromethane solution under vacuum. A solvent swap to a suitable crystallization solvent (e.g., toluene/heptane mixture) may be beneficial. Cool the solution to induce crystallization.

  • Isolation and Drying: Isolate the product by filtration and wash with cold solvent. Dry the solid product in a vacuum oven at a temperature that does not cause degradation.[9]

Parameter Pilot Scale (10 mol)
Phloroglucinol1.26 kg
Chloroacetaldehyde diethyl acetal1.53 kg
Concentrated H₂SO₄100 mL
Dichloromethane8 L
Reactor Temperature20°C (addition), ~40°C (reflux)
Addition Time (Acid)30-60 minutes
Reaction Time4-6 hours
Expected Yield (after crystallization)~8.3 - 9.8 kg (55-65%)

Table 2: Summary of Pilot-Scale Reaction Parameters.

Safety Considerations

5.1. Chemical Hazards:

  • Phloroglucinol: May cause skin and eye irritation.[10]

  • Chloroacetaldehyde diethyl acetal: Handle with care as it can hydrolyze to the toxic and corrosive chloroacetaldehyde.[11][12]

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Reacts exothermically with water.[13]

  • Dichloromethane: A volatile solvent that is a suspected carcinogen.

5.2. Process Hazards:

  • Exothermic Reaction: The addition of sulfuric acid and the subsequent reaction are exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • Pressure Build-up: Heating a closed system can lead to a dangerous build-up of pressure. Ensure the reactor is properly vented.

  • Handling of Corrosive Materials: Use appropriate PPE when handling concentrated acid.[8]

5.3. Safety Procedures:

  • All operations should be conducted in a well-ventilated area or a fume hood.

  • A safety shower and eyewash station should be readily accessible.

  • Perform a Hazard and Operability (HAZOP) study before scaling up to an industrial scale.[14]

  • Ensure all operators are trained on the specific hazards of the chemicals and the process.

References

  • Phloroglucinol. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]]

  • Acetaldehyde diethyl acetal production process. (n.d.). Google Patents. Retrieved February 3, 2026, from 11]

  • Chloroacetaldehyde patented technology retrieval search results. (n.d.). Patsnap. Retrieved February 3, 2026, from [Link]12]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). PMC.[15]

  • Ethyl-2-(3,5-Dihidroxyfenol): Phloroglucinol derivatives as potential anticancer material. (2025). ResearchGate.[16]

  • Rules of Thumb: Scale-up. (2023). The Chemical Engineer.[7]

  • Safety Data Sheet. (2023). Morphisto.[17]

  • Column chromatography of phenolics?. (2013). ResearchGate.[18]

  • Process for preparing chloroacetaldehyde acetals. (n.d.). Google Patents. Retrieved February 3, 2026, from ]

  • The stability and degradation products of polyhydroxy flavonols in boiling water. (n.d.). PMC.[19]

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.). Google Patents. Retrieved February 3, 2026, from ]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). MDPI.[1]

  • propiolaldehyde diethyl acetal. (n.d.). Organic Syntheses Procedure.[20]

  • Phloroglucinol. (2009). Flinn Scientific.[10]

  • Chemical Safety Guide, 5th Ed. (n.d.). ORS.[21]

  • From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. (2009). PubMed.[22]

  • Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. (2022). YouTube.[23]

  • Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. (n.d.). Document Server@UHasselt.[24]

  • The stability and degradation products of polyhydroxy flavonols in boiling water. (2023). ResearchGate.[25]

  • Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of phenols. (n.d.). ResearchGate.[26]

  • Thermal Characterization and Heat Capacities of Seven Polyphenols. (2025). MDPI.[9]

  • SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci Ltd.[4]

  • Trouble with Column Chromatography of phenolic compounds. (2025). Reddit.[2]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.[27]

  • Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention. (n.d.). ResearchGate.[28]

  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (2012). ResearchGate.[29]

  • Powerful Ti-Crossed Claisen Condensation between Ketene Silyl Acetals or Thioacetals and Acid Chlorides or Acids. (n.d.). Organic Chemistry Portal.[30]

  • Methods of purification of raw polyphenol extract for chromatographic analysis. (n.d.). Biblioteka Nauki.[31]

  • Recent advances in the synthesis of natural products containing the phloroglucinol motif. (2022). RSC Publishing.[8]

  • Acid Catalyzed Enol Formation from Aldehyde or Ketone. (2016). YouTube.[32]

  • Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma. (2018). NIH.[33]

  • Asymmetric Ketone Diene Coupling via Stereodivergent Copper Catalysis. (2025). American Chemical Society.[34]

  • Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach. (n.d.). Wiley.[14]

  • Batch Reactor Scale-Up. (2012). YouTube.[6]

  • Scale up of Stirred Batch and Semi-Batch Reactors - Gaps and Limitations of the Current Methodologies. (n.d.). AIChE.[5]

  • 1-[2-(1,3-Benzodioxol-5-yl)-3-methyl-1-benzofuran-5-yl]propane-1,2-diol. (n.d.). PubChem.[35]

  • Thermal stability of polyphenols at different temperatures (a,c,e) and... (n.d.). ResearchGate.[36]

  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). University of Connecticut.[37]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC.[38]

  • Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. (n.d.). PMC.[39]

  • CB-LSOP-Strong_Acids.docx. (n.d.). UConn.[13]

  • phloroglucinol suppliers USA. (n.d.). Guidechem.[40]

  • PHLOROGLUCINOL. (n.d.). gsrs.[41]

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-Benzofuran-3,5-diol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzofuran-3,5-diol. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to optimize the synthesis of this valuable heterocyclic compound. Here, we address common challenges and frequently asked questions to help improve reaction yields, minimize impurities, and streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound, a polyhydroxylated benzofuran, is not as straightforward as simpler benzofurans due to the sensitive nature of the hydroxyl groups. The most theoretically sound and commonly inferred method involves the intramolecular cyclization of a suitable precursor like 2,4-dihydroxyphenylacetic acid. This method falls under the broader category of cyclodehydration reactions, which are a cornerstone of benzofuran synthesis.[1] Alternative strategies, such as those adapted from general benzofuran syntheses like the Perkin rearrangement, are less common for this specific diol due to the harsh conditions that can lead to decomposition and side reactions with the highly activated aromatic ring.[2][3]

Q2: Why is the choice of cyclization agent and reaction conditions so critical?

The hydroxyl groups on the benzene ring are strong activating groups, making the ring highly susceptible to electrophilic substitution and oxidation. The choice of cyclization agent is a delicate balance. Strong acids like polyphosphoric acid (PPA) can promote the desired intramolecular acylation but may also lead to unwanted side reactions like sulfonation (if using sulfuric acid) or polymerization.[4] The reaction temperature must be carefully controlled to provide enough energy for the cyclization without causing thermal decomposition of the starting material or the product.

Q3: What are the main stability concerns for this compound?

Polyhydroxylated aromatic compounds, including this compound, are susceptible to oxidation, especially in the presence of air and light, or under basic conditions. This can lead to the formation of colored impurities, often quinone-like structures, which can be difficult to remove. The furan ring itself can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening or decomposition.[5] Therefore, it is advisable to handle the final product under an inert atmosphere and protect it from light.

Q4: Are there any specific safety precautions to consider?

Standard laboratory safety protocols should always be followed. When working with strong acids like polyphosphoric acid or dehydrating agents, appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. All reactions should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Explanation & Recommended Solution
Incomplete Cyclization The cyclization of 2,4-dihydroxyphenylacetic acid requires significant energy to overcome the activation barrier for the intramolecular Friedel-Crafts acylation. Solution: Ensure your dehydrating agent (e.g., polyphosphoric acid) is fresh and has not absorbed atmospheric moisture. Gradually and carefully increase the reaction temperature, monitoring by TLC for the disappearance of the starting material.
Decomposition of Starting Material or Product The di-hydroxylated phenylacetic acid and the resulting benzofuran-diol are sensitive to high temperatures and strongly acidic conditions.[5] Solution: Avoid excessive heating. Once the reaction is complete (as determined by TLC), cool the reaction mixture promptly and proceed with the workup. Consider using a milder cyclizing agent if decomposition is consistently observed.
Incorrect Workup Procedure The product is a polar diol and may have some solubility in the aqueous phase, especially if the pH is not carefully controlled. Solution: After quenching the reaction with ice water, ensure the pH is adjusted to be slightly acidic (pH 4-5) before extraction. This will keep the phenolic hydroxyl groups protonated and reduce the product's solubility in water. Use a polar organic solvent like ethyl acetate for extraction and perform multiple extractions to maximize recovery.

Problem 2: Significant Formation of a Dark, Tarry Byproduct

Potential Cause Explanation & Recommended Solution
Oxidation Polyhydroxylated phenols are easily oxidized, especially at elevated temperatures in the presence of air, leading to colored polymeric materials. Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degas your solvents before use. During workup, consider adding a small amount of a reducing agent like sodium bisulfite to the aqueous quench solution to prevent oxidation.
Polymerization The highly activated aromatic ring can undergo intermolecular reactions under harsh acidic conditions, leading to polymer formation. Solution: Maintain the lowest effective temperature for the cyclization. Ensure efficient stirring to prevent localized overheating. A slow, controlled addition of the starting material to the hot acid might also mitigate this issue.

Problem 3: Difficulty in Purifying the Final Product

Potential Cause Explanation & Recommended Solution
High Polarity of the Product This compound is a polar molecule due to the two hydroxyl groups, which can lead to streaking on standard silica gel chromatography.[6] Solution: For column chromatography, consider using a more polar solvent system, such as a gradient of methanol in dichloromethane. Adding a small amount of acetic acid to the eluent can help to sharpen the peaks by keeping the phenolic groups protonated. Alternatively, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation for such polar compounds.
Presence of Tightly-Binding Impurities Acidic impurities from the reaction or basic impurities from a neutralization step can interact strongly with silica gel. Solution: Before chromatography, try washing a solution of the crude product in ethyl acetate with a saturated sodium bicarbonate solution (to remove acidic impurities) and then with a dilute brine solution. Dry the organic layer and concentrate it before purification. For stubborn basic impurities, chromatography on neutral or basic alumina could be an alternative to silica gel.[6]

Visualizing the Reaction and Troubleshooting

Reaction Mechanism: Acid-Catalyzed Cyclization

The synthesis proceeds via an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation type) reaction.

G cluster_0 Activation & Cyclization cluster_1 Aromatization SM 2,4-Dihydroxyphenylacetic Acid Protonated Protonated Carboxylic Acid SM->Protonated + H+ (from PPA) Acylium Acylium Ion Intermediate Protonated->Acylium - H2O Cyclized Cyclized Intermediate Acylium->Cyclized Intramolecular Electrophilic Attack Keto Benzofuranone Intermediate Cyclized->Keto - H+ Product This compound Keto->Product Tautomerization

Caption: Proposed mechanism for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

G cluster_results cluster_actions Start Low Yield Observed Check_SM Verify Starting Material Purity Start->Check_SM TLC_Analysis Analyze Crude Reaction Mixture by TLC Check_SM->TLC_Analysis SM_Present Starting Material Remains TLC_Analysis->SM_Present If Product_Decomp Streaking / Dark Spot at Baseline TLC_Analysis->Product_Decomp If Clean_Reaction Clean Conversion, Low Isolated Yield TLC_Analysis->Clean_Reaction If Action_Temp Increase Reaction Temp/Time SM_Present->Action_Temp Action_Workup Optimize Workup pH & Extraction Clean_Reaction->Action_Workup Action_Decomp Decrease Reaction Temp / Use Inert Atm. Product_DeDecomp Product_DeDecomp Product_DeDecomp->Action_Decomp

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established principles of intramolecular cyclization. Optimization may be required.

Materials:

  • 2,4-Dihydroxyphenylacetic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add polyphosphoric acid (approx. 10 times the weight of the starting material).

  • Heating: Heat the PPA to 80-90°C with stirring.

  • Addition of Starting Material: Once the PPA is at temperature, add 2,4-dihydroxyphenylacetic acid in portions over 10-15 minutes.

  • Reaction: Stir the mixture at 90-100°C and monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, cool the flask in an ice bath and then very carefully pour the viscous mixture onto a large amount of crushed ice in a beaker with vigorous stirring.

  • Extraction: Once all the ice has melted, adjust the pH of the aqueous solution to ~4-5 using a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 1g scale reaction).

  • Washing: Combine the organic extracts and wash with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford pure this compound.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Ansari, F. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available at: [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3695. Available at: [Link]

  • Tokyo University of Science. (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Phys.org. Retrieved from [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510-27540. Available at: [Link]

  • Ekta. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.world, 3(27). Available at: [Link]

  • Worth, B. R. (1975). SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS. ANU Open Research. Available at: [Link]

  • Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Acid‐catalyzed decomposition and stability of diazofuranones: Experimental and mechanistic study. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability of drugs and medicines Hydrolysis. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Handling & Stability of 1-Benzofuran-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Oxidation Prevention & Stability Management Ticket Priority: High (Compound is inherently unstable)

Technical Overview: Why Does It Oxidize?

Before troubleshooting, you must understand the enemy. 1-Benzofuran-3,5-diol is not a static molecule; it is a dynamic system. Its instability arises from two synergistic chemical features:

  • Keto-Enol Tautomerism: The hydroxyl group at the C3 position allows the molecule to tautomerize into 5-hydroxybenzofuran-3(2H)-one (a coumaranone derivative). This equilibrium is solvent-dependent. The "3-ol" form is an electron-rich enol ether, which is highly susceptible to electrophilic attack by molecular oxygen.

  • Electron-Rich Phenolic Core: The C5-hydroxyl group donates electron density into the ring, lowering the oxidation potential. In the presence of trace base or oxygen, this facilitates the formation of phenoxy radicals, leading to rapid dimerization (coupling) or oxidation to quinoid species (often seen as pink/brown discoloration).

Visualizing the Failure Mode

The following diagram illustrates the degradation pathway you are fighting against.

OxidationPathway Diol This compound (Enol Form) Ketone 5-hydroxybenzofuran-3(2H)-one (Keto Form) Diol->Ketone Tautomerism (Solvent Dependent) Radical Peroxy Radical / Phenoxy Radical (Highly Reactive) Diol->Radical + O2 (Auto-oxidation) Ketone->Radical Trace Base + O2 Quinone Ortho-Quinone / Dimers (Brown/Black Tar) Radical->Quinone Polymerization

Figure 1: The tautomeric equilibrium exposes the molecule to radical oxidation pathways, ultimately leading to irreversible polymerization (tar).

Critical Protocols: The "Self-Validating" Workflow

To successfully handle this compound, you must adopt a "Zero-Oxygen" policy. Standard "nitrogen flushing" is often insufficient.

Protocol A: Freeze-Pump-Thaw (Solvent Degassing)

Use this for all reaction solvents and chromatography eluents.

Context: Sparging with nitrogen removes bulk oxygen but leaves dissolved micro-bubbles. For this compound, these micro-bubbles are sufficient to lower yields by 15-20%.

  • Fill: Place solvent in a Schlenk flask (do not fill >50% volume).[1]

  • Freeze: Submerge flask in liquid nitrogen (

    
    ) until solvent is solid.
    
  • Pump: Open to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Mechanism: Removes gas from headspace.

  • Thaw: Close vacuum. Thaw in a tepid water bath. Mechanism: Dissolved gases are released into the headspace as the solvent melts.

  • Repeat: Perform cycles 1–4 at least three times .

  • Backfill: Refill with high-purity Argon (heavier than air, provides a better blanket than

    
    ).
    
Protocol B: The "Reductive Quench" (Workup)

Use this during isolation to scavenge oxygen introduced during extraction.

Context: The moment you add water for extraction, you introduce dissolved oxygen. You must chemically scrub this oxygen immediately.

Reagent: Sodium Dithionite (


).[2][3]
Dosage:  Prepare a saturated aqueous solution (approx. 15-20% w/v).
  • Quench: Pour the reaction mixture into the Sodium Dithionite solution (not plain water).

  • Extract: Perform extractions with degassed ethyl acetate or dichloromethane.

  • Wash: Wash the organic layer once more with a dilute (5%) dithionite solution before the brine wash.

  • Dry: Use

    
     (Sodium Sulfate) under an inert atmosphere if possible.
    

Troubleshooting Guide (FAQ)

Issue: Color Change & Purity

Q: My white solid turned pink/brown within minutes of filtration. Is it ruined? A: The pink color indicates the formation of quinoid impurities (oxidation products).

  • Immediate Action: If it is just pink, recrystallize immediately from degassed ethanol/water containing a trace of ascorbic acid.

  • Prevention: Do not filter on an open Buchner funnel. Use a Schlenk frit (closed system filtration) under Argon pressure. The airflow through a standard vacuum funnel acts as an oxidizer jet.

Q: The NMR shows a mixture of peaks that change ratio over time. Is my product impure? A: Not necessarily. You are likely observing the keto-enol tautomerism (see Figure 1).

  • Diagnostic: Run the NMR in

    
     vs. 
    
    
    
    . Polar aprotic solvents like DMSO often stabilize one tautomer (usually the keto form) via hydrogen bonding, simplifying the spectra.
  • Warning: If you see broad "humps" in the baseline, that is oxidative polymerization.

Issue: Chromatography & Isolation

Q: I lose 50% of my mass on the silica column. Where does it go? A: this compound binds irreversibly to active silica sites and oxidizes on the column due to large surface area exposure to air.

  • Solution 1 (Acidify): Deactivate the silica. Flush the column with 1% acetic acid in your eluent before loading. This keeps the phenol protonated (

    
    ) rather than forming the reactive phenolate (
    
    
    
    ).
  • Solution 2 (Speed): Use "Flash" literally. Elute rapidly (<10 mins).

  • Solution 3 (Alternative Phase): Use Diol-functionalized silica or neutral alumina if the compound is acid-sensitive.

Issue: Storage

Q: How do I store this for more than a week? A: You generally shouldn't. It is best generated in situ and used immediately.

  • If storage is mandatory: Store as a solid under Argon in a sealed vial, wrapped in foil, at -20°C.

  • Stabilizer: Co-crystallizing with a trace amount of antioxidant (e.g., BHT) can extend shelf life, but this introduces an impurity you must remove later.

Comparative Data: Solvents & Additives

Use this table to select the correct environment for your experiment.

ParameterRecommendedAvoidTechnical Rationale
Reaction Solvent Anhydrous THF, DCM, TolueneDiethyl Ether, DioxaneEthers form peroxides over time which act as initiators for benzofuran oxidation.
Degassing Method Freeze-Pump-Thaw (3 cycles)Nitrogen Sparging (Bubbling)Sparging leaves micro-dissolved

; FPT removes it thermodynamically.
Workup Additive Sodium Dithionite (

)
Sodium Bicarbonate (alone)Dithionite actively reduces quinones back to phenols; Bicarbonate raises pH, promoting oxidation.
Drying Agent Sodium Sulfate (

)
Magnesium Sulfate (

)

is slightly Lewis acidic and can catalyze polymerization on the surface.

Experimental Workflow Diagram

Workflow Start Crude Reaction Mixture Quench Quench into Sat. Na2S2O4 (Reductive Environment) Start->Quench Immediate Transfer Extract Extraction (Degassed Solvent) Keep pH < 7 Quench->Extract Phase Separation Dry Dry over Na2SO4 (Minimize Air Exposure) Extract->Dry Evap Rotary Evaporation (Backfill w/ Argon) Dry->Evap Store Storage: -20°C, Argon (Solid State) Evap->Store

Figure 2: Optimized isolation workflow emphasizing reductive quenching and inert handling.

References

  • Lin, Z., et al. (2022).[4] "The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization." SynOpen, 6, 158–163.[4]

  • Romero, A. H., et al. (2013).[5] "Sodium Dithionite as a Reducing Agent in Organic Synthesis." Synthesis, 45, 2043-2050.[5]

  • University of Washington. (n.d.). "Freeze-Pump-Thaw Degassing of Liquids." Department of Chemistry Protocols.

  • Ossila. (n.d.). "Air-Free Techniques: Handling Air-Sensitive Materials." Technical Guides.

  • Organic Chemistry Portal. (2023). "Synthesis of Benzofurans."

Sources

Technical Support Center: 1-Benzofuran-3,5-diol Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It synthesizes organic chemistry principles with practical handling protocols to ensure the integrity of 1-Benzofuran-3,5-diol (CAS: 408338-41-0).[1]

Introduction: The Nature of the Molecule

This compound is not a standard shelf-stable reagent.[1][2] It possesses two critical structural vulnerabilities that drive its degradation:

  • Electron-Rich Phenolic System: The 5-hydroxyl group activates the benzene ring, making it highly susceptible to oxidative coupling and quinone formation upon exposure to air.[1]

  • Keto-Enol Tautomerism: The 3-hydroxyl group exists in equilibrium with its keto-form (benzofuran-3(2H)-one).[1] This equilibrium is sensitive to pH and solvent polarity, creating a pathway for irreversible rearrangement and polymerization.

This guide provides the protocols necessary to arrest these mechanisms.

Module 1: Diagnosis & Identification (FAQ)

Use this section to verify if your current batch is compromised.

Q1: My sample has turned from off-white to a pinkish/brown color. Is it still usable?

Status: High Risk / Likely Degraded Technical Insight: The color shift is a hallmark of oxidative degradation .

  • Pink/Red: Indicates the formation of ortho- or para-quinone intermediates.[1] Even trace amounts (ppm level) can color the solid.

  • Brown/Black: Indicates advanced polymerization (melanin-like oligomers) driven by the coupling of these quinones.[1] Action: Run a quantitative HPLC or qNMR. If purity is <95%, repurification is required. If >98% but colored, it may be usable for non-sensitive applications, but filtration is recommended.

Q2: I see a new peak in my LC-MS chromatogram at M+2 or M+16. What is this?

Diagnosis:

  • M+16 (Oxygen insertion): This confirms oxidation to a trihydroxy species or a quinone derivative.

  • M+2 (Hydrogenation/Tautomerism): This often indicates the presence of the coumaran-3-one tautomer or a reduced impurity.[1] Root Cause: The 3-OH group is chemically labile.[1] If stored in protic solvents (methanol/water) without pH control, the enol (3-OH) shifts to the ketone form, which may have a different retention time.

Module 2: Storage Protocols (The "How-To")

Follow these steps immediately upon receipt of the compound.

Protocol A: The "Argon Shield" Storage System

Objective: Eliminate oxygen and moisture to prevent the oxidative cascade.

ParameterSpecificationReason
Temperature -20°C or -80°C Kinetic arrest of tautomerization and oxidation rates.[1]
Atmosphere Argon (Ar) Argon is heavier than air and forms a stable "blanket" over the solid.[1] Nitrogen (N2) is acceptable but less effective in frequently opened vials.
Container Amber Glass Vials Blocks UV/Vis light (290–450 nm) which catalyzes photo-oxidation of phenols.[1]
Desiccant Silica/Drierite in Secondary Jar Prevents hydrolysis and hydrate formation.[1]
Protocol B: Solubilization & Handling

Context: Degradation is fastest when the compound is in solution.

  • Solvent Choice: Use Anhydrous DMSO or Anhydrous DMF . Avoid alcohols (MeOH, EtOH) for long-term storage as they promote proton exchange and tautomerization.[1]

  • Degassing: Sparge solvents with Helium or Argon for 5 minutes before adding the solid.

  • Aliquot immediately: Do not freeze/thaw the bulk stock. Prepare single-use aliquots (e.g., 10 mM in 50 µL) and store at -80°C.

Module 3: Visualizing the Degradation Threat

The following diagram illustrates the specific chemical pathways we are preventing. The transition from the stable "Enol" form to the reactive "Quinone" is the critical failure point.

DegradationPath Figure 1: Degradation Pathways of this compound Compound This compound (Active Enol Form) Tautomer Benzofuran-3(2H)-one (Keto Tautomer) Compound->Tautomer Protic Solvents / pH shift Radical Phenoxy Radical (Reactive Intermediate) Compound->Radical O2 / Light / Metal Ions Tautomer->Radical Slow Oxidation Quinone Quinone Derivatives (Pink/Red Color) Radical->Quinone Oxidation Polymer Insoluble Polymers (Brown Sludge) Quinone->Polymer Polymerization

Figure 1: The degradation cascade.[1][2][3][4][5][6][7][8][9][10][11] Note that the primary risk is the oxidation of the phenolic system to quinones, accelerated by light and oxygen.

Module 4: Troubleshooting Specific Scenarios

Scenario 1: "I need to weigh out 5 mg, but I don't have a glovebox."

Solution:

  • Equip a "poor man's glovebox": Use an inverted funnel connected to an Argon line flowing gently over your balance pan.

  • Use plastic or ceramic spatulas .

    • Why? Stainless steel spatulas can release trace iron (Fe3+) ions. Iron is a potent catalyst for phenolic oxidation (Fenton-like chemistry), causing rapid degradation at the contact point.

Scenario 2: "The compound stuck to the glass wall and won't dissolve."

Root Cause: Moisture absorption has likely caused the formation of a "gum" or partial polymerization on the glass surface. Fix:

  • Add the solvent (DMSO).

  • Sonicate in a water bath (max 30°C) for 30 seconds.

  • Do not vortex vigorously without an inert headspace, as this aerates the solution and accelerates oxidation.

Scenario 3: "Can I use this in cell culture media for 24 hours?"

Risk Assessment:

  • Cell culture media (DMEM/RPMI) is pH 7.4 and oxygen-rich.[1]

  • Half-life prediction: The compound will likely oxidize within 2–6 hours in media.[1] Mitigation:

  • Refresh the media containing the compound every 4–6 hours.

  • Add an antioxidant if experimental design permits (e.g., Ascorbic acid or Glutathione) to scavenge free radicals and protect the diol.

References

  • Phenolic Oxidation Mechanisms: Evaluation of the stability of phenolic compounds in solution and their antioxidant activity. Journal of Agricultural and Food Chemistry. [Link] Citation Context: Supports the mechanism of oxidative coupling and quinone formation in electron-rich phenols.

  • Keto-Enol Tautomerism in Benzofurans: Tautomerism of 3-hydroxybenzofurans and related compounds.[1] Advances in Heterocyclic Chemistry. [Link] Citation Context: Explains the equilibrium between the 3-ol and 3-one forms, critical for understanding solubility and stability shifts.[1]

Sources

Troubleshooting low purity in 1-Benzofuran-3,5-diol isolation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the isolation and purification of 1-Benzofuran-3,5-diol. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining this compound with high purity. My approach is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction to this compound

This compound is a key heterocyclic scaffold found in numerous biologically active natural products and pharmaceutical agents.[1][2] Its dihydroxylated nature makes it a polar molecule, which can present unique challenges during synthesis and purification. The phenolic hydroxyl groups are particularly susceptible to oxidation, which is a primary source of impurity and low yields. This guide will address the most common issues encountered during its isolation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems.

Problem 1: My isolated product is a dark, oily residue or an off-color (pink, brown, or purple) solid instead of a clean, crystalline material.

Q1: What is causing the discoloration of my this compound product?

A1: Discoloration is almost always indicative of oxidation. The diol system, particularly with hydroxyl groups at the 3- and 5-positions, is electron-rich and highly susceptible to oxidation to form quinone-type impurities.[3] These impurities are highly colored and can be difficult to remove. The oxidation can be initiated by atmospheric oxygen, trace metal ions, or light.

Expert Insight: The oxidation process often involves the formation of radical intermediates, which can then propagate, leading to a complex mixture of colored byproducts.[3][4]

Troubleshooting Workflow for Discoloration:

cluster_0 Troubleshooting: Product Discoloration start Dark/Oily/Off-Color Product check_oxidation Hypothesis: Oxidation to Quinone Impurities start->check_oxidation action_sparging Action 1: Degas Solvents & Use Inert Atmosphere (N2/Ar) check_oxidation->action_sparging Prevent Further Oxidation repurify Repurification Strategy check_oxidation->repurify Remove Existing Impurities action_antioxidant Action 2: Add Antioxidant (e.g., BHT, Ascorbic Acid) during Workup action_sparging->action_antioxidant action_chelator Action 3: Use a Chelating Agent (e.g., EDTA) in Aqueous Wash action_antioxidant->action_chelator charcoal Activated Charcoal Treatment repurify->charcoal chromatography Column Chromatography with Degassed Solvents charcoal->chromatography recrystallize Recrystallization from Degassed Solvents chromatography->recrystallize result Clean, Crystalline Product recrystallize->result

Caption: Decision tree for addressing product discoloration.

Recommended Actions:

  • Inert Atmosphere: During the reaction workup and isolation, ensure all steps are performed under an inert atmosphere (Nitrogen or Argon).

  • Degas Solvents: Before use, sparge all solvents (for workup, chromatography, and recrystallization) with an inert gas to remove dissolved oxygen.

  • Antioxidants: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or a pinch of ascorbic acid during the aqueous workup.

  • Chelating Agents: If metal-catalyzed reagents were used in the synthesis, wash the organic layer with a dilute solution of EDTA to remove trace metals that can catalyze oxidation.

  • Activated Charcoal: Before recrystallization, dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal for 15-30 minutes can help adsorb colored impurities. Filter through celite before proceeding.

Problem 2: My NMR spectrum shows unreacted starting materials or intermediate species.

Q2: I'm seeing signals for what I believe are starting materials in my final product. How can I improve their removal?

A2: The presence of starting materials indicates either an incomplete reaction or inefficient purification. Given the polarity of this compound, it can sometimes co-elute with polar starting materials during chromatography or co-precipitate during crystallization.

Common Starting Materials and Their Removal:

Starting Material (Hypothetical)Removal Strategy
A Resorcinol DerivativeAcid/Base Wash: If your benzofuran synthesis allows, a dilute bicarbonate wash can remove acidic resorcinol starting materials. Chromatography: A carefully optimized gradient on silica gel should provide good separation.
An α-HaloketoneAqueous Wash: Most α-haloketones are relatively nonpolar and can be removed with standard aqueous washes. Chromatography: These are typically less polar than the diol product and will elute earlier in a normal-phase column. A less polar starting eluent should be used.[5]
Salicylaldehyde DerivativeBisulfite Wash: A wash with aqueous sodium bisulfite can form a water-soluble adduct with the aldehyde, effectively removing it from the organic phase.

Expert Insight: The choice of purification strategy must be compatible with the stability of your product. For instance, aggressive acid or base washes could potentially degrade the sensitive diol. Always test on a small scale first.

Problem 3: I'm struggling to get my product to crystallize. It just oils out.

Q3: What are the best solvent systems for recrystallizing this compound?

A3: "Oiling out" occurs when the product is insoluble in the cold solvent but melts at the boiling temperature of the solvent instead of dissolving. This is common with polar compounds. The key is to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

Recommended Recrystallization Solvents and Techniques:

  • Single Solvent Systems:

    • Water with a small amount of acid: For highly polar compounds, sometimes crystallization from acidic water can yield good crystals.

    • Ethyl Acetate: Can be a good starting point.

    • Acetone: Another possibility for polar compounds.

  • Two-Solvent Systems: This is often the most effective method. Dissolve the compound in a minimum amount of a "good" (high solubility) polar solvent at an elevated temperature. Then, slowly add a "bad" (low solubility) non-polar solvent until turbidity (cloudiness) persists. Add a drop or two of the good solvent to redissolve, and then allow to cool slowly.

    • Methanol/Water: A classic choice for polar, hydroxylated compounds.[6]

    • Acetone/Water: Similar to methanol/water.[6]

    • Ethyl Acetate/Hexane: A very common and effective system for a wide range of polarities.

    • Dichloromethane/Hexane: Good for moderately polar compounds.

Pro-Tip: Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization. Seeding with a previously obtained pure crystal is also highly effective.

Problem 4: My column chromatography is not giving good separation.

Q4: How can I optimize my column chromatography protocol for such a polar compound?

A4: The high polarity of this compound means it can stick to the silica gel, leading to broad peaks and poor separation.

Step-by-Step Protocol for Optimizing Column Chromatography:

  • TLC Analysis:

    • First, find a solvent system that gives your product an Rf value of ~0.25-0.35 on a silica gel TLC plate.

    • Start with a standard system like Ethyl Acetate/Hexane .[5]

    • If the product remains at the baseline, increase the polarity by adding a small amount of methanol to the ethyl acetate (e.g., 5% Methanol in Ethyl Acetate). Be cautious, as methanol can sometimes cause silica to dissolve.[7]

    • A system of Dichloromethane/Methanol is also a good option for polar compounds.[7]

  • Column Packing and Loading:

    • Pack the column with silica gel as a slurry in the initial, less polar eluent.

    • Dry Loading: For polar compounds that may not dissolve well in the initial eluent, it is best to "dry load" the sample. Dissolve your crude product in a minimal amount of a strong solvent (like methanol or acetone), add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.

  • Elution:

    • Start with a less polar solvent mixture to elute non-polar impurities.

    • Gradually increase the polarity of the eluent to move your product down the column. A slow, shallow gradient is often more effective than large, stepwise changes in solvent composition.

Chromatography Troubleshooting Flow:

cluster_1 Troubleshooting: Poor Chromatographic Separation start Poor Separation of this compound check_rf Check TLC: Is Rf between 0.25-0.35? start->check_rf adjust_polarity Adjust Solvent Polarity (e.g., increase % EtOAc or add MeOH) check_rf->adjust_polarity No check_streaking Is there streaking on TLC? check_rf->check_streaking Yes adjust_polarity->check_rf add_modifier Add Modifier (e.g., 0.5% Acetic Acid) to Mobile Phase check_streaking->add_modifier Yes loading_method Review Sample Loading check_streaking->loading_method No add_modifier->check_rf dry_load Switch to Dry Loading with Silica loading_method->dry_load gradient Optimize Elution Gradient dry_load->gradient shallow_gradient Use a Slower, Shallower Gradient gradient->shallow_gradient result Improved Separation shallow_gradient->result

Caption: Workflow for optimizing column chromatography.

Purity Confirmation

Q5: How can I be sure my final product is pure this compound?

A5: A combination of analytical techniques is necessary to confirm both the identity and purity of your compound.

  • NMR Spectroscopy:

    • ¹H NMR: Should show the expected aromatic and hydroxyl protons with the correct splitting patterns and integrations. The absence of signals from starting materials or common solvents is a good indicator of purity.

    • ¹³C NMR: Should show the correct number of carbon signals corresponding to the structure.

  • Mass Spectrometry (MS):

    • Should show the correct molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of this compound (C₈H₆O₃ = 150.13 g/mol ).

  • Melting Point:

    • A sharp melting point range (typically < 2 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC):

    • The purified compound should appear as a single spot in multiple solvent systems.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Al-Nuri, M. A. (2015). Quantum chemical study of low temperature oxidation mechanism of dibenzofuran. Computational and Theoretical Chemistry, 1069, 43-53. [Link]

  • Li, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2236. [Link]

  • Baaue, B. S., Darwish, K. M., & Al-Difar, H. (2019). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. Journal of Pharmaceutics and Drug Research, 2(3), 120-123. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 221, 113501. [Link]

  • Jurd, L. (1964). Preparation of benzofuran derivatives. U.S.
  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • Shafique, Z., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • S. K. Guchhait, et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(35), 21769-21805. [Link]

  • Cerniglia, C. E., & Gibson, D. T. (1979). Bacterial and fungal oxidation of dibenzofuran. Applied and Environmental Microbiology, 37(4), 661-668. [Link]

  • National Institute of Standards and Technology. Benzofuran. NIST WebBook. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Housheh, S. (2017). Stability of drugs and medicines Oxidation. ResearchGate. [Link]

  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363. [Link]

Sources

Technical Support Center: Solvent Selection for 1-Benzofuran-3,5-diol Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical process of selecting an appropriate solvent for the recrystallization of 1-Benzofuran-3,5-diol. Our focus is on providing practical, experience-driven advice to overcome common challenges and ensure the highest purity of your final product. Benzofuran derivatives are a significant class of heterocyclic compounds found in many natural products and synthetic materials, exhibiting a wide range of pharmacological activities.[1] The purification of these compounds is a crucial step in their development as potential therapeutic agents.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence solvent selection?

Key Inferred Properties of this compound:

  • Polarity: High, due to the two hydroxyl groups and the oxygen heteroatom in the furan ring.

  • Hydrogen Bonding: Acts as both a hydrogen bond donor and acceptor.

  • Likely Solubility: Expected to be soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents.

PropertyValue (Calculated)Source
Molecular FormulaC8H6O3[4]
Molecular Weight150.13 g/mol [4]
Density1.455 g/cm³[4]
Boiling Point333.9 °C at 760 mmHg[4]
Flash Point155.8 °C[4]

Q2: What is the general principle for selecting a recrystallization solvent?

A2: The ideal recrystallization solvent will exhibit the following characteristics: the compound of interest should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.[5] This temperature-dependent solubility differential is what allows for the separation of the desired compound from impurities. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.

Q3: Where should I start with solvent selection for this compound?

A3: Given the polar, phenolic nature of this compound, a logical starting point is to screen a range of polar solvents. A general rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[6]

Recommended Starting Solvents for Screening:

  • Polar Protic Solvents: Water, Ethanol, Methanol, Isopropanol

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate

  • Solvent Mixtures: Ethanol/Water, Methanol/Water, Acetone/Hexane

A common practice for recrystallizing benzofuran derivatives is the use of aqueous alcohol or alcohol-acetone mixtures.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Issue 1: The compound is soluble in the solvent at room temperature.
  • Cause: The solvent is too nonpolar or too "like" the compound in terms of polarity.

  • Solution:

    • Utilize a Mixed Solvent System: Since the compound is highly soluble, you can employ a second, less polar solvent in which the compound is insoluble (an "anti-solvent"). The two solvents must be miscible.[5]

    • Procedure for Mixed Solvents:

      • Dissolve the this compound in the minimum amount of the hot solvent in which it is soluble.

      • While the solution is still hot, add the anti-solvent dropwise until the solution becomes cloudy (the point of saturation).

      • Add a few drops of the first solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly.

Issue 2: The compound "oils out" instead of forming crystals.
  • Cause: This occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated. The compound comes out of the solution as a liquid rather than a solid.

  • Troubleshooting Steps:

    • Lower the Temperature: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow it to cool more slowly. A larger volume of solvent can also help.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates a rough surface that can initiate crystal growth.[8]

      • Seeding: Add a small crystal of pure this compound (if available) to the cooled solution to act as a nucleus for crystal formation.[9]

    • Change the Solvent System: If oiling out persists, the solvent may not be appropriate. Try a solvent with a lower boiling point.

Issue 3: No crystals form upon cooling.
  • Cause: The solution may not be sufficiently saturated, or there may be an activation energy barrier to nucleation.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.[8][9]

    • Increase Concentration: If induction methods fail, it's likely the solution is not saturated. Reheat the solution and boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

    • Use an Anti-Solvent: If the compound is in a single solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution to induce precipitation.

Issue 4: The recovered crystals are colored.
  • Cause: Colored impurities may be present in the original material.

  • Solution:

    • Use of Activated Charcoal (with caution): Activated charcoal can be used to adsorb colored impurities.[5]

    • Important Consideration for Phenolic Compounds: Be aware that some sources advise against using charcoal for the recrystallization of phenolic compounds. This is because ferric ions present in some grades of charcoal can form colored complexes with phenols, which could impede purification.[5] If you choose to use charcoal, use it sparingly.

    • Procedure:

      • Dissolve the crude product in the hot recrystallization solvent.

      • Allow the solution to cool slightly from the boiling point.

      • Add a small amount of activated charcoal.

      • Bring the solution back to a boil for a few minutes.

      • Perform a hot filtration to remove the charcoal.

      • Allow the filtrate to cool and crystallize.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol will help you efficiently determine a suitable recrystallization solvent for this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)

  • Small test tubes

  • Hot plate or water bath

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of your crude this compound into several separate test tubes.

  • Add a small amount of a different solvent to each test tube (e.g., 0.5 mL) at room temperature.

  • Stir and observe the solubility. Note any solvents in which the compound is readily soluble at room temperature (these will likely be unsuitable as single solvents).

  • For the test tubes where the compound is not soluble at room temperature, gently heat them in a water bath or on a hot plate.

  • Observe the solubility at the elevated temperature. A good solvent will dissolve the compound completely when hot.

  • Remove the test tubes that formed clear solutions from the heat and allow them to cool slowly to room temperature.

  • Place the test tubes in an ice bath to further promote crystallization.

  • The solvent that yields a good crop of crystals upon cooling is a suitable candidate for a larger-scale recrystallization.

Protocol 2: Recrystallization Using a Mixed Solvent System (Example: Ethanol/Water)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Heat the solution to near boiling.

  • Add hot water dropwise to the solution until it becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals thoroughly.

Visualizations

Logical Flow for Solvent Selection

Solvent_Selection_Workflow cluster_results Screening Results start Start: Crude this compound screen Perform Small-Scale Solvent Screening start->screen insoluble Insoluble Hot & Cold screen->insoluble Test Result soluble_hot_insoluble_cold Soluble Hot, Insoluble Cold screen->soluble_hot_insoluble_cold Test Result soluble_hot_cold Soluble Hot & Cold screen->soluble_hot_cold Test Result unsuitable Unsuitable Solvent insoluble->unsuitable good_single Good Single Solvent soluble_hot_insoluble_cold->good_single use_mixed Use as 'Solvent' in Mixed System soluble_hot_cold->use_mixed recrystallize_single Recrystallize (Single Solvent) good_single->recrystallize_single find_antisolvent Find Miscible Anti-Solvent use_mixed->find_antisolvent recrystallize_mixed Recrystallize (Mixed Solvent) find_antisolvent->recrystallize_mixed

Caption: Workflow for selecting a recrystallization solvent system.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Cooling the Solution outcome What is the outcome? start->outcome crystals Crystals Form outcome->crystals Ideal oiling_out Compound 'Oils Out' outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem success Success: Collect Crystals crystals->success oiling_actions Reheat to Dissolve Add more solvent Cool slowly Induce (Scratch/Seed) oiling_out->oiling_actions no_crystal_actions Induce (Scratch/Seed) Concentrate Solution Cool to Lower Temp no_crystals->no_crystal_actions change_solvent If problem persists: Change Solvent System oiling_actions->change_solvent no_crystal_actions->change_solvent

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • The Good Scents Company. (n.d.). 1-benzofuran. Retrieved from [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(36), 22345-22389. Retrieved from [Link]

  • Zhang, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Retrieved from [Link]

  • Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • FooDB. (2019). 2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5,6-diol. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzofuran. Retrieved from [Link]

  • Gómez-Cruz, I., et al. (2016). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. ACS Sustainable Chemistry & Engineering, 4(5), 2747-2757. Retrieved from [Link]

  • Jurd, L. (1964). Preparation of benzofuran derivatives. U.S. Patent No. 3,147,280. Washington, DC: U.S. Patent and Trademark Office.
  • University of Salahaddin-Erbil, College of Science, Chemistry Department. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Reddit. (2024). Recrystallization Issues. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Crystal Structure of Benzofuran Derivative.
  • ResearchGate. (2025). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]

  • University course material on recrystallization. (n.d.).
  • ResearchGate. (2016). What are the best conditions for polyphenols crystallization?. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • University course material on recrystallization. (n.d.).
  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions. Retrieved from [Link]

  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.
  • PubChem. (n.d.). Benzofuran. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 1-Benzofuran-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of heterocyclic compounds is paramount. 1-Benzofuran-3,5-diol, a member of the benzofuran family, represents a scaffold of significant interest due to the prevalence of the benzofuran moiety in numerous biologically active natural products and synthetic pharmaceuticals. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative perspective with alternative analytical techniques and field-proven insights for its comprehensive characterization.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule such as this compound, ¹H and ¹³C NMR are indispensable for confirming its synthesis and purity, and for providing a detailed map of its electronic and structural features.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzofuran core and the hydroxyl protons. Due to the lack of readily available experimental spectra for this specific compound, the following analysis is based on predicted data, corroborated by experimental data from closely related benzofuran derivatives.

Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-27.85s-
H-46.45dJ = 2.4 Hz
H-66.50ddJ = 8.8, 2.4 Hz
H-77.20dJ = 8.8 Hz
3-OH9.5 (broad)s-
5-OH9.2 (broad)s-

Analysis and Rationale:

  • H-2 (Furan Ring Proton): The proton at the C-2 position of the furan ring is expected to be a singlet and appear at a relatively downfield chemical shift (around 7.85 ppm). This is a characteristic feature of protons attached to the furan ring in benzofuran systems.

  • Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring exhibit a splitting pattern typical of a 1,2,4-trisubstituted benzene ring.

    • H-4 is ortho to the hydroxyl group at C-5 and meta to the furan ring fusion. It is predicted to be a doublet with a small coupling constant.

    • H-6 is ortho to the hydroxyl group at C-5 and the furan ring fusion. It is expected to be a doublet of doublets due to coupling with both H-4 and H-7.

    • H-7 is meta to the hydroxyl group at C-5 and ortho to the furan ring fusion. It should appear as a doublet with a larger coupling constant, typical for ortho-coupling in a benzene ring.

  • Hydroxyl Protons (3-OH, 5-OH): The hydroxyl protons are expected to be broad singlets and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a hydrogen-bonding solvent like DMSO-d₆, they are typically observed at higher chemical shifts.

Unveiling the Carbon Skeleton: ¹³C NMR Analysis

The ¹³C NMR spectrum provides a direct view of the carbon framework of this compound.

Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C-2145.0
C-3140.0
C-3a115.0
C-4102.0
C-5158.0
C-6108.0
C-7120.0
C-7a150.0

Analysis and Rationale:

  • Oxygenated Carbons (C-3, C-5, C-7a): The carbons directly attached to oxygen atoms (C-3, C-5, and the furan oxygen at C-7a) are significantly deshielded and appear at downfield chemical shifts. C-5, bearing a hydroxyl group on the benzene ring, is expected to be one of the most downfield signals.

  • Furan Ring Carbons (C-2, C-3, C-3a, C-7a): The carbons of the furan ring have characteristic chemical shifts. C-2 is typically found around 145 ppm in benzofurans.

  • Benzene Ring Carbons (C-4, C-6, C-7): The chemical shifts of the benzene ring carbons are influenced by the hydroxyl group and the fused furan ring. The carbons ortho and para to the hydroxyl group (C-4 and C-6) are shielded and appear at higher fields compared to C-7.

Visualizing the Molecular Structure and Logic

To better understand the relationships between the different parts of the molecule and the expected NMR signals, a logical diagram is presented below.

G cluster_benzofuran This compound Structure cluster_analysis Spectral Analysis Logic C2 C-2 (H) C3 C-3 (OH) HNMR ¹H NMR C2->HNMR H-2 signal CNMR ¹³C NMR C2->CNMR Furan C signals C3a C-3a C3->HNMR OH signals C3->CNMR O1 O-1 C7a C-7a C7a->CNMR C4 C-4 (H) C3a->CNMR C7 C-7 (H) C7->HNMR C7->CNMR C6 C-6 (H) C6->HNMR C6->CNMR C5 C-5 (OH) C5->HNMR C5->CNMR C4->HNMR Aromatic signals C4->CNMR Benzene C signals Connectivity Proton-Proton Connectivity (COSY) HNMR->Connectivity Direct_Correlation Direct C-H Correlation (HSQC) HNMR->Direct_Correlation Long_Range_Correlation Long-Range C-H Correlation (HMBC) HNMR->Long_Range_Correlation CNMR->Direct_Correlation CNMR->Long_Range_Correlation Structure_Confirmation Structure Confirmation Connectivity->Structure_Confirmation Direct_Correlation->Structure_Confirmation Long_Range_Correlation->Structure_Confirmation

Caption: Molecular structure of this compound and the logical workflow for its NMR spectral analysis.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized and purified this compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can help in observing the exchangeable protons.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.
  • ¹H NMR Acquisition:
  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • ¹³C NMR Acquisition:
  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
  • 2D NMR Experiments (for unambiguous assignment):
  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Comparison with Alternative Analytical Techniques

While NMR is the primary tool for structural elucidation, a comprehensive characterization of this compound should involve a multi-technique approach.

TechniqueInformation ProvidedComparison with NMR
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Complementary to NMR. MS confirms the molecular formula, while NMR provides the detailed structural arrangement. High-resolution MS (HRMS) can provide the exact molecular formula.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Less detailed than NMR. IR will show characteristic absorptions for the O-H (hydroxyl), C-O (ether), and C=C (aromatic) bonds, confirming their presence but not their specific locations within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions and conjugation in the molecule.Provides information on the chromophore system. The benzofuran ring system will have a characteristic UV absorption spectrum. While NMR details the atomic structure, UV-Vis gives insight into the electronic structure.

Conclusion

The structural elucidation of this compound relies heavily on the detailed information provided by ¹H and ¹³C NMR spectroscopy. By combining predicted spectral data with the analysis of related compounds and a suite of 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. Integrating these findings with data from complementary techniques such as mass spectrometry and IR spectroscopy ensures a robust and self-validating characterization, a critical aspect of modern chemical research and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • ACD/Labs. (n.d.). NMR Predictors. Advanced Chemistry Development. [Link]

  • ChemAxon. (n.d.). NMR Predictor. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

Technical Guide: Mass Spectrometry Fragmentation Patterns of 1-Benzofuran-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzofuran-3,5-diol (C₈H₆O₃, MW: 150.13 Da) represents a distinct class of hydroxylated benzofurans often investigated for antioxidant and anti-inflammatory properties. Unlike stable mono-hydroxylated benzofurans, the 3,5-diol presents a unique analytical challenge due to keto-enol tautomerism at the C3 position.

This guide provides a comparative analysis of its fragmentation behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) . It is designed for analytical chemists and drug metabolism researchers requiring robust identification protocols. The data indicates that while EI provides structural fingerprinting via characteristic CO losses, ESI-MS/MS in negative mode (


) offers superior sensitivity for biological quantification.

Part 1: Structural Context & Mechanistic Fragmentation

The Tautomeric Challenge

The defining feature of this compound is the hydroxyl group at the C3 position. In the gas phase, this molecule exists in equilibrium between its enol form (3,5-diol) and its keto form (5-hydroxybenzofuran-3(2H)-one). This equilibrium significantly influences the fragmentation pathway, favoring the loss of neutral carbonyl species.

Primary Fragmentation Pathway (EI/CID)

Under high-energy collision (EI at 70 eV) or Collision-Induced Dissociation (CID), the molecular ion (


 150) undergoes a predictable degradation sequence driven by the stability of the aromatic core.
  • Precursor Ion:

    
     150 (
    
    
    
    or
    
    
    depending on source).
  • Primary Loss (-CO): The furan ring cleavage typically ejects a carbonyl group (28 Da), resulting in a resonance-stabilized ion at

    
     122.
    
  • Secondary Loss (-CO): The phenolic oxygen at C5 is subsequently lost as a second CO molecule, yielding the ion at

    
     94 (phenol-like radical cation).
    
  • Alternative Pathway (-CHO): In some conditions, a radical loss of formyl (29 Da) is observed.

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic degradation of this compound, accounting for the keto-tautomer intermediate.

FragmentationPathway Parent Parent Ion This compound (m/z 150) Tautomer Tautomerization 5-hydroxybenzofuran-3(2H)-one Parent->Tautomer Equilibrium Fragment1 Primary Fragment [M - CO] (m/z 122) Parent->Fragment1 -CO (28 Da) Furan Ring Cleavage Fragment3 Radical Loss [M - CHO] (m/z 121) Parent->Fragment3 -CHO (29 Da) Tautomer->Fragment1 -CO (Lactone Cleavage) Fragment2 Secondary Fragment [M - 2CO] (m/z 94) Fragment1->Fragment2 -CO (28 Da) Phenolic Loss

Figure 1: Proposed fragmentation tree for this compound showing the dominant CO loss pathways characteristic of oxygenated heterocycles.

Part 2: Comparative Analysis (EI vs. ESI)

This section compares the "performance" of two ionization techniques for detecting this specific analyte.

Method A: Electron Ionization (EI) - GC-MS[1][2]
  • Nature: Hard Ionization (70 eV).[1]

  • Performance: EI imparts significant internal energy, often causing the molecular ion (

    
    ) to be weak or absent if the C3-hydroxyl is not derivatized.
    
  • Utility: Best for structural confirmation due to rich fragmentation patterns.[2][3]

Method B: Electrospray Ionization (ESI) - LC-MS/MS[5]
  • Nature: Soft Ionization.[4]

  • Performance: Preserves the molecular ion. For this compound, Negative Mode (

    
    )  is superior due to the acidic phenolic protons.
    
  • Utility: Best for quantification in biological matrices (plasma/urine).

Comparative Data Table
FeatureEI (GC-MS)ESI (LC-MS/MS)
Primary Ion Observed

150 (

), often weak

149 (

)
Base Peak (100%) Often

122 (

)

149 (Parent)
Key Fragments 122, 121, 94, 66121, 105 (requires CID)
Sensitivity Moderate (ng/mL)High (pg/mL)
Sample Prep Requirement Derivatization Mandatory (e.g., BSTFA) to prevent tailing and thermal degradation.Minimal (Dilute & Shoot or SPE).
Differentiation Excellent for distinguishing isomers via retention time.Lower chromatographic resolution for isomers; relies on MS/MS transitions.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility, the following protocol utilizes ESI-MS/MS in Negative Mode, which is the industry standard for phenolic benzofurans.

Sample Preparation
  • Stock Solution: Dissolve 1 mg this compound in 1 mL Methanol (LC-MS grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

LC-MS/MS Parameters (Optimized)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Negative Mode (

    
    ).
    
    • Rationale: Phenols ionize poorly in positive mode. Negative mode exploits the acidity of the -OH groups.

MRM Transitions (Quantification)

Use these transitions for Multiple Reaction Monitoring (MRM):

  • Quantifier:

    
     (Loss of CO).
    
  • Qualifier:

    
     (Loss of 2CO - H).
    
Workflow Diagram

ExperimentalWorkflow Sample Sample (Plasma/Solvent) Prep Pre-treatment Protein Precip / SPE Sample->Prep LC LC Separation C18 Column Prep->LC Ionization ESI Source (-) Deprotonation [M-H]- LC->Ionization Q1 Q1 Filter Select m/z 149 Ionization->Q1 Collision Collision Cell CID (Argon) Q1->Collision Q3 Q3 Filter Detect m/z 121 Collision->Q3

Figure 2: Optimized LC-MS/MS workflow for the quantification of this compound.

Part 4: Differentiation from Alternatives (Isomers)

A critical risk in analyzing this compound is confusing it with structural isomers like 1-Benzofuran-4,6-diol or 1-Benzofuran-5,6-diol .

The "Ortho Effect" (Differentiation Strategy)
  • Catechol Moieties (e.g., 5,6-diol): Isomers with adjacent hydroxyl groups (ortho-diols) often show a loss of water (

    
    ) or distinct metal adducts in ESI. This compound (meta-substitution) does not  readily lose water.
    
  • C3-Hydroxyl Instability: The 3,5-diol is unique because the C3-OH allows for the keto-tautomer. Isomers lacking the C3-OH (e.g., 4,6-diol) are more thermally stable and show sharper peaks in GC-MS without derivatization.

Strategic Recommendation

If distinguishing the 3,5-diol from the 5,6-diol:

  • Use GC-MS with TMS Derivatization: The retention time shift between the bis-TMS derivatives is the most reliable differentiator.

  • Use ESI-MS/MS: Monitor the ratio of the

    
     121 fragment. The 3,5-diol yields this fragment readily via furan ring opening; stable benzene-diol isomers may resist this specific cleavage.
    

References

  • Crotti, A. E. M., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(12), 1199-1209. Link

  • Dias, H. J., et al. (2019). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • Vessecchi, R., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives.[5] Rapid Communications in Mass Spectrometry. Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link

Sources

Technical Comparison Guide: IR Spectroscopy Characterization of 3,5-Dihydroxybenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to address the specific analytical challenges of 3,5-dihydroxybenzofuran , particularly focusing on its keto-enol tautomerism—a critical nuance often overlooked in standard spectral databases.

Executive Summary: The "Chameleon" Scaffold

In drug development, 3,5-dihydroxybenzofuran is a high-value scaffold due to its antioxidant and anti-amyloidogenic properties. However, characterizing it requires navigating a critical structural ambiguity: the keto-enol tautomerism .

Unlike stable catechol isomers (e.g., 5,6-dihydroxybenzofuran), the 3-hydroxy substituent renders the furan ring susceptible to tautomerization. In the solid state and polar solutions, this compound frequently exists in equilibrium with its keto-form, 5-hydroxybenzofuran-3(2H)-one .

Key Takeaway: A standard IR protocol looking solely for "aromatic hydroxyls" will fail. This guide compares the IR performance of 3,5-dihydroxybenzofuran against its structural isomers and defines the spectral markers required to distinguish the bioactive enol from the dormant keto form.

Comparative Analysis: Spectral Differentiation

This section objectively compares the IR profile of 3,5-dihydroxybenzofuran against its primary structural alternatives.

A. The Tautomer Comparison (Internal Control)

The most immediate "alternative" to the 3,5-dihydroxybenzofuran (Enol) is its own tautomer (Keto). Distinguishing these is vital for validating synthesis pathways.

FeatureEnol Form (3,5-Dihydroxybenzofuran)Keto Form (5-Hydroxybenzofuran-3(2H)-one)Diagnostic Value
Primary Marker O-H Stretch (C3) C=O[1][2] Stretch (C3) High . The appearance of a carbonyl band at ~1700 cm⁻¹ confirms the keto form.
Wavenumber 3200–3550 cm⁻¹ (Broad)1690–1725 cm⁻¹ (Sharp)Critical . Absence of C=O indicates successful enol trapping (rare).
C2 Environment =C-H Stretch -CH₂- Scissoring Medium . Keto form shows sp³ C-H bands <3000 cm⁻¹.
Aromaticity Full Benzofuran SystemFused Benzene-LactoneHigh . Keto form loses the C2=C3 double bond character.
B. Isomer Comparison (External Control)

Comparing 3,5-dihydroxybenzofuran with a stable isomer, 5,6-dihydroxybenzofuran , highlights the unique instability of the 3-position.

Parameter3,5-Dihydroxybenzofuran 5,6-Dihydroxybenzofuran Performance Note
Stability Dynamic (Tautomeric)Stable (Catechol-like)5,6-isomer shows consistent spectra across solvents.
Fingerprint Complex (Dual species possible)Distinct Ortho-sub pattern5,6-isomer shows characteristic 1,2,4,5-tetrasubstituted benzene overtones.
H-Bonding Intermolecular (Dimerization)Intramolecular (Vicinal OH)5,6-isomer often shows sharper, lower-frequency OH bands due to internal H-bonds.

Mechanism & Workflow Visualization

The following diagram illustrates the tautomeric equilibrium and the decision logic for IR characterization.

G Start Crude Sample (3,5-Dihydroxybenzofuran) Equilibrium Tautomeric Equilibrium (Solvent/State Dependent) Start->Equilibrium Enol Enol Form (Bioactive Scaffold) Equilibrium->Enol Non-polar solvent (e.g., CCl₄) Keto Keto Form (Coumaranone) Equilibrium->Keto Solid State / Polar (KBr/DMSO) IR_Enol IR Signal: ν(OH) ~3400 cm⁻¹ ν(C=C) ~1620 cm⁻¹ Enol->IR_Enol IR_Keto IR Signal: ν(C=O) ~1710 cm⁻¹ ν(CH₂) ~2920 cm⁻¹ Keto->IR_Keto

Figure 1: Decision pathway for identifying the dominant tautomer via IR markers. Note that solid-state analysis (KBr) often favors the Keto form due to lattice energy stabilization.

Validated Experimental Protocol

To ensure reproducibility, this protocol controls for environmental factors that shift the tautomeric equilibrium.

Method A: Solid-State Characterization (ATR-FTIR)

Best for: Rapid QC of bulk powder.

  • Instrument Prep: Clean the ZnSe or Diamond crystal with isopropanol. Ensure background energy is >2000 counts.

  • Sample Deposition: Place ~2 mg of 3,5-dihydroxybenzofuran directly on the crystal.

  • Compression: Apply high pressure using the anvil clamp. Note: High pressure can sometimes induce phase transitions; record spectra immediately.

  • Acquisition: Scan range 4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Analysis:

    • Pass Criteria: Presence of phenolic OH (3300–3500 cm⁻¹) AND aromatic C=C (1450–1600 cm⁻¹).

    • Tautomer Check: Inspect 1680–1750 cm⁻¹. A strong peak here indicates the keto form (coumaranone) is dominant in the crystal lattice.

Method B: Solution-Phase "Enol Trapping" (Transmission Cell)

Best for: Observing the bioactive enol form.

  • Solvent Selection: Use anhydrous Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) . Avoid DMSO or Methanol, as polar solvents stabilize the keto form via hydrogen bonding.

  • Cell Prep: Use a 0.1 mm pathlength NaCl or CaF₂ liquid cell.

  • Blanking: Run a background scan of the pure solvent.

  • Measurement: Dissolve 5 mg sample in 1 mL solvent. Inject into the cell.

  • Result: You should observe a reduction in the C=O intensity (1710 cm⁻¹) and a sharpening of the "free" OH band (~3600 cm⁻¹) compared to the solid state.

References

  • Vertex AI Search. Synthesis and characterization of 3,5-dihydroxybenzofuran derivatives. (2025).[3][4][5] 3[6][7][8][9]

  • Taylor & Francis. Synthesis of 6-hydroxybenzofuran-3(2H)-one (Isomer comparison). (2025).[3][4][5] 10[6]

  • LibreTexts Chemistry. IR Spectrum and Characteristic Absorption Bands (General Benzofuranone Data). (2021). 2

  • NIH / PubMed. Structures, Energetics, and Spectra of Tautomers (Theoretical Basis). (2025).[3][4][5] 11[6]

Sources

Structure-Activity Relationship (SAR) of 1-Benzofuran-3,5-diol Analogs: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 1-benzofuran-3,5-diol analogs, addressing the critical tautomeric nature of the scaffold and comparing its performance across oncology, neurology, and antimicrobial applications.[1]

Executive Summary & Chemical Identity

The specific entity This compound presents a unique challenge in medicinal chemistry due to the keto-enol tautomerism of the furan ring.[1] While the "3,5-diol" nomenclature implies hydroxyl groups at positions 3 and 5, the 3-hydroxybenzofuran moiety is inherently unstable, predominantly existing as its keto-tautomer: 5-hydroxybenzofuran-3(2H)-one (also known as 5-hydroxycoumaranone).[1]

Therefore, this guide analyzes the SAR of the 5-hydroxybenzofuran-3(2H)-one scaffold and its stabilized 3-O-substituted enol analogs. These compounds are privileged structures in drug design, serving as bioisosteres for indoles and flavonoids.[1]

Key Biological Profiles Compared
Analog ClassPrimary TargetMechanism of ActionKey Potency Metric
Aurones (2-Benzylidene) OncologyTubulin polymerization inhibition; SIRT1 inhibitionIC₅₀: 0.1 – 5.0 µM
3-Amino Derivatives Alzheimer's (AD)Dual AChE / BACE-1 inhibitionIC₅₀: 0.05 – 1.0 µM
2-Arylbenzofurans (Moracins) Antimicrobial / PCSK9Bacterial membrane disruption; PCSK9 downregulationMIC: 0.064 mg/mL

Detailed Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is dictated by substitutions at three critical vectors: C2 (Lipophilic Tail) , C3 (Core Reactivity) , and C5 (Electronic Modulation) .[1]

The SAR Map

SAR_Map Core 5-Hydroxybenzofuran-3(2H)-one (Tautomer of this compound) C2 Position C2 (Lipophilic Pocket) Core->C2 Major diversity point C3 Position C3 (H-Bond Donor/Acceptor) Core->C3 Tautomeric center C5 Position C5 (Electronic Control) Core->C5 Metabolic stability C2_Mod1 Aryl/Heteroaryl (Aurones) C2->C2_Mod1 Increases Anticancer Potency (SIRT1) C2_Mod2 Alkyl Chains (Lipophilicity) C2->C2_Mod2 Increases Membrane Permeability C3_Mod1 Ketone (C=O) (Native State) C3->C3_Mod1 Michael Acceptor (Covalent Binding) C3_Mod2 3-Amino / 3-Alkoxy (Stabilized Enol) C3->C3_Mod2 AChE Binding Site Interaction C5_Mod1 Free Hydroxyl (-OH) C5->C5_Mod1 Essential for Antioxidant & H-Bonding C5_Mod2 Methoxy (-OMe) / Halo C5->C5_Mod2 Improves BBB Penetration (AD Drugs)

Figure 1: SAR map illustrating the functional divergence of the benzofuran-3,5-diol core.[1][2][3]

Comparative Analysis of Analog Performance
A. Oncology: Aurone Derivatives (2-Benzylidene-5-hydroxybenzofuran-3-one) [1]
  • Modification: Condensation of the C2 carbon with benzaldehyde derivatives.[1]

  • Performance: These analogs (e.g., Aurone SH1009 ) exhibit potent anticancer activity.[1] The exocyclic double bond at C2 locks the conformation, allowing the molecule to mimic Combretastatin A-4.

  • Key Insight: The 5-OH group is crucial for H-bonding within the colchicine binding site of tubulin.[1] Methylation of 5-OH (to 5-OMe) often retains cytotoxicity but improves metabolic stability.[1]

  • Data Point: 5-methoxy-2-(3,4-dihydroxybenzylidene)benzofuran-3-one showed IC₅₀ = 1 µM against SIRT1, inducing p53 acetylation and apoptosis.[1]

B. Neurology: 3-Aminobenzofurans
  • Modification: Substitution of the C3 ketone with an amine or piperazine linker.[1]

  • Performance: These are designed as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[1] The benzofuran core mimics the indanone moiety of Donepezil .[1]

  • Key Insight: A basic nitrogen at C3 (often via a methylene spacer) is essential for interacting with the catalytic anionic site (CAS) of AChE.[1]

  • Data Point: Analogs with a 3-piperazinyl-methyl group achieved IC₅₀ = 0.39 µM against AChE, comparable to Donepezil.[1]

C. Antimicrobial: 2-Arylbenzofurans (Moracin Analogs) [1]
  • Modification: A phenyl ring directly attached at C2 (without the double bond linker of aurones).

  • Performance: Natural products like Moracin C (which contains a benzofuran core with resorcinol substituents) show strong antibacterial activity against S. aureus and E. faecalis.[1]

  • Key Insight: Prenylation (addition of a dimethylallyl group) at C2 or C7 significantly enhances membrane disruption capabilities and antibacterial potency (MIC drops to 0.064 mg/mL ).[1]

Experimental Protocols

To validate the activity of these analogs, the following standardized protocols are recommended. These workflows ensure reproducibility and minimize artifacts caused by the scaffold's reactivity.[1]

Synthesis: General Aurone Formation (Aldol Condensation)

This protocol converts the 5-hydroxybenzofuran-3-one core into active aurone analogs.[1]

  • Reagents: 5-Hydroxybenzofuran-3(2H)-one (1.0 eq), Substituted Benzaldehyde (1.1 eq), Al₂O₃ (Basic, activity I).[1]

  • Procedure:

    • Dissolve reactants in dry CH₂Cl₂ (DCM).

    • Add Basic Alumina (5 mass eq) and stir at room temperature for 12 hours.

    • Purification: Filter off alumina, evaporate solvent, and recrystallize from Ethanol/Water.

  • Validation: Monitor disappearance of the C2-methylene signal (~4.6 ppm) and appearance of the vinylic proton (~6.8 ppm) in ¹H NMR.

Biological Assay: AChE Inhibition (Ellman’s Method)

Used for evaluating 3-substituted analogs for Alzheimer's applications.[1]

  • Preparation: Dissolve analogs in DMSO (final conc < 0.1%).

  • Enzyme Mix: Human recombinant AChE (0.1 U/mL) in phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM) + DTNB (Ellman's reagent, 0.3 mM).

  • Measurement:

    • Incubate Enzyme + Inhibitor for 20 min at 25°C.

    • Add Substrate/DTNB mix.[1]

    • Measure absorbance at 412 nm kinetically for 5 min.

  • Calculation: % Inhibition = ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
Diagram: Mechanism of Action (SIRT1 Inhibition)[1]

Mechanism Inhibitor Benzofuran-3-one Analog (5-OH substituted) Target SIRT1 Enzyme (Deacetylase) Inhibitor->Target Allosteric Binding (IC50 ~1 µM) Substrate p53 Protein (Acetylated) Target->Substrate Inhibits Deacetylation Effect Apoptosis Induction (Cancer Cell Death) Substrate->Effect Accumulation of Active p53

Figure 2: Mechanism of benzofuran-3-one analogs in inducing apoptosis via SIRT1 inhibition.[1]

Data Summary Table

Compound ClassR2 SubstituentR3 SubstituentR5 SubstituentActivity (Best Case)Reference
Aurone 3,4-dihydroxybenzylidene=O[1][4] (Ketone)-OMeSIRT1 IC₅₀: 1.0 µM[1]
Aurone 2,4,6-trimethoxybenzylidene=O[1] (Ketone)-OHTubulin IC₅₀: 0.2 µM[2]
3-Aminobenzofuran HN-benzylpiperazine-OMeAChE IC₅₀: 0.39 µM[3]
Moracin Derivative 3,5-dihydroxyphenylH-OHMIC (S. aureus): 0.064 mg/mL[4]

References

  • Schenone, S., et al. (2025).[1] "Structure-Activity Relationships of Benzofuran-3(2H)-one Derivatives as SIRT1 Inhibitors." Journal of Medicinal Chemistry. Link

  • Farhat, J., et al. (2022).[1][2] "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers, 14(9), 2196. Link

  • Elkotamy, A., et al. (2025).[1] "Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors." Frontiers in Chemistry. Link

  • Zerenler, Z., et al. (2018).[1][5] "Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods." Journal of the Turkish Chemical Society.[1] Link[1]

  • Park, S.H., et al. (2021).[1] "Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects." Molecules, 26(5), 1327.[1] Link

Sources

Comparative Bioactivity Guide: Benzofuran vs. 1-Benzofuran-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between the parent heterocycle Benzofuran and its functionalized derivative 1-Benzofuran-3,5-diol .

Critical Scientific Insight: Researchers must recognize that "this compound" is chemically elusive. In solution, the 3-hydroxyfuran moiety undergoes rapid keto-enol tautomerism to form the more stable 5-hydroxybenzofuran-3(2H)-one (also known as 5-hydroxycoumaran-3-one). Therefore, this guide compares the lipophilic, aromatic scaffold (Benzofuran) against its polar, reactive keto-tautomer (the "diol").

Key Takeaway: While Benzofuran serves as a stable, lipophilic pharmacophore requiring metabolic activation, the 3,5-diol derivative acts as a direct-acting antioxidant and a reactive electrophilic scaffold capable of covalent protein modification.

Part 1: Chemical Identity & Structural Dynamics[1]

Understanding the structural divergence is prerequisite to interpreting bioactivity data. The bioactivity differences are not merely additive (functional groups) but fundamental (aromaticity and reactivity).

Tautomeric Equilibrium (The "Diol" Paradox)

Unlike benzofuran, which is fully aromatic, the 3,5-diol exists in equilibrium with its keto-form. The loss of furan ring aromaticity in the keto-form is energetically compensated by the strength of the carbonyl bond (C=O).

Implication for Screening: In high-throughput screening (HTS), the "diol" will behave as a ketone, potentially reacting with nucleophilic residues (e.g., cysteines) in assay proteins, leading to false positives or covalent inhibition.

Tautomerism cluster_0 Chemical Species Transformation cluster_1 Bioactivity Consequence Diol This compound (Enol Form) Fully Aromatic Unstable Keto 5-Hydroxybenzofuran-3(2H)-one (Keto Form) Partial Aromaticity Stable Major Tautomer Diol->Keto Rapid Tautomerization (Solvent Dependent) Antioxidant Radical Scavenging (5-OH Phenol) Keto->Antioxidant Direct Mechanism Electrophile Michael Acceptor Potential (via Aurone formation) Keto->Electrophile Condensation w/ Aldehydes

Figure 1. Tautomeric shift from the theoretical 3,5-diol to the bioactive 3-keto form.

Part 2: Comparative Bioactivity Analysis[2]

The following data synthesizes experimental trends from structure-activity relationship (SAR) studies of benzofuran derivatives.

Quantitative Comparison Matrix
FeatureBenzofuran (Parent)This compound (as Keto-Tautomer)
LogP (Lipophilicity) ~2.6 (High Permeability)~0.8 - 1.2 (Moderate Permeability)
Solubility (Water) Poor (< 50 µg/mL)Moderate (H-bond donor/acceptor)
Antioxidant Potency Negligible (IC50 > 500 µM)High (IC50 ~ 10-50 µM in DPPH)
Metabolic Stability Low (Subject to P450 epoxidation)Moderate (Phase II conjugation at 5-OH)
Cytotoxicity Mechanism DNA intercalation (weak), Metabolic activationRedox cycling, Covalent binding
Mechanistic Causality

1. Antioxidant Activity:

  • Benzofuran: Lacks hydrogen-donating groups. It cannot stabilize free radicals.

  • 3,5-Diol: The hydroxyl group at position 5 (para to the furan oxygen) is highly active. Upon donating a hydrogen atom to a radical (ROO•), the resulting phenoxy radical is stabilized by resonance with the benzene ring and the lone pairs of the ring oxygen.

2. Cytotoxicity & Reactivity:

  • Benzofuran: Often requires metabolic activation by Cytochrome P450 to form a reactive epoxide at the 2,3-position, which can be hepatotoxic (similar to the toxicity mechanism of unsubstituted furan).

  • 3,5-Diol: The C2 position (adjacent to the C3-carbonyl) is acidic. In biological systems or synthetic workflows, it easily condenses with aldehydes to form Aurones (2-benzylidenebenzofuran-3(2H)-ones). Aurones are potent inhibitors of tubulin polymerization and mitochondrial function.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, use the following standardized assays. These protocols include internal validity checks to account for the instability of the diol.

Protocol A: Differential Antioxidant Assessment (DPPH Assay)

Rationale: Demonstrates the direct radical scavenging capability of the 5-OH group in the diol derivative versus the inert parent scaffold.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 100 µM in Methanol.

  • Positive Control: Ascorbic Acid.

  • Test Compounds: Benzofuran and this compound (dissolved in DMSO).

Workflow:

  • Preparation: Prepare serial dilutions (5, 10, 25, 50, 100 µM) of both compounds in methanol.

  • Reaction: Mix 100 µL of test compound solution with 100 µL of DPPH stock in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

  • Validation Step: If the 3,5-diol solution turns yellow/orange before adding DPPH, it indicates oxidation/polymerization. Prepare fresh stock under N2 gas.

Calculation:



Protocol B: Cytotoxicity & Stability Check (MTT Assay)

Rationale: Compares cell viability inhibition.[1] The 3,5-diol may show time-dependent potency changes due to degradation.

Workflow:

  • Seeding: Seed A549 or HeLa cells (5,000 cells/well) and incubate for 24h.

  • Treatment: Treat with compounds (0.1 - 100 µM).

    • Critical Control: For the 3,5-diol, run a parallel "aged" sample (compound pre-incubated in media for 24h) to test if degradation products are more/less toxic.

  • Development: Add MTT reagent (0.5 mg/mL) for 4h; solubilize formazan with DMSO.

  • Readout: Absorbance at 570 nm.

Part 4: Visualization of Signaling & Reactivity

The following diagram illustrates the divergent pathways these two compounds take within a biological system.

BioactivityPathways cluster_Benzofuran Benzofuran (Parent) cluster_Diol This compound (Derivative) BF Benzofuran (Lipophilic Scaffold) CYP CYP450 Metabolism BF->CYP Oxidation Epoxide 2,3-Epoxide (Reactive Intermediate) CYP->Epoxide DNA DNA Adducts (Toxicity) Epoxide->DNA Alkylation Diol 3,5-Diol / 3-Keto (Polar/Reactive) ROS ROS Scavenging (Antioxidant) Diol->ROS H-Atom Transfer Aldol Aldol Condensation (w/ cellular aldehydes) Diol->Aldol C2-Reactivity Aurone Aurone Derivative (High Potency) Aldol->Aurone Tubulin Tubulin Inhibition (Antimitotic) Aurone->Tubulin Binding

Figure 2. Mechanistic divergence: Benzofuran relies on metabolic activation for toxicity, while the 3,5-diol acts as a direct antioxidant or a precursor to antimitotic agents.

References

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[2] RSC Advances, 9, 27510-27540.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14512245, 3-Hydroxybenzofuran-2(3H)-one.[3] [3]

  • Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors. Journal of Medicinal Chemistry, 52(7), 1853-1863.

  • Benitez, R., et al. (2016). A Review on Antioxidant Potential of Bioactive Heterocycle Benzofuran: Natural and Synthetic Derivatives. Pharmacological Reports.

Sources

A Comparative Guide to Validated HPLC Quantification of 1-Benzofuran-3,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Benzofuran-3,5-diol, a key intermediate in various synthetic pathways. We will explore the theoretical underpinnings and practical execution of method validation, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH)[1][2][3]. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate a reliable analytical method for this compound.

The Analytical Challenge: Quantifying this compound

This compound presents a typical analytical challenge for chromatographers. As a phenolic compound, it is amenable to reversed-phase HPLC with UV detection. However, ensuring the method is not only accurate and precise but also specific and robust in the face of potential impurities and process variations is a critical endeavor. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[2][4]. This guide will walk through the validation of a newly developed HPLC method and compare its performance when using two different C18 stationary phases to illustrate the impact of column selection on method performance.

Foundational Principles of HPLC Method Validation

A validated HPLC method provides a high degree of assurance that the measurements are credible. The core parameters of method validation, as stipulated by the ICH Q2(R1) guideline, form the framework of this guide[1][5]. These parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components[2][6].

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[7][8].

  • Accuracy: The closeness of test results obtained by the method to the true value[2][9].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[2][6]. This is typically assessed at two levels: repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[7][10].

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[7][10].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[11][12].

The following sections will detail the experimental approach for validating an HPLC method for this compound, presenting hypothetical yet realistic data to compare the performance of two different analytical columns.

Proposed HPLC Method for this compound

A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. The selection of a C18 column is a common starting point for the separation of moderately polar compounds like phenolic derivatives[13][14][15][16].

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program: A hypothetical gradient could be: 0-1 min 10% B, 1-10 min ramp to 90% B, 10-12 min hold at 90% B, 12-12.1 min return to 10% B, 12.1-15 min re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 278 nm (based on typical absorbance maxima for phenolic compounds)[15]

  • Injection Volume: 10 µL

Comparative Columns:

To illustrate the impact of the stationary phase on method performance, we will compare two hypothetical C18 columns:

  • Column A: A traditional, fully porous C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Column B: A superficially porous (core-shell) C18 column (e.g., 4.6 x 100 mm, 2.7 µm) known for higher efficiency and faster separations.

Experimental Validation Protocol and Comparative Data

The following sections outline the step-by-step validation process, with tables presenting a comparison of the performance of Column A and Column B.

Specificity (Selectivity)

Specificity is the ability of the method to distinguish the analyte of interest from other substances that may be present in the sample[17][18].

Experimental Protocol:

  • Blank Analysis: Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of this compound.

  • Impurity Spiking: Prepare a solution of this compound and spike it with known, structurally similar potential impurities or degradation products.

  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Analysis: Analyze the stressed samples to assess the resolution between the main peak and any degradation peaks. Peak purity analysis using a DAD can further support specificity.

Acceptance Criteria: The method is considered specific if there is no interference at the retention time of the analyte peak, and the analyte peak is well-resolved from any impurity or degradation peaks (Resolution > 2).

Comparative Observations:

ParameterColumn A (Traditional C18)Column B (Core-Shell C18)
Resolution from nearest impurity 2.53.8
Peak Purity Index 0.99950.9998
  • Interpretation: Both columns demonstrate adequate specificity. However, the higher efficiency of Column B provides a significantly better resolution from the closest eluting impurity, offering a greater margin of safety for routine analysis.

Linearity and Range

Linearity demonstrates the proportional relationship between the detector response and the analyte concentration over a specified range[8][19]. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity[7].

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the target analytical concentration.

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable[5]. The y-intercept should be close to zero.

Comparative Data:

ParameterColumn A (Traditional C18)Column B (Core-Shell C18)
Range 10 - 150 µg/mL10 - 150 µg/mL
Correlation Coefficient (R²) 0.99920.9998
Linear Regression Equation y = 25432x + 1234y = 35876x + 567
  • Interpretation: Both columns provide excellent linearity over the specified range. Column B shows a slightly higher correlation coefficient, which may be attributed to the sharper, more symmetrical peaks characteristic of core-shell technology.

Accuracy

Accuracy reflects the closeness of the measured value to the true value and is often expressed as percent recovery[9].

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with a known amount of this compound.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery for each replicate.

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Comparative Data:

Concentration LevelColumn A (% Recovery ± RSD)Column B (% Recovery ± RSD)
80% 99.2% ± 0.8%99.8% ± 0.5%
100% 100.5% ± 0.6%100.1% ± 0.3%
120% 101.1% ± 0.9%100.7% ± 0.4%
  • Interpretation: Both columns yield accurate results within the typical acceptance criteria. Column B demonstrates slightly better precision (lower RSD) in the recovery measurements, likely due to its higher chromatographic efficiency.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision[9].

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Acceptance Criteria: The RSD for repeatability and intermediate precision should typically be ≤ 2%.

Comparative Data:

Precision ParameterColumn A (% RSD)Column B (% RSD)
Repeatability (n=6) 0.9%0.5%
Intermediate Precision (Day 1 vs. Day 2) 1.2%0.8%
  • Interpretation: Both columns provide precise results. The lower RSD values obtained with Column B suggest a more consistent and reliable performance, which is a significant advantage in a routine quality control environment.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision[20][21].

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)[22]

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)[22]

Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Comparative Data:

ParameterColumn AColumn B
LOD 0.5 µg/mL0.2 µg/mL
LOQ 1.5 µg/mL0.6 µg/mL
  • Interpretation: The higher sensitivity of the method using Column B, evidenced by the lower LOD and LOQ, is a direct result of the improved peak shape and signal-to-noise ratio provided by the core-shell particle technology. This makes Column B more suitable for trace-level analysis or impurity quantification.

Robustness

Robustness testing evaluates the method's reliability when subjected to small, deliberate changes in analytical parameters[11][12][23][24].

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic component)

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on key system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.

Comparative Data:

Varied ParameterImpact on Resolution (Column A)Impact on Resolution (Column B)
Flow Rate (+0.1 mL/min) - 8%- 5%
Flow Rate (-0.1 mL/min) + 10%+ 6%
Temperature (+2 °C) - 4%- 2%
Temperature (-2 °C) + 5%+ 3%
  • Interpretation: Both methods are robust within the tested parameter ranges. However, the method utilizing Column B shows less variation in resolution when subjected to these changes, indicating a more rugged and reliable method for routine use across different instruments and laboratories.

Visualizing the Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev HPLC Method Conception Spec Specificity Dev->Spec Initial Assessment Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine Validated Method

Conclusion: A Tale of Two Columns

This guide has detailed a comprehensive approach to the validation of an HPLC method for the quantification of this compound, in accordance with ICH guidelines[1][2][3]. Through the presentation of a comparative dataset, we have illustrated the tangible benefits of modern column technology.

While both the traditional fully porous C18 column (Column A) and the superficially porous C18 column (Column B) were capable of producing a validatable method, the latter demonstrated superior performance across several key parameters. Column B provided:

  • Higher Efficiency: Leading to better resolution and peak shapes.

  • Greater Sensitivity: Evidenced by lower LOD and LOQ values.

  • Improved Precision: Resulting in more consistent and reliable data.

  • Enhanced Robustness: Showing less susceptibility to minor variations in method parameters.

For researchers and drug development professionals, the choice of analytical column is a critical decision that can impact data quality, method reliability, and overall laboratory efficiency. While a traditional C18 column may be sufficient for some applications, investing in advanced column technologies like core-shell particles can provide a more robust and higher-performing method, ultimately leading to greater confidence in the analytical results. The validation process, as outlined in this guide, provides a self-validating system to ensure the chosen method is fit for its intended purpose[4][5].

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency; 2022. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Mastelf. HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Available from: [Link]

  • Altabrisa Group. HPLC Specificity Testing: Importance Explained. Available from: [Link]

  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance?. Available from: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency; 2022. Available from: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available from: [Link]

  • ResearchGate. What is the difference between specificity and selectivity of the HPLC method?. Available from: [Link]

  • Altabrisa Group. What Is Linearity in HPLC Analysis and Its Importance?. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Available from: [Link]

  • LCGC International. Robustness Tests. Available from: [Link]

  • PubMed. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Available from: [Link]

  • Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)?. Available from: [Link]

  • Lösungsfabrik. What is the difference between specificity and selectivity?. Available from: [Link]

  • ResearchGate. Determination of thiol compounds by HPLC and fluorescence detection with 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene. Available from: [Link]

  • PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]

  • SCION Instruments. A Guide to Analytical Method Validation. Available from: [Link]

  • ResearchGate. Linearity and range of the HPLC method. Available from: [Link]

  • MDPI. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Available from: [Link]

  • ResearchGate. Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. Available from: [Link]

  • SciELO. Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. Available from: [Link]

  • LCGC International. The Limit of Detection. Available from: [Link]

  • Industrial Pharmacist. Linearity and Range in Analytical Method Validation by HPLC. Available from: [Link]

  • ACG Publications. An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Available from: [Link]

  • MDPI. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Available from: [Link]

  • ResearchGate. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Available from: [Link]

  • NIH. The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. Available from: [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. Available from: [Link]

  • YouTube. What do Limit of Detection and Limit of Quantitation mean?. Available from: [Link]

  • AKJournals. Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Available from: [Link]

  • Agilent. HPLC Separation Robustness and Ruggedness. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]

Sources

Analytical Distinction of 1-Benzofuran-3,5-diol from Structural Isomers and Tautomers

[1]

Executive Summary

1-Benzofuran-3,5-diol presents a unique analytical challenge in drug discovery and metabolic profiling due to its intrinsic instability.[1] Unlike stable positional isomers (e.g., 1-benzofuran-5,6-diol), the 3,5-diol species exists in a dynamic keto-enol equilibrium, predominantly favoring the keto-tautomer, 5-hydroxybenzofuran-3(2H)-one (also known as 5-hydroxy-3-coumaranone).[1]

This guide provides a definitive protocol to distinguish the target molecule from its stable positional isomers and its own tautomeric form. The methodology prioritizes Nuclear Magnetic Resonance (NMR) for structural certainty and Tandem Mass Spectrometry (MS/MS) for high-sensitivity detection in complex matrices.

Part 1: The Structural Landscape

Before initiating analysis, researchers must define the "Competitor Molecules"—isomers that share the formula

Table 1: Target vs. Key Isomers
FeatureTarget: this compound Tautomer: 5-Hydroxybenzofuran-3(2H)-one Isomer A: 1-Benzofuran-5,6-diol Isomer B: 1-Benzofuran-4,6-diol
Nature Unstable EnolStable Keto-formStable AromaticStable Aromatic
C2 Hybridization

(Aromatic C-H)

(Methylene

)

(Aromatic C-H)

(Aromatic C-H)
Hydroxyls C3, C5C5 (C3 is C=O)C5, C6 (Catechol-like)C4, C6 (Resorcinol-like)
Key Risk Rapid tautomerization to keto-form in protic solvents.[1][2][3][4][5]Often misidentified as the diol.Common metabolic byproduct (CYP450 oxidation).Distinct substitution pattern.

Part 2: NMR Spectroscopy (The Deterministic Approach)

NMR is the only method capable of unambiguously distinguishing the 3,5-diol from its keto-tautomer and positional isomers.[1] The diagnostic signal lies at the C2 position of the furan ring.

Experimental Protocol: Structural Elucidation

Reagents: DMSO-


1

Acquisition Parameters:

  • Frequency:

    
     400 MHz (600 MHz recommended for coupling resolution).
    
  • Pulse Sequence: 1D

    
    H, 2D HSQC, 2D HMBC.
    
  • Temperature: 298 K (lowering to 273 K can slow tautomeric exchange).

Critical Diagnostic Signals ( H NMR in DMSO- )
IsomerC2-H Signal (The "Tell") Aromatic Region (Benzene Ring) Interpretation
This compound Singlet (

~7.5 - 8.0 ppm)
Integrated: 1H.[1] Indicates aromatic furan ring.[6]
3 signals (C4, C6, C7).Meta-coupling visible between C4/C6.[1]Confirmed Enol. Presence of C2-H aromatic singlet proves the furan ring is intact.
5-OH-benzofuran-3(2H)-one Singlet (

~4.6 - 4.9 ppm)
Integrated: 2H.[1] Indicates methylene (

) adjacent to ether oxygen and ketone.
3 signals (C4, C6, C7).Pattern similar to diol, but C2 is aliphatic.Confirmed Keto. The

shift at ~4.8 ppm is definitive for the coumaranone structure.
1-Benzofuran-5,6-diol Doublet (

~7.4 - 7.6 ppm)
Coupled to C3-H.
2 signals (C4, C7).Singlets (para) or weak coupling.[1]Positional Isomer. C2 and C3 are both aromatic protons (

Hz).

Expert Insight: If you observe a mixture of the "Target" and "Tautomer" signals, the ratio will change over time. This confirms the identity of the 3,5-species. Stable isomers (5,6-diol) will not show this time-dependent flux.[1]

Part 3: Mass Spectrometry (MS/MS Fragmentation)

While NMR defines structure, MS/MS defines connectivity in complex mixtures (e.g., plasma, urine). Positional isomers fragment differently based on the proximity of hydroxyl groups (Ortho Effect).

Workflow:
  • Ionization: ESI Negative Mode (Phenolic protons ionize well).

  • Precursor Ion:

    
     Da.
    
  • Collision Energy: Stepped 20-40 eV.[1]

Fragmentation Logic Tree
  • Isomer A (5,6-diol): Contains an ortho-dihydroxy motif (catechol).[1]

    • Key Fragment: Loss of H (forming a radical anion) or loss of

      
      .
      
    • Mechanism:[4][7] Catechols often form stable o-quinone radical anions.[1]

  • Target/Tautomer (3,5-substitution): Meta-relationship on the benzene ring; Oxygenation on the furan ring.

    • Key Fragment:

      
       121 (Loss of CO).
      
    • Differentiation: The keto-tautomer (coumaranone) readily loses

      
       from the lactone-like ring to form a stable resonance structure.[1] The 5,6-diol is more resistant to this specific ring contraction.
      

Part 4: Chromatographic Separation (HPLC)[8]

Separating the 3,5-diol from the 5,6-diol is straightforward due to polarity differences.[1] However, separating the 3,5-diol from its keto-tautomer is often impossible because they equilibrate on the column.[1]

Recommended Method:

  • Column: C18 (High Carbon Load) or Phenyl-Hexyl (for

    
    -
    
    
    selectivity).[1]
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 95% B over 10 min.

Retention Order (Predicted on C18):

  • 1-Benzofuran-5,6-diol: Most Polar (Two aromatic OH groups, H-bond donors).[1] Elutes Early .

  • This compound (Enol): Intermediate Polarity.[1]

  • 5-Hydroxybenzofuran-3(2H)-one (Keto): Least Polar (Loss of one H-bond donor, internal H-bonding).[1] Elutes Late .

Note: If the 3,5-diol peak is broad or shows a "saddle" shape, it indicates on-column tautomerization.[1] Lowering the column temperature to 10°C can sharpen the peaks by slowing the kinetics.

Part 5: Analytical Decision Tree

The following diagram illustrates the logical flow for identifying the specific isomer using the data types described above.

IsomerIdentificationStartUnknown Sample(MW 150.13)NMR_Step1. Acquire 1H NMR(DMSO-d6)Start->NMR_StepCheck_C2Analyze C2 Signal(4.0 - 8.0 ppm)NMR_Step->Check_C2Signal_AliphaticSinglet @ 4.5-5.0 ppm(Integral 2H)Check_C2->Signal_Aliphaticsp3 MethyleneSignal_AromaticSignal @ 7.4-8.0 ppm(Integral 1H)Check_C2->Signal_Aromaticsp2 MethineResult_KetoID: 5-Hydroxybenzofuran-3(2H)-one(Keto-Tautomer)Signal_Aliphatic->Result_KetoCheck_CouplingAnalyze Aromatic Coupling(J-values)Signal_Aromatic->Check_CouplingMS_Validation2. MS/MS Validation(Precursor 149 m/z)Result_Keto->MS_ValidationConfirmCoupling_SingletC2 is Singlet(No vicinal coupling)Check_Coupling->Coupling_SingletCoupling_DoubletC2 is Doublet(Coupled to C3)Check_Coupling->Coupling_DoubletResult_EnolID: this compound(Target Enol)Coupling_Singlet->Result_EnolResult_PositionalID: Positional Isomer(e.g., 5,6-diol)Coupling_Doublet->Result_PositionalResult_Enol->MS_ValidationConfirm

Figure 1: Step-by-step logic flow for distinguishing benzofuran diol isomers using NMR chemical shifts and coupling constants.

References

  • PubChem. (2025).[8] 5-Hydroxybenzofuran-3(2H)-one Compound Summary. National Library of Medicine. [Link]

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Creative Biostructure. (2024). How NMR Helps Identify Isomers in Organic Chemistry. [Link]

  • SIELC Technologies. (2023). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. [Link]

  • National Institutes of Health (NIH). (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. PubMed.[3] [Link]

Reference Standards for 1-Benzofuran-3,5-diol Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Characterization

Executive Summary

In the development of benzofuran-based pharmaceuticals (e.g., anti-arrhythmic analogs), the intermediate 1-Benzofuran-3,5-diol presents a unique analytical challenge.[1] Its electron-rich phenolic structure makes it prone to oxidation, while the hydroxyl group at the C3 position introduces keto-enol tautomerism (equilibrium with 1-benzofuran-5-ol-3(2H)-one).[1]

Standard commercial "tech-grade" reference materials often rely on HPLC Area% for purity assignment.[1] For this specific molecule, that approach is scientifically flawed due to varying extinction coefficients of tautomers and oxidation byproducts. This guide compares the industry-standard Mass Balance approach against the superior Quantitative NMR (qNMR) methodology, demonstrating why qNMR is the required "Gold Standard" for primary reference material assignment.

Part 1: The Analytical Challenge

The core difficulty in characterizing this compound lies in its dynamic structural behavior.[1] Unlike stable drug substances, this intermediate exists in a flux state.

1.1 The Tautomerism Trap

The C3-hydroxyl group allows the molecule to shift between the aromatic enol form (diol) and the non-aromatic keto form (benzofuranone).

  • HPLC Impact: This equilibrium often results in peak splitting or excessive tailing on C18 columns, leading to integration errors.

  • UV/Vis Impact: The keto and enol forms have significantly different molar absorptivities (

    
    ). An HPLC-UV purity calculation assumes 
    
    
    
    , which is false here.[1]
1.2 Oxidative Instability

As a resorcinol derivative (1,3-dihydroxy pattern on the benzene ring), the compound is highly susceptible to auto-oxidation, forming quinoid species. These impurities are often highly colored (high UV response) but low in mass, artificially deflating purity values in UV detection while being invisible in refractive index (RI) detection.

Part 2: Comparative Methodology

We compare two approaches for assigning purity to a Reference Standard batch.

FeatureMethod A: Chromatographic Purity (Conventional) Method B: qNMR (Recommended)
Principle Relative response of analyte vs. impurities (UV/Vis).[1]Direct molar ratio of analyte protons vs. Internal Standard (IS).
Traceability Low (Relies on assumed response factors).[2]SI-Traceable (via NIST-traceable IS).[1][3]
Tautomer Handling Poor. Splits peaks; requires specific pH/temp control.Excellent. Rapid exchange averages signals or distinct peaks are summed.
Water/Solvent Requires separate KF and GC-HS analysis.[1]Can quantify residual solvents simultaneously (if peaks resolve).
Sample Requirement Low (< 1 mg).Moderate (10–20 mg for high S/N).
Total Uncertainty High (± 1.0 – 2.0%).Low (± 0.3 – 0.5%).
Visualization: Purity Assignment Decision Logic

The following diagram illustrates the critical decision points when characterizing this unstable intermediate.

PurityWorkflow Start Raw this compound TautomerCheck Check Tautomerism (1H NMR in DMSO-d6) Start->TautomerCheck Decision Is Keto-Enol Equilibrium Fast? TautomerCheck->Decision MethodA Method A: HPLC-UV (Area %) Decision->MethodA No (Slow Exchange) MethodB Method B: qNMR (Internal Standard) Decision->MethodB Yes (Fast Exchange) Risk RISK: Response Factor Error (Over/Under estimation) MethodA->Risk ResultA Working Standard (For routine RT ID) MethodA->ResultA ResultB Primary Reference Standard (Purity Assigned wt%) MethodB->ResultB Risk->ResultB Correction Required

Figure 1: Decision workflow for selecting the characterization method. Note that for this compound, qNMR (Method B) bypasses the risks associated with tautomeric response factors.

Part 3: Experimental Protocols
Protocol A: High-Precision qNMR (The Gold Standard)

This protocol establishes the "True Value" purity, independent of reference standards.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% v/v TMS (prevents exchange broadening compared to MeOD).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM) or 1,3,5-Trimethoxybenzene.[1] Note: Maleic acid is preferred due to relaxation times similar to the analyte.

Procedure:

  • Weighing: Using a micro-balance (d=0.001 mg), weigh exactly 15.0 mg of the this compound sample (

    
    ) and 10.0 mg of Internal Standard (
    
    
    
    ) into a glass vial.
  • Dissolution: Add 1.0 mL DMSO-d6. Vortex until fully dissolved. Transfer 600 µL to a 5mm NMR tube.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       (typically 60s for accurate quantitation).
      
    • Scans: 32 or 64 (for S/N > 200).

    • Temperature: 298 K (Control is vital to fix tautomer ratio).

  • Processing: Phase and baseline correct manually. Integrate the C2-H proton of the benzofuran (singlet/doublet depending on tautomer) and the specific signal of the IS.

  • Calculation:

    
    
    
Protocol B: HPLC Method (For Impurity Profiling)

While not for absolute purity assignment, this method is required to identify specific degradation products.

  • Column: Phenyl-Hexyl (Superior selectivity for aromatics over C18), 150 x 4.6 mm, 3 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the enol form).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: 254 nm (aromatic core) and 280 nm (phenol). Dual wavelength monitoring is required to detect quinone formation.

Part 4: Comparative Data Analysis

The following table presents simulated validation data comparing the two methods on a "fresh" vs. "aged" batch of this compound.

MetricBatch ConditionMethod A: HPLC (Area %)Method B: qNMR (wt %)Interpretation
Purity Fresh Synthesis99.2%98.1%HPLC overestimates purity by ignoring inorganic salts/moisture invisible to UV.[1]
Purity Aged (3 months)94.5%96.8%Critical Divergence. HPLC underestimates purity because oxidation products (quinones) have higher extinction coefficients than the parent diol.
Water Content FreshN/A (Requires KF)Detected (0.4%)qNMR sees water (broad peak at 3.3 ppm in DMSO), allowing simultaneous correction.
RSD (n=6) Precision0.1%0.4%HPLC is more precise (repeatable) but less accurate (true to value).
Visualizing the Deviation

The discrepancy between HPLC and qNMR highlights the "Response Factor" risk.

DataComparison cluster_0 True Composition (qNMR) cluster_1 HPLC 'Apparent' Composition Anal Analyte (96.8%) Peak1 Analyte Peak (94.5%) Anal->Peak1 Under-estimated due to high UV of impurities Water Water (0.4%) Salt Salts (2.8%) Peak2 Impurity A (High UV) (5.5%) Invisible Salts/Water (Invisible)

Figure 2: Mass Balance Gap.[1] HPLC fails to detect non-chromophoric impurities (Salts/Water) and over-responds to oxidized impurities, leading to erroneous potency assignment.

Part 5: Recommendations

For researchers working with this compound, the following hierarchy of reference standards is recommended:

  • Primary Standard (Gold Tier):

    • Method: qNMR (Internal Standard Method).[3][4][5]

    • Use Case: Assigning potency to working standards; GLP toxicology studies.

    • Storage: -20°C, under Argon, in amber vials (prevent photo-oxidation).

  • Working Standard (Silver Tier):

    • Method: HPLC-UV (calibrated against the Primary Standard).

    • Use Case: Routine batch release, reaction monitoring.

    • Correction: Must apply a "Potency Factor" derived from the qNMR data, not just Area %.

Final Warning: Never rely solely on the Certificate of Analysis (CoA) of a commercial vendor if it only lists "HPLC Purity >98%". For this specific diol, that value is likely a relative area percentage that ignores significant moisture and tautomeric variance.

References
  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data." BIPM Metrology Guidelines. [Link][1]

  • ICH (International Council for Harmonisation). "Impurities in New Drug Substances Q3A(R2)."[6] ICH Guidelines. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • NIST (National Institute of Standards and Technology). "Standard Reference Materials for NMR."[3] NIST SRM Catalog. [Link][1]

Sources

Safety Operating Guide

1-Benzofuran-3,5-diol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

1-Benzofuran-3,5-diol is a specialized phenolic benzofuran derivative, often encountered as a metabolic intermediate or in specific synthetic pathways of bioactive heterocycles.[1][2][3] Unlike common solvents, it lacks a ubiquitous, high-volume Safety Data Sheet (SDS).[1][3] Therefore, we must manage this compound using a "Categorical Risk" approach , treating it with the combined stringency of benzofuran carcinogenicity and phenolic toxicity .[1]

Immediate Action Required:

  • Classification: Treat as Hazardous Organic Waste (Toxic/Irritant) .[3][4]

  • Disposal Path: High-temperature incineration via a licensed waste contractor.[3][4]

  • Prohibited: Do not dispose of down drains. Do not mix with oxidizing agents (nitric acid, perchlorates) due to rapid phenolic oxidation risks.[1][3][4]

Safety Assessment & Causality (The "Why")

As researchers, we do not simply follow rules; we manage reactivity.[3][4] The disposal protocol for this compound is dictated by its two primary functional components:

Functional GroupAssociated HazardOperational Implication
Benzofuran Core H351 (Suspected Carcinogen) , HepatotoxicityZero-Exposure Standard: All weighing/transfer must occur in a fume hood.[1][2][3][4] Waste containers must be sealed immediately to prevent vapor release.[3][4]
Phenolic Hydroxyls (3,5-diol) H311 (Toxic in contact with skin) , H314 (Irritant)Permeation Risk: Standard latex gloves are insufficient.[1][2] Phenols permeate rapidly.[3][4] Use Nitrile (min 0.11mm) or Laminate film gloves.[3][4]
Electron-Rich Ring Oxidative Instability Incompatibility: This compound is electron-rich.[1][2][3][4] Contact with strong oxidizers can trigger exothermic decomposition.[3][4] Segregate strictly from Oxidizing Waste streams.[3][4]

Personal Protective Equipment (PPE) Matrix

Rationale: Self-protection is the first line of defense against the unknown chronic effects of substituted benzofurans.[1][2][3]

ZonePPE RequirementTechnical Specification
Respiratory Fume Hood (Primary)Face velocity: 0.3 – 0.5 m/s.[1][2][3][4] If hood unavailable, N95/P100 respirator required.[3][4]
Dermal (Hands) Double Gloving Inner: Nitrile (0.11mm).[1][2][3][4] Outer: Nitrile (Long cuff) or Silver Shield® (Laminate) for spill cleanup.[3][4]
Ocular Chemical Splash GogglesANSI Z87.1 compliant.[1][2][3][4] Face shield required if handling >10g of liquid solution.[3][4]
Body Lab Coat + Apron100% Cotton Lab coat (fire resistant).[1][2][3][4] Chemical-resistant apron for bulk liquid transfer.[3][4]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired stock, contaminated weighing boats, silica gel from columns.[1][2]

  • Containment: Place the solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar .

    • Why HDPE? It is resistant to phenolic attack and physical impact.[3][4]

  • Labeling: Affix a hazardous waste tag immediately.[3][4]

    • Constituents: "this compound, Solid."[1][2][3][4]

    • Hazard Checkboxes: Toxic, Irritant.[3][4]

  • Segregation: Store in the "Solid Organic Waste" satellite accumulation area.

    • Critical: Keep away from "Oxidizer Solid Waste" bins.[3][4]

Scenario B: Liquid Waste (Reaction Mixtures/Solutions)

Applicability: Compound dissolved in Methanol, DMSO, or Ethyl Acetate.[1][2]

  • Solvent Identification: Determine the primary solvent.[3][4]

    • Halogenated: (DCM, Chloroform)

      
      Halogenated Waste Stream .[3][4]
      
    • Non-Halogenated: (Methanol, Acetone, DMSO)

      
      Non-Halogenated Organic Waste Stream .[1][4]
      
  • pH Check: If the solution was part of a reaction involving bases/acids, neutralize to pH 6–8 before adding to the solvent carboy.

    • Why? Acidic phenols can react with basic waste constituents (like amines) in the central carboy, generating heat.[3][4]

  • Transfer: Pour into the appropriate carboy using a funnel. Close the lid immediately.

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., acetone).[3][4] Add the rinsate to the same waste carboy.[3][4]

Scenario C: Spill Management (Immediate Response)
  • Isolate: Evacuate the immediate 3-meter radius.[3][4]

  • PPE Up: Don double nitrile gloves and goggles.[3][4]

  • Absorb:

    • Liquid Spill: Cover with Vermiculite or Clay absorbent .[3][4] Do not use paper towels (combustible surface area increase).[3][4]

    • Solid Spill: Cover with a wet paper towel (to prevent dust) and scoop into a waste jar.[3][4]

  • Decontaminate: Scrub the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.[3][4]

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bin.

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this compound waste to ensure compliance and safety.

DisposalWorkflow cluster_legend Protocol Key Start Waste Generated: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Silica, Wipes) StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid SolidBin DISPOSAL BIN A: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->SolidBin Bag & Tag SolventCheck Primary Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, Acetone, DMSO) SolventCheck->NonHalo No Halogens HaloBin DISPOSAL BIN B: Halogenated Organic Solvents Halo->HaloBin NonHaloBin DISPOSAL BIN C: Non-Halogenated Organic Solvents NonHalo->NonHaloBin key Red Bins = Incineration Stream Green Bin = Fuel Blending/Recovery

Caption: Decision tree for segregating this compound waste based on physical state and solvent carrier.

References & Authority

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 271-89-6 (Benzofuran).[3][4] (Used as proxy for core toxicity data).[3][4]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[3][4]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Managing Hazardous Waste.[3][4] (Guidance on F-list and Characteristic Waste).

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[3][4] (Standard for segregating organic phenols).[3][4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzofuran-3,5-diol
Reactant of Route 2
1-Benzofuran-3,5-diol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.